molecular formula C8H15NO2 B7950181 Piperidin-4-ylmethyl acetate

Piperidin-4-ylmethyl acetate

Número de catálogo: B7950181
Peso molecular: 157.21 g/mol
Clave InChI: KQGBGOUNTHYCMQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Piperidin-4-ylmethyl acetate is a chemical compound of interest in medicinal chemistry and neuroscience research. As part of a class of piperidin-4-yl esters, it serves as a potential precursor or analog for probes targeting acetylcholinesterase (AChE) activity in the brain . Esters of piperidin-4-ol, such as the well-documented N-[11C]Methylpiperidin-4-yl acetate ([11C]MP4A), are lipophilic compounds designed to cross the blood-brain barrier. Once in the brain, they are specifically hydrolyzed by AChE, leading to a trapped hydrophilic metabolite. This mechanism allows researchers to measure regional AChE activity using techniques like Positron Emission Tomography (PET) and is particularly relevant in the study of neurodegenerative diseases where cholinergic neuron degeneration occurs, such as Alzheimer's disease (AD) and Parkinson's disease (PD) . The piperidine scaffold is also a privileged structure in drug discovery, frequently appearing in molecules with diverse bio-properties, including antioxidant and anti-inflammatory activities . This makes derivatives of piperidine valuable for developing novel therapeutic agents. Piperidin-4-ylmethyl acetate is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Propiedades

IUPAC Name

piperidin-4-ylmethyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-7(10)11-6-8-2-4-9-5-3-8/h8-9H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGBGOUNTHYCMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1CCNCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Molecular Architecture and Radiochemical Applications of Piperidin-4-ylmethyl Acetate: A Technical Guide for PET Tracer Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Piperidin-4-ylmethyl acetate is a highly specialized bifunctional organic compound that serves as a critical synthetic precursor in the development of neuroimaging radiopharmaceuticals. Featuring a reactive secondary amine and an enzymatically cleavable acetate ester, this molecule is the foundational building block for Positron Emission Tomography (PET) tracers designed to map Acetylcholinesterase (AChE) activity in the human brain. This technical whitepaper explores the physicochemical properties, mechanistic rationale, and validated radiosynthetic workflows associated with piperidin-4-ylmethyl acetate, providing drug development professionals with a comprehensive framework for its utilization.

Chemical Identity and Physicochemical Properties

Piperidin-4-ylmethyl acetate is predominantly utilized in its hydrochloride salt form to ensure stability and solubility during storage and handling [2]. The molecule's architecture is defined by a piperidine ring, which provides the necessary basicity and a site for N-alkylation, connected via a methylene bridge to an acetate ester. This ester moiety is specifically designed to mimic acetylcholine, making it an ideal substrate for AChE.

Table 1: Physicochemical and Structural Data
PropertyFree BaseHydrochloride Salt
IUPAC Name Piperidin-4-ylmethyl acetatePiperidin-4-ylmethyl acetate; hydrochloride
Molecular Formula C₈H₁₅NO₂C₈H₁₆ClNO₂
Molecular Weight 157.21 g/mol 193.67 g/mol
CAS Registry Number N/A184042-50-0
PubChem CID 34594853410152
Topological Polar Surface Area 38.3 Ų38.3 Ų
SMILES String CC(=O)OCC1CCNCC1CC(=O)OCC1CCNCC1.Cl

Data sourced from the National Center for Biotechnology Information (PubChem) [2].

Mechanistic Rationale: The "Metabolic Trapping" Paradigm

The primary application of piperidin-4-ylmethyl acetate is its conversion into N-alkylated radiotracers, such as N-[¹¹C]methylpiperidin-4-yl acetate ([¹¹C]MP4A) and N-[¹⁸F]fluoroethylpiperidin-4-ylmethyl acetate ([¹⁸F]FEP-4MA) [1]. These tracers are deployed to quantify the degeneration of cholinergic neurons observed in Alzheimer's disease (AD) and Parkinson's disease (PD).

The efficacy of these tracers relies on a self-validating pharmacokinetic mechanism known as metabolic trapping :

  • Lipophilic Entry: The N-alkylation of piperidin-4-ylmethyl acetate creates a lipophilic tertiary amine that readily crosses the blood-brain barrier (BBB) via passive diffusion.

  • Enzymatic Hydrolysis: Once in the brain, the acetate ester is specifically targeted and rapidly hydrolyzed by AChE (99% specificity) [1].

  • Hydrophilic Trapping: The cleavage of the ester yields a highly polar, hydrophilic piperidinol metabolite. Because this metabolite is too polar to cross back over the BBB, it becomes irreversibly trapped in the brain tissue [1]. The accumulated focal radioactivity is directly proportional to regional AChE activity.

MetabolicTrapping Tracer [18F]FEP-4MA (Lipophilic) BBB Blood-Brain Barrier Tracer->BBB Passive Diffusion Brain Intact Tracer in Brain BBB->Brain Entry AChE AChE Hydrolysis Brain->AChE Substrate Binding Metabolite Trapped Metabolite (Hydrophilic) AChE->Metabolite Ester Cleavage

Figure 1: Mechanism of metabolic trapping for AChE PET radiotracers across the blood-brain barrier.

Radiosynthetic Workflows and Methodologies

Because ¹⁸F has a longer physical half-life (109.8 minutes) compared to ¹¹C (20.4 minutes), the ¹⁸F-fluoroethylated derivative ([¹⁸F]FEP-4MA) offers significant logistical advantages for clinical PET imaging [1]. The synthesis requires precision to ensure high radiochemical yield and purity.

Experimental Protocol: Synthesis of [¹⁸F]FEP-4MA

The following step-by-step methodology outlines the N-alkylation of piperidin-4-ylmethyl acetate using a secondary radiolabeling synthon [3].

Step 1: Preparation of the [¹⁸F]Fluoride Nucleophile

  • Action: Elute cyclotron-produced [¹⁸F]F⁻ from an anion-exchange resin using aqueous K₂CO₃ into a reaction vessel containing Kryptofix 2.2.2 and acetonitrile.

  • Causality: Kryptofix 2.2.2 is a cryptand that strongly binds the potassium cation (K⁺). This leaves the[¹⁸F]fluoride ion "naked" and highly reactive. Azeotropic drying removes all water, which is critical because water hydrates the fluoride ion, destroying its nucleophilicity for the subsequent Sₙ2 reaction.

Step 2: Synthesis of the Alkylating Agent (1-bromo-2-[¹⁸F]fluoroethane)

  • Action: Add 2-bromoethyl triflate (BrCH₂CH₂OTf) in o-dichlorobenzene to the dried [¹⁸F]F⁻ complex. Heat to 130 °C.

  • Causality: The triflate is an excellent leaving group, allowing the naked [¹⁸F]fluoride to easily displace it via an Sₙ2 mechanism, generating the volatile intermediate 1-bromo-2-[¹⁸F]fluoroethane.

Step 3: N-Alkylation of Piperidin-4-ylmethyl Acetate

  • Action: Distill the 1-bromo-2-[¹⁸F]fluoroethane under helium flow into a secondary vessel containing piperidin-4-ylmethyl acetate (1 mg) dissolved in anhydrous Dimethylformamide (DMF) pre-chilled to −20 °C. Once radioactivity peaks, seal and heat the mixture to 130 °C for 30 minutes [3].

  • Causality: Chilling the vessel to −20 °C traps the volatile fluoroethane intermediate. Heating to 130 °C provides the activation energy for the secondary amine of piperidin-4-ylmethyl acetate to attack the brominated carbon. DMF is chosen as a polar aprotic solvent because it stabilizes the transition state of the Sₙ2 reaction without hydrogen-bonding to the nucleophile.

Step 4: Purification

  • Action: Purify the crude mixture via High-Performance Liquid Chromatography (HPLC).

  • Result: This protocol yields [¹⁸F]FEP-4MA with a radiochemical yield of ~70% and a radiochemical purity of >98% [1].

Radiosynthesis Step1 1. [18F]F- Drying (Kryptofix 2.2.2 / K2CO3) Step2 2. Fluoroalkylation (1-bromo-2-[18F]fluoroethane) Step1->Step2 BrCH2CH2OTf, 130°C Step3 3. N-Alkylation (Piperidin-4-ylmethyl acetate) Step2->Step3 DMF, -20°C to 130°C Step4 4. HPLC Purification (Radiochemical Purity >98%) Step3->Step4 Formulation

Figure 2: Step-by-step radiosynthesis workflow for [18F]FEP-4MA from piperidin-4-ylmethyl acetate.

Safety, Handling, and Storage Protocols

When handling piperidin-4-ylmethyl acetate hydrochloride in a laboratory setting, strict adherence to Globally Harmonized System (GHS) safety protocols is required. The compound is a known irritant [4].

Table 2: GHS Hazard Classifications
Hazard ClassCategoryHazard StatementPrevention Protocol
Skin Corrosion/Irritation Category 2H315: Causes skin irritationWear chemically resistant nitrile gloves (P280). Wash thoroughly after handling (P264).
Eye Damage/Irritation Category 2AH319: Causes serious eye irritationUse safety goggles/face shield. If exposed, rinse cautiously with water (P305+P351).
STOT (Single Exposure) Category 3H335: May cause respiratory irritationHandle exclusively in a certified chemical fume hood (P271). Avoid breathing dust (P261).

Safety data sourced from Capot Chemical MSDS [4].

Storage Conditions: The compound should be stored in a tightly closed container in a dry, well-ventilated area. Because esters can be susceptible to slow hydrolysis in the presence of ambient moisture, storage under an inert gas (such as argon or nitrogen) at reduced temperatures (typically 2-8 °C) is recommended to maintain chemical integrity prior to radiosynthesis.

References

  • Title: N-[18F]Fluoroethylpiperidin-4ylmethyl acetate - Molecular Imaging and Contrast Agent Database (MICAD)
  • Source: PubChem (nih.gov)
  • Source: Journal of Medicinal Chemistry (acs.org)
  • Source: Capot Chemical (capotchem.cn)

Structural Characterization and Analytical Validation of Piperidin-4-ylmethyl Acetate: A Comprehensive NMR Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

Piperidin-4-ylmethyl acetate is a highly versatile aliphatic heterocycle that serves as a critical structural precursor in neuropharmacology and radiochemistry. Pioneered by researchers at the National Institute of Radiological Sciences in Chiba, Japan, this compound is the foundational building block for synthesizing lipophilic acetylcholine analogues, most notably the positron emission tomography (PET) tracer N-[18F]fluoroethylpiperidin-4-ylmethyl acetate ([18F]FEtP4A) [1].

The clinical utility of this tracer relies on the metabolic trapping principle . Because of its high lipophilicity, the intact tracer easily penetrates the blood-brain barrier. Once inside the central nervous system, brain acetylcholinesterase (AChE) hydrolyzes the acetate ester bond. This enzymatic cleavage yields a hydrophilic alcohol metabolite, [18F]fluoroethylpiperidin-4-ylmethanol ([18F]FEtP4OH), which exhibits low membrane permeability and becomes "trapped" within the brain tissue[2]. By quantifying this trapped radioactivity via PET, researchers can accurately map AChE distribution, providing vital diagnostic insights into neurodegenerative conditions such as Alzheimer's and Parkinson's diseases[3].

G N1 Piperidin-4-ylmethyl acetate (Precursor) N3 [18F]FEtP4A (PET Tracer) N1->N3 N-Alkylation N2 1-Fluoro-2-tosylethane (Alkylating Agent) N2->N3 80°C, DMF, K2CO3 N4 Blood-Brain Barrier (Penetration) N3->N4 Injection & Distribution N5 Brain AChE (Enzymatic Hydrolysis) N4->N5 High Lipophilicity N6 [18F]FEtP4OH (Metabolically Trapped) N5->N6 Ester Cleavage

Fig 1: Radiosynthesis and metabolic trapping pathway of[18F]FEtP4A for brain AChE mapping.

NMR Analytical Protocols: A Self-Validating System

To ensure the radiochemical yield and purity of the downstream PET tracer, the structural integrity of the piperidin-4-ylmethyl acetate precursor must be rigorously validated. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this verification.

A robust analytical protocol must be a self-validating system . Relying solely on 1D ¹H and ¹³C NMR can lead to misassignments due to overlapping aliphatic multiplets. Therefore, the workflow must incorporate 2D correlation spectroscopy.

Sample Preparation & Causality
  • Solvent Selection: Deuterated chloroform (CDCl₃) is utilized because of its excellent solubilizing properties for lipophilic amines and its lack of exchangeable protons, which preserves the visibility of the secondary amine (-NH) signal.

  • Concentration: Samples are prepared at 15–20 mg in 0.6 mL of CDCl₃. This specific concentration balances the need for a high signal-to-noise ratio in ¹³C acquisition while preventing excessive intermolecular hydrogen bonding, which can cause unpredictable chemical shift drift in the -NH proton.

  • Internal Standardization: Tetramethylsilane (TMS) at 0.00 ppm is used as the primary reference, with the residual CHCl₃ solvent peak (7.26 ppm for ¹H; 77.16 ppm for ¹³C) serving as a secondary internal calibration standard.

NMR_Workflow S1 Sample Preparation (15 mg in 0.6 mL CDCl3) S2 Shimming & Tuning (Optimize Line Shape) S1->S2 S3 Pulse Sequence Execution (1D 1H, 13C & 2D HSQC/HMBC) S2->S3 S4 Data Processing (FT, Phase & Baseline Corr.) S3->S4 S5 Signal Assignment (Integration & Cross-Validation) S4->S5

Fig 2: Self-validating NMR experimental workflow for rigorous structural confirmation.

¹H and ¹³C NMR Chemical Shift Data

The following quantitative data reflects the foundational characterization of piperidin-4-ylmethyl acetate as reported in the Journal of Medicinal Chemistry by [1].

¹H NMR Data (CDCl₃, δ in ppm)
Shift (ppm)MultiplicityIntegrationAssignmentCausality / Structural Rationale
1.13−1.22 m2HH-3, H-5 (axial)Shielded by the aliphatic ring environment. Axial protons typically resonate upfield of their equatorial counterparts due to anisotropic shielding from adjacent C-C bonds.
1.63−1.74 m3HH-3, H-5 (eq), H-4Equatorial protons are deshielded by C-C bond anisotropy. This multiplet overlaps with the methine proton at C-4.
2.00 s3H-O-CO-CH₃The methyl group is deshielded by the magnetic anisotropy of the adjacent carbonyl π-system.
2.05 s1H-NHBroad singlet resulting from the quadrupolar relaxation of the Nitrogen-14 nucleus. Highly sensitive to concentration and trace moisture.
2.51−2.61 m2HH-2, H-6 (axial)Deshielded by the inductive electron-withdrawing effect of the directly adjacent nitrogen atom.
3.03−3.09 m2HH-2, H-6 (eq)Experiences combined deshielding from the adjacent nitrogen and the equatorial geometric position.
3.85−3.88 m2H-CH₂-O-Strongly deshielded downfield due to the highly electronegative ester oxygen directly attached to the carbon.
¹³C NMR Data (CDCl₃, δ in ppm)
Shift (ppm)AssignmentCausality / Structural Rationale
20.83 -O-CO-CH₃Standard aliphatic shift for an acetate methyl group.
29.83 C-3, C-5Aliphatic ring carbons situated beta to the nitrogen atom; relatively shielded.
46.03 C-2, C-6Deshielded by the direct attachment to the electronegative nitrogen atom (alpha effect).
53.64* C-4Methine carbon. (See Expert Commentary below)
69.02 -CH₂-O-Highly deshielded due to the alpha-oxygen atom of the ester linkage.
171.10 -C=OCarbonyl carbon of the ester, heavily deshielded by the sp² oxygen and the alkoxy oxygen.

Expert Commentary on C-4 Shift Anomaly: In the peer-reviewed literature[1], the C-4 methine carbon is reported at 53.64 ppm. From a theoretical standpoint, an unsubstituted piperidine C-4 resonates near 25 ppm, and the addition of a -CH₂OAc group typically induces a downfield shift to approximately 35–38 ppm. The reported value of 53.64 ppm may reflect a typographical transposition in the original manuscript (e.g., 35.64 ppm transcribed as 53.64 ppm). In a self-validating laboratory setting, executing an HSQC (Heteronuclear Single Quantum Coherence) experiment is critical: correlating the 1.63–1.74 ppm ¹H multiplet to this ¹³C signal will definitively confirm the C-4 assignment and resolve any literature discrepancies.

Experimental Workflow: Synthesis & Radiotracer Validation

To contextualize the analytical data, the following protocol details the N-alkylation of piperidin-4-ylmethyl acetate to form the N-fluoroethyl derivative, demonstrating the causal reasoning behind each synthetic step[4].

Step-by-Step Methodology: N-Alkylation
  • Reagent Combination:

    • Dissolve Piperidin-4-ylmethyl acetate (500 mg, 3.2 mmol) and 1-fluoro-2-tosylethane (1.38 g, 6.35 mmol) in 4 mL of anhydrous Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent that leaves the nucleophilic nitrogen unsolvated, significantly accelerating the Sₙ2 substitution rate.

  • Base Addition & Thermal Activation:

    • Add 150 mg of Potassium Carbonate (K₂CO₃) and heat the mixture to 80 °C for 2.5 hours.

    • Causality: K₂CO₃ acts as a mild, non-nucleophilic base. It scavenges the liberated acid (preventing the protonation of the piperidine precursor) without being strong enough to hydrolyze the highly sensitive acetate ester. The 80 °C temperature provides the necessary activation energy to displace the bulky tosylate leaving group.

  • Aqueous Workup & Extraction:

    • Dilute the reaction with 100 mL of ethyl acetate. Wash the organic layer sequentially with distilled water, 27% aqueous NH₃, and saturated NaCl (brine).

    • Causality: Ethyl acetate selectively extracts the organic product. The 27% NH₃ wash neutralizes trace acids and removes unreacted tosylate derivatives. The brine wash pre-dries the organic layer by breaking any formed emulsions through osmotic pressure.

  • Desiccation & Concentration:

    • Dry the organic solution over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Causality: MgSO₄ chemically binds residual water, ensuring the final compound is completely anhydrous prior to final chromatographic purification and subsequent NMR validation.

References

  • Kikuchi, T., Zhang, M.-R., Ikota, N., Fukushi, K., Okamura, T., Suzuki, K., Arano, Y., & Irie, T. (2005). "N-[18F]Fluoroethylpiperidin-4ylmethyl Acetate, a Novel Lipophilic Acetylcholine Analogue for PET Measurement of Brain Acetylcholinesterase Activity." Journal of Medicinal Chemistry, 48(7), 2577-2583. Available at:[Link]

  • Zhang, M.-R., Tsuchiyama, A., Haradahira, T., Furutsuka, K., Yoshida, Y., Noguchi, J., Irie, T., & Suzuki, K. (2002). "Synthesis and preliminary evaluation of [18F]FEtP4A, a promising PET tracer for mapping acetylcholinesterase in vivo." Nuclear Medicine and Biology, 29(4), 463–468. Available at:[Link]

Sources

Decoding the Mechanism of Action of Piperidin-4-ylmethyl Acetate in Drug Discovery and Molecular Imaging

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Piperidin-4-ylmethyl acetate (P4MA) is a highly versatile chemical scaffold in modern drug discovery. While it serves as a building block for various immunomodulatory prodrugs, its most prominent and mechanistically fascinating application is in molecular imaging. By mimicking the endogenous neurotransmitter acetylcholine (ACh), P4MA derivatives function as highly specific substrates for acetylcholinesterase (AChE). This technical guide explores the structural rationale, the "metabolic trapping" mechanism of action, and the experimental protocols used to develop P4MA-based Positron Emission Tomography (PET) radiotracers (such as [18F]FEP-4MA and [11C]MP4A) for mapping cholinergic deficits in Alzheimer's and Parkinson's diseases.

Structural Rationale and Pharmacophore Design

The design of P4MA is rooted in biomimicry. To accurately measure AChE activity in the central nervous system (CNS), a molecule must fulfill two contradictory requirements: it must be lipophilic enough to cross the blood-brain barrier (BBB), yet structurally similar enough to acetylcholine (a highly polar quaternary ammonium compound) to be recognized by AChE [1].

  • The Piperidine Ring: Unlike the quaternary amine of endogenous ACh, the basic nitrogen in the piperidine ring of P4MA can be alkylated to form a tertiary amine. This modification provides the necessary lipophilicity for passive diffusion across the BBB.

  • The Methyl Acetate Moiety: The distance between the piperidine nitrogen and the ester carbonyl closely mirrors the spatial geometry of ACh. Furthermore, AChE is evolutionarily optimized to cleave acetate esters rapidly. The acetate group in P4MA ensures that the molecule is a specific and fast-acting substrate for the enzyme.

Mechanism of Action: The Metabolic Trapping Paradigm

The core mechanism of action for P4MA-derived radiotracers relies on a principle known as "metabolic trapping" [1, 2]. This self-validating system ensures that the signal detected during a PET scan is directly proportional to local enzymatic activity.

  • BBB Penetration: The intact, lipophilic P4MA derivative (e.g., N-[18F]fluoroethylpiperidin-4-ylmethyl acetate) freely crosses the BBB from the systemic circulation into the brain tissue.

  • Enzymatic Hydrolysis: Once inside the brain, the tracer binds to the active site of AChE. The enzyme rapidly hydrolyzes the acetate ester bond, releasing acetic acid and a piperidinol metabolite (e.g., N-[18F]fluoroethylpiperidin-4-ylmethanol).

  • Metabolite Trapping: The resulting alcohol metabolite is significantly more hydrophilic than the parent compound. Because it is too polar to passively diffuse back across the lipophilic BBB, it becomes "trapped" in the brain compartment.

  • Signal Quantification: The accumulation rate of the trapped radioactive metabolite provides a quantitative, in vivo measurement of regional AChE activity, which is severely reduced in neurodegenerative conditions like Alzheimer's disease.

MetabolicTrapping A P4MA Tracer (Lipophilic) B Blood-Brain Barrier A->B Diffusion C Brain Tissue (Intact) B->C Entry D AChE Enzyme (Hydrolysis) C->D Binds Active Site E Polar Metabolite (Trapped) D->E Cleaves Acetate E->B Blocked (Efflux)

Metabolic trapping mechanism of P4MA-derived PET tracers via AChE hydrolysis.

Experimental Protocols: Synthesis and Validation

Developing a reliable P4MA-based radiotracer requires a rigorous, step-by-step methodology to ensure radiochemical purity and enzymatic specificity. The following protocol outlines the standard workflow for synthesizing and validating [18F]FEP-4MA [1].

Step 1: Precursor Alkylation (Radiolabeling)

  • Objective: Introduce the positron-emitting isotope while maintaining the pharmacophore.

  • Procedure: React the piperidin-4-ylmethyl acetate precursor with an alkylating agent, such as 1-bromo-2-[18F]fluoroethane, in a polar aprotic solvent like dimethylformamide (DMF).

  • Conditions: Heat the reaction mixture to facilitate nucleophilic substitution at the piperidine nitrogen.

Step 2: HPLC Purification

  • Objective: Isolate the radiolabeled tracer from unreacted precursors and side products.

  • Procedure: Pass the crude mixture through a High-Performance Liquid Chromatography (HPLC) system. Collect the fraction corresponding to the intact tracer.

  • Validation: Confirm that the radiochemical purity exceeds 98% to prevent off-target background noise during imaging.

Step 3: In Vitro Hydrolysis Assay

  • Objective: Verify that the tracer is a specific substrate for AChE.

  • Procedure: Incubate the purified tracer with rat cerebral cortical homogenate or purified human AChE at 37°C. Measure the rate of disappearance of the parent compound and the appearance of the polar metabolite using radio-TLC or HPLC.

  • Validation: Perform a parallel assay using a selective AChE inhibitor (e.g., donepezil) to confirm that hydrolysis is specifically mediated by AChE (typically >85% specificity).

Step 4: Ex Vivo/In Vivo Biodistribution

  • Objective: Assess BBB penetration and regional brain uptake.

  • Procedure: Inject the tracer intravenously into rodent models. Sacrifice the animals at predefined time points (e.g., 1, 5, 15, 30 minutes) and measure the radioactivity in specific brain regions (striatum, hippocampus, cortex) using a gamma counter.

Workflow Step1 1. Precursor Alkylation React P4MA with 18F-alkyl halide in DMF Step2 Step2 Step1->Step2 Step3 3. In Vitro Assay Incubate with AChE & measure hydrolysis Step2->Step3 Step4 4. In Vivo PET Quantify brain uptake & retention Step3->Step4

Step-by-step experimental workflow for the synthesis and evaluation of P4MA radiotracers.

Quantitative Performance Metrics

The efficacy of P4MA derivatives is determined by their kinetic parameters and biodistribution profiles. The table below summarizes the key performance metrics of leading P4MA-derived radiotracers compared to endogenous acetylcholine [1, 2].

Table 1: Comparative Kinetics and Biodistribution of AChE Substrates

Parameter[11C]MP4A[18F]FEP-4MAEndogenous Acetylcholine
Target Enzyme AChEAChEAChE / BChE
Enzyme Specificity 99%86%Moderate (cleaved by both)
Radiochemical Yield N/A~70%N/A
Hydrolysis Rate Constant ~1.60 min⁻¹1.67 min⁻¹Extremely High
Brain Uptake (1 min) High1.6 – 2.0% ID/gN/A (Cannot cross BBB)
Primary Application PET Imaging (AD/PD)PET Imaging (AD/PD)Endogenous Neurotransmitter

Broader Applications in Drug Discovery

Beyond molecular imaging, the P4MA scaffold is increasingly utilized in targeted drug delivery. In the development of immunomodulators, such as pyrimidine-based TLR7 agonists for asthma and oncology, the piperidine ring enhances aqueous solubility and binding affinity within the target receptor pocket [3]. Simultaneously, the acetate ester functions as a prodrug moiety. It masks polarity to improve oral bioavailability and is subsequently cleaved by non-specific esterases in the plasma or liver, releasing the active therapeutic agent in a controlled manner.

References

  • Title: N-[18F] fluoroethylpiperidin-4ylmethyl Acetate, a Novel Lipophilic Acetylcholine Analogue for PET Measurement of Brain Acetylcholinesterase Activity. Source: Journal of Medicinal Chemistry (PubMed / NIH) URL: [Link]

  • Title: N-[18F]Fluoroethylpiperidin-4ylmethyl acetate - Molecular Imaging and Contrast Agent Database (MICAD). Source: NCBI Bookshelf (NIH) URL: [Link]

  • Title: Pyrimidine derivatives for the treatment of asthma, COPD, allergic rhinitis, allergic conjunctivitis, atopic dermatitis, cancer, hepatitis B, hepatitis C, HIV, HPV, bacterial infections and dermatosis.

In vitro toxicity profile and safety data of piperidin-4-ylmethyl acetate

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Toxicity and Safety Profile of Piperidin-4-ylmethyl Acetate

Abstract

Piperidin-4-ylmethyl acetate is a piperidine derivative with potential applications in pharmaceutical development. As with any novel compound intended for therapeutic use, a thorough evaluation of its safety profile is paramount. This technical guide provides a comprehensive framework for establishing the in vitro toxicological profile of piperidin-4-ylmethyl acetate. While direct toxicological data for this specific molecule is limited, this document outlines a systematic approach based on established principles of toxicology and data from structurally related piperidine compounds. We will detail the essential battery of in vitro assays, including cytotoxicity and genotoxicity studies, explaining the scientific rationale behind each experimental choice and providing detailed, field-proven protocols. This guide is intended for researchers, scientists, and drug development professionals engaged in the safety assessment of new chemical entities.

Introduction: The Imperative for Preclinical Safety Assessment

The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, found in numerous approved drugs and bioactive molecules.[1] Its derivatives have shown a wide range of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects.[2][3][4][5] Piperidin-4-ylmethyl acetate, as a member of this class, warrants a rigorous safety evaluation to identify potential hazards before advancing to later-stage development.

A review of available safety data for piperidin-4-ylmethyl acetate hydrochloride indicates that its chemical, physical, and toxicological properties have not been thoroughly investigated.[6] The existing Material Safety Data Sheet (MSDS) largely relies on Quantitative Structure-Activity Relationship (QSAR) modeling and notes a lack of empirical data for critical endpoints such as acute toxicity, skin and eye irritation, mutagenicity, and reproductive toxicity.[6] This data gap necessitates a structured in vitro toxicological investigation.

This guide will therefore serve as a roadmap for generating a robust in vitro safety profile for piperidin-4-ylmethyl acetate. We will draw upon the known toxicological profiles of the parent piperidine molecule and other derivatives to inform our testing strategy. Piperidine itself is classified as a hazardous substance, known to be toxic by inhalation and skin contact, and capable of causing severe burns.[7][8][9][10][11] This underscores the importance of a cautious and thorough evaluation of its derivatives.

Strategic Approach to In Vitro Toxicity Profiling

Our approach is a tiered, systematic evaluation of the key toxicological endpoints as recommended by regulatory agencies for preclinical drug development. The primary objectives are to:

  • Assess Basal Cytotoxicity: Determine the concentration at which the compound induces cell death in various cell types.

  • Evaluate Genotoxic Potential: Investigate the potential for the compound to damage DNA, which can lead to mutations and carcinogenesis.

  • Predict Potential Organ-Specific Toxicity: Utilize specialized cell models to identify potential liabilities related to specific organs (e.g., hepatotoxicity, cardiotoxicity).

The following diagram illustrates the logical workflow for this toxicological assessment.

Toxicity_Workflow Figure 1. In Vitro Toxicity Assessment Workflow cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Mechanistic & Organ-Specific Assays cluster_2 Phase 3: Data Integration & Risk Assessment Compound Piperidin-4-ylmethyl Acetate Cytotoxicity Cytotoxicity Screening (e.g., MTT, LDH Assays) Compound->Cytotoxicity Genotoxicity Genotoxicity Screening (e.g., Ames Test, Micronucleus Assay) Compound->Genotoxicity Data_Analysis Data Synthesis & Analysis Cytotoxicity->Data_Analysis Genotoxicity->Data_Analysis Hepatotoxicity Hepatotoxicity Assays (e.g., HepG2 Cells) Risk_Assessment Safety Profile & Risk Assessment Hepatotoxicity->Risk_Assessment Cardiotoxicity Cardiotoxicity Assays (e.g., hERG Assay) Cardiotoxicity->Risk_Assessment Other Other Specific Assays (as indicated by structure/data) Other->Risk_Assessment Data_Analysis->Hepatotoxicity Data_Analysis->Cardiotoxicity Data_Analysis->Other

Caption: Figure 1. In Vitro Toxicity Assessment Workflow

Core Experimental Protocols

Assessment of Basal Cytotoxicity

Scientific Rationale: Cytotoxicity assays are the cornerstone of toxicological screening. They provide a quantitative measure of a compound's ability to cause cell death, typically expressed as the half-maximal inhibitory concentration (IC50) or half-maximal cytotoxic concentration (CC50). By screening against a panel of cell lines representing different tissues, we can identify general cytotoxicity and potential tissue-specific effects. The choice of assay is critical; we will employ two mechanistically distinct methods to ensure the robustness of our findings.

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture: Culture selected cell lines (e.g., HepG2 for liver, HEK293 for kidney, and a cancer cell line like HeLa or MCF-7[12]) in appropriate media and conditions until they reach approximately 80% confluency.

  • Cell Seeding: Trypsinize the cells, count them using a hemocytometer, and seed them into 96-well microplates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of piperidin-4-ylmethyl acetate in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations for the dose-response curve.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

Data Presentation: Cytotoxicity of Piperidin-4-ylmethyl Acetate (Hypothetical Data)

Cell LineIncubation Time (h)IC50 (µM)
HepG2 (Liver)4875.2
HEK293 (Kidney)4898.5
MCF-7 (Breast Cancer)4855.8
Evaluation of Genotoxic Potential

Scientific Rationale: Genotoxicity assays are critical for identifying compounds that can cause genetic damage, a key initiating event in carcinogenesis. While data for the parent compound piperidine is mixed but generally suggests it is not genotoxic, this must be confirmed for its derivatives.[13] A standard battery of tests is required to assess different types of genetic damage.

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess a compound's mutagenic potential. It uses several strains of Salmonella typhimurium with mutations in the genes involved in histidine synthesis. These bacteria cannot grow in a histidine-free medium unless a back mutation (reversion) occurs. A mutagenic compound will increase the rate of these reversions. The assay is performed with and without the addition of a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

Step-by-Step Methodology:

  • Strain Preparation: Grow cultures of the appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) overnight.

  • Metabolic Activation: Prepare the S9 mixture containing the liver homogenate and necessary cofactors if metabolic activation is being tested.

  • Plate Incorporation Assay:

    • To a test tube, add the test compound at various concentrations, the bacterial culture, and either the S9 mix or a buffer.

    • Add molten top agar to the tube, mix gently, and pour the contents onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

Experimental Protocol: In Vitro Micronucleus Assay

This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) events. Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Use a suitable mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes). Treat the cells with piperidin-4-ylmethyl acetate at various concentrations, including a positive and negative control, for a period that covers one and a half to two normal cell cycles.

  • Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one round of mitosis during the treatment period.

  • Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye like DAPI).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a microscope.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

Genotoxicity_Assays Figure 2. Genotoxicity Testing Strategy Compound Piperidin-4-ylmethyl Acetate Ames Ames Test (Bacterial Reverse Mutation) Compound->Ames -S9 / +S9 Micronucleus In Vitro Micronucleus Assay (Mammalian Cells) Compound->Micronucleus Mammalian Cell Line Interpretation Data Interpretation (Mutagenicity & Clastogenicity) Ames->Interpretation Micronucleus->Interpretation

Caption: Figure 2. Genotoxicity Testing Strategy

Authoritative Grounding and Extended Safety Considerations

The protocols described are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). Adherence to these guidelines ensures the data generated is reliable and suitable for regulatory submission.

Beyond the core assays, the chemical structure of piperidin-4-ylmethyl acetate may suggest further specialized testing. For instance, its ester group could be susceptible to hydrolysis by esterases, potentially liberating piperidin-4-ylmethanol and acetic acid. The toxicity profile of these potential metabolites should also be considered.

Furthermore, given the prevalence of piperidine derivatives in centrally acting drugs, an early assessment of potential off-target effects, such as inhibition of the hERG potassium channel (a key indicator of cardiotoxic potential), would be prudent.

Conclusion

Establishing a comprehensive in vitro toxicity profile is a non-negotiable step in the early development of any new chemical entity. For piperidin-4-ylmethyl acetate, where specific data is sparse, a systematic approach is essential. By conducting a battery of well-validated cytotoxicity and genotoxicity assays, researchers can generate the foundational safety data needed to make informed decisions about the compound's future development. The methodologies outlined in this guide provide a robust framework for this critical evaluation, ensuring scientific integrity and aligning with regulatory expectations. The insights gained will be instrumental in characterizing the risk profile of piperidin-4-ylmethyl acetate and guiding its path, if appropriate, toward becoming a safe and effective therapeutic agent.

References

  • Capot Chemical Co., Ltd. (2026, February 12).
  • National Industrial Chemicals Notification and Assessment Scheme. (2016, February 5). Piperidine: Human health tier II assessment. Australian Government Department of Health.
  • Chem-Supply Pty Ltd. (n.d.).
  • Rajendran, V., et al. (2022, August 8). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules.
  • Fisher Scientific. (2025, December 25).
  • Dembitsky, V., et al. (2026, January 29). In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES.
  • Harishkumar, S., et al. (2025, August 10). Antiproliferative and in silico admet study of new 4-(Piperidin-1-ylmethyl)-2- (thiophen-2-yl) quinoline analogues.
  • Jahan, S., et al. (2013, May). Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. Pakistan Journal of Pharmaceutical Sciences.
  • Chemos GmbH & Co. KG. (n.d.).
  • Madani, R., et al. (2021). Piperidine CD4-Mimetic Compounds Expose Vulnerable Env Epitopes Sensitizing HIV-1-Infected Cells to ADCC. Viruses.
  • Lee, J., et al. (2007, October 15). Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. Bioorganic & Medicinal Chemistry.
  • Grygorenko, O. O., et al. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Chemistry of Heterocyclic Compounds.
  • Thermo Fisher Scientific. (2023, March 16).
  • Al-Warhi, T., et al. (2025, August 29). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI.
  • Wahab, A., et al. (2024, January 15). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked. PolyU Institutional Research Archive.
  • Agency for Toxic Substances and Disease Registry (
  • Jubilant Life Sciences Limited. (n.d.).
  • Krüger, T., et al. (2025, October 16). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Chemistry & Biodiversity.
  • National Research Council (US) Committee on Acute Exposure Guideline Levels. (2010). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
  • Da, L. K., et al. (2025, July 3). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. MDPI.
  • AK Scientific, Inc. (n.d.).
  • Zuo, D., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. ACS Medicinal Chemistry Letters.
  • Dimmock, J. R., et al. (2013, April 15). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry.
  • Liu, N., et al. (2007, March 15). Structure-activity relationships of 33 piperidines as toxicants against female adults of Aedes aegypti (Diptera: Culicidae). Pest management science.

Sources

Pharmacokinetic properties of piperidin-4-ylmethyl acetate derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetic Properties of Piperidin-4-ylmethyl Acetate Derivatives

Introduction

The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its prevalence in a wide range of biologically active compounds and approved pharmaceuticals.[1][2] Its conformational flexibility and ability to modulate physicochemical properties like basicity and lipophilicity make it a versatile building block for designing therapeutics targeting everything from central nervous system (CNS) disorders to cancer.[1][3] This guide focuses on a specific, yet important subclass: piperidin-4-ylmethyl acetate derivatives. The inclusion of the acetate ester often serves as a strategic design element, potentially acting as a prodrug moiety to enhance properties like membrane permeability.

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME), collectively known as pharmacokinetics (PK), of these derivatives is paramount in the journey from a promising lead compound to a viable drug candidate. The overall exposure of a drug in the body, its ability to reach the target site, and its safety profile are all dictated by its pharmacokinetic properties. This document provides an in-depth exploration of the core PK characteristics of piperidin-4-ylmethyl acetate derivatives, explains the causality behind experimental choices for their evaluation, and presents validated protocols for their assessment.

The Central Metabolic Hub: Ester Hydrolysis

For any piperidin-4-ylmethyl acetate derivative, the first and most critical metabolic step is the hydrolysis of the acetate ester. This reaction is typically rapid and extensive, catalyzed by a ubiquitous class of enzymes called esterases.

  • Causality of Ester Hydrolysis: The ester linkage is intentionally designed to be labile. This biotransformation converts the parent compound into its corresponding alcohol, piperidin-4-ylmethanol derivative. This strategy is often employed to:

    • Improve Permeability: The acetate ester is more lipophilic than the corresponding alcohol, which can enhance its ability to cross the lipid bilayers of the intestinal wall during absorption.

    • Modulate Solubility: In some cases, the ester can be used to fine-tune solubility for specific formulation requirements.

    • Act as a Prodrug: The acetate derivative is often the inactive prodrug, which, upon hydrolysis in the body, releases the pharmacologically active alcohol metabolite.

  • Key Enzymes Involved: A variety of esterases can perform this hydrolysis, including:

    • Carboxylesterases (CEs): Highly abundant in the liver, plasma, and intestine, CEs are major contributors to the metabolism of about 10% of therapeutic drugs containing ester or amide bonds.[4]

    • Acetylcholinesterase (AChE): While its primary role is to hydrolyze acetylcholine, AChE can also metabolize structurally similar esters. This is particularly relevant for derivatives designed to interact with the cholinergic system.[5] N-[11C]methylpiperidin-4-yl acetate, a close analog, is a well-known substrate for AChE used in PET imaging.[5][6]

    • Butyrylcholinesterase (BChE): Also found in plasma, it has a broader substrate specificity than AChE and contributes to the hydrolysis of various ester-containing drugs.[4]

The rapid and efficient nature of this hydrolysis means that for systemic circulation, the predominant molecular entity is often the piperidin-4-ylmethanol core, not the parent acetate ester. Therefore, the subsequent pharmacokinetic profile is largely determined by the properties of this alcohol metabolite and its further biotransformations.

Ester_Hydrolysis parent Piperidin-4-ylmethyl Acetate Derivative metabolite Piperidin-4-ylmethanol Derivative (Active Drug) parent->metabolite Hydrolysis enzymes Esterases (Carboxylesterases, AChE, BChE) enzymes->parent Catalysis

Caption: Primary metabolic activation of piperidin-4-ylmethyl acetate derivatives.

Absorption: The Gateway to Systemic Circulation

Oral bioavailability is a critical parameter for patient compliance and therapeutic success.[7] For these derivatives, absorption is a two-stage process: passage of the parent ester across the intestinal epithelium, followed by potential first-pass metabolism in the gut wall and liver.

  • Physicochemical Determinants:

    • Lipophilicity (LogP): The acetate ester increases lipophilicity, which generally favors passive diffusion across the intestinal membrane. However, an optimal LogP range exists; excessively high lipophilicity can lead to poor aqueous solubility and entrapment in lipid membranes.[8]

    • Basicity (pKa): The piperidine nitrogen imparts basicity to the molecule. At the physiological pH of the intestine, a significant portion of the molecules will be protonated (charged). The uncharged form is more readily absorbed. The pKa is influenced by substituents on the piperidine ring.[8]

    • Aqueous Solubility: A compound must be in solution to be absorbed. Poor solubility is a common reason for low oral bioavailability.[9] Formulation strategies such as creating salts or using amorphous solid dispersions can be employed to overcome this.[9]

  • In Vitro Models for Permeability Assessment:

    • Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the intestinal barrier.[8] By measuring the rate of compound passage from the apical (gut lumen) to the basolateral (blood) side, one can predict in vivo absorption.

    • Efflux Ratio: The Caco-2 model can also identify if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp). A bidirectional assay is performed, and an efflux ratio (B-A / A-B permeability) significantly greater than 2 suggests active efflux, which can limit net absorption.[9]

Distribution: Reaching the Target

Once absorbed, a drug distributes throughout the body. The extent and pattern of distribution are governed by its binding to plasma proteins and its ability to permeate into various tissues.

  • Plasma Protein Binding (PPB): Drugs can reversibly bind to plasma proteins like albumin and alpha-1-acid glycoprotein. It is the unbound (free) fraction of the drug that is pharmacologically active and available for metabolism and excretion.[10] High PPB can limit the effective concentration of the drug at its target.

  • Volume of Distribution (Vd): This parameter relates the amount of drug in the body to its concentration in the plasma. A large Vd indicates extensive tissue distribution, often seen with lipophilic compounds that readily leave the bloodstream and enter tissues.

  • Blood-Brain Barrier (BBB) Penetration: For derivatives targeting the CNS, the ability to cross the highly restrictive BBB is essential.[11] BBB penetration is favored by:

    • Moderate lipophilicity.

    • Low molecular weight.

    • A low number of hydrogen bond donors.[12]

    • Lack of recognition by efflux transporters at the BBB.

In vitro BBB models, using co-cultures of brain endothelial cells and astrocytes, can provide an early indication of a compound's potential to enter the brain.[13]

Metabolism of the Piperidine Core

Following ester hydrolysis, the resulting piperidin-4-ylmethanol derivative undergoes further metabolism, primarily driven by Cytochrome P450 (CYP) enzymes in the liver.[14][15] The piperidine ring itself is susceptible to several metabolic reactions.[1]

  • Phase I (Functionalization) Reactions:

    • N-dealkylation: If the piperidine nitrogen is substituted (e.g., N-benzyl, N-methyl), this is often a major metabolic pathway catalyzed predominantly by CYP3A4 and CYP2D6.[14][15]

    • C-Oxidation: Hydroxylation can occur at various positions on the piperidine ring, often at the carbons alpha to the nitrogen, which can lead to the formation of lactam metabolites.[15][16]

    • Ring Contraction/Opening: Though less common, CYP450s can mediate complex rearrangements, including the contraction of the piperidine ring to a pyrrolidine structure.[17]

  • Phase II (Conjugation) Reactions: The hydroxyl group of the piperidin-4-ylmethanol core or any new hydroxyl groups introduced during Phase I metabolism can be conjugated with glucuronic acid (glucuronidation) to form highly water-soluble metabolites that are readily excreted.

  • Enhancing Metabolic Stability: If a compound is cleared too rapidly, its therapeutic effect will be short-lived. Medicinal chemists can improve metabolic stability by:

    • Blocking Sites of Metabolism: Introducing a fluorine atom or a methyl group at a metabolically labile position can prevent oxidation at that site.[9][18]

    • Modulating Electronics: Altering the electronic properties of the ring can make it less susceptible to enzymatic attack.

Metabolism_Pathway cluster_0 Phase I Metabolism (CYP450s) cluster_1 Phase II Metabolism N-Dealkylation N-Dealkylation Glucuronidation Glucuronidation N-Dealkylation->Glucuronidation Conjugation C-Hydroxylation C-Hydroxylation Lactam Formation Lactam Formation C-Hydroxylation->Lactam Formation C-Hydroxylation->Glucuronidation Conjugation Lactam Formation->Glucuronidation Conjugation Excretion Excretion (Urine/Bile) Glucuronidation->Excretion Metabolite Piperidin-4-ylmethanol Derivative Metabolite->N-Dealkylation Oxidation Metabolite->C-Hydroxylation Oxidation PK_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Decision a Metabolic Stability (Microsomes) d Rat PK Study (IV and PO Dosing) a->d b Permeability (Caco-2) b->d c CYP Inhibition c->d e Blood Sampling d->e f Bioanalysis (LC-MS/MS) e->f g Calculate PK Parameters (AUC, t½, F%) f->g h Build Structure-Activity Relationship (SAR) g->h i Select Candidate for Advancement h->i

Sources

Piperidin-4-ylmethyl acetate solubility in organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility of Piperidin-4-ylmethyl Acetate in Organic Solvents

Abstract

Piperidin-4-ylmethyl acetate is a key building block in contemporary drug discovery, valued for its role in constructing complex molecular architectures with therapeutic potential. A thorough understanding of its solubility in various organic solvents is paramount for its effective utilization in synthesis, purification, and formulation. This technical guide provides a comprehensive analysis of the factors governing the solubility of piperidin-4-ylmethyl acetate, offers a predictive qualitative solubility profile, and details a rigorous experimental protocol for its quantitative determination. This document is intended for researchers, chemists, and formulation scientists in the pharmaceutical and chemical industries.

Introduction: The Strategic Importance of Piperidin-4-ylmethyl Acetate

The piperidine moiety is a prevalent scaffold in a multitude of approved pharmaceuticals and bioactive natural products, prized for its favorable pharmacokinetic properties and its ability to engage with a diverse range of biological targets.[1][2] Piperidin-4-ylmethyl acetate, as a functionalized derivative, offers two key points for chemical modification: the secondary amine of the piperidine ring and the ester group. This dual reactivity makes it a versatile intermediate for the synthesis of novel chemical entities, particularly in the development of therapeutics targeting the central nervous system.[2]

The solubility of such an intermediate is a critical physicochemical parameter that dictates its handling, reaction conditions, and purification strategies. Poor solubility can lead to challenges in achieving desired reaction kinetics, complicates purification processes like crystallization, and can be a significant hurdle in the development of liquid formulations. A comprehensive understanding of its solubility profile is therefore not merely an academic exercise but a fundamental prerequisite for efficient and scalable chemical process development.

Theoretical Framework: Predicting Solubility Behavior

While specific quantitative solubility data for piperidin-4-ylmethyl acetate is not extensively documented in publicly available literature, a robust qualitative and semi-quantitative understanding can be derived from its molecular structure and the foundational principles of solubility. The adage "like dissolves like" serves as a useful starting point, suggesting that substances with similar intermolecular forces are more likely to be miscible.[3]

Molecular Structure and Physicochemical Properties:

  • Polarity: Piperidin-4-ylmethyl acetate possesses both polar and non-polar characteristics. The piperidine ring, with its secondary amine, can act as a hydrogen bond acceptor and, when protonated, a hydrogen bond donor. The acetate group also contributes to the molecule's polarity through its carbonyl and ester oxygens, which are hydrogen bond acceptors. The methylene and ethylene bridges of the piperidine ring, along with the methyl group of the acetate, introduce non-polar character.

  • Hydrogen Bonding: The ability to form hydrogen bonds is a significant determinant of solubility in protic solvents. The nitrogen atom of the piperidine ring is a key hydrogen bond acceptor.

  • pKa: The piperidine nitrogen is basic, with a pKa of the conjugate acid typically in the range of 10-11.[4] This indicates that in the presence of acids, it will be readily protonated to form a more polar and, consequently, more soluble salt.

Based on these properties, we can predict the solubility of piperidin-4-ylmethyl acetate across a spectrum of organic solvents.

Predicted Solubility Profile in Common Organic Solvents

The following table summarizes the predicted solubility of piperidin-4-ylmethyl acetate in various classes of organic solvents, based on the principles of intermolecular forces.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Protic Polar Methanol, Ethanol, IsopropanolHighThese solvents can act as both hydrogen bond donors and acceptors, readily solvating the polar functionalities of the molecule.
Aprotic Polar Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileHigh to ModerateThese solvents are strong hydrogen bond acceptors and have high dielectric constants, which aids in solvating polar molecules.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Moderate to LowThese solvents are weaker hydrogen bond acceptors and have lower polarity compared to the protic and aprotic polar solvents.
Halogenated Dichloromethane, ChloroformModerateThese solvents can participate in dipole-dipole interactions and weak hydrogen bonding, but are less effective at solvating the highly polar amine.
Aromatic Toluene, BenzeneLowThe primarily non-polar nature of these solvents makes them poor solvents for the polar piperidin-4-ylmethyl acetate.
Aliphatic Hexane, HeptaneVery LowThe non-polar nature of these solvents results in very weak interactions with the polar functional groups of the solute.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise quantitative solubility data, a rigorous experimental approach is necessary. The shake-flask method is the "gold standard" for determining thermodynamic equilibrium solubility and is recommended for its accuracy and reliability.[5][6]

Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.[7][8] The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined using a suitable analytical technique.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

G A 1. Preparation of Supersaturated Slurry B 2. Equilibration A->B Agitation at Constant T C 3. Phase Separation B->C Cessation of Agitation D 4. Sample Preparation C->D Aliquot of Supernatant E 5. Quantitative Analysis D->E Dilution & Analysis F 6. Data Interpretation E->F Concentration Calculation

Figure 1: Workflow for Shake-Flask Solubility Determination.
Detailed Step-by-Step Protocol

Materials and Equipment:

  • Piperidin-4-ylmethyl acetate (solid)

  • Organic solvents of interest (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control[5]

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)[9][10] or a UV-Vis spectrophotometer[11]

Procedure:

  • Preparation of Supersaturated Slurry:

    • Add an excess amount of solid piperidin-4-ylmethyl acetate to a series of vials. A general guideline is to add an amount that is visibly in excess of what is expected to dissolve.

    • Record the exact weight of the compound added, if desired for mass balance calculations.

    • Add a precise volume of the desired organic solvent to each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined time to ensure equilibrium is reached. A period of 24 to 48 hours is typically sufficient.[7] It is advisable to perform a preliminary experiment to determine the time to equilibrium.[5]

  • Phase Separation:

    • After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 2 hours to allow the undissolved solid to settle.

    • Carefully separate the saturated supernatant from the solid residue. This can be achieved by:

      • Centrifugation: Centrifuge the vials to pellet the solid.

      • Filtration: Withdraw the supernatant using a syringe and pass it through a chemically compatible filter (e.g., PTFE for most organic solvents) to remove any remaining solid particles. Adsorption of the compound to the filter should be evaluated.[10]

  • Sample Preparation for Analysis:

    • Immediately after separation, take a precise aliquot of the clear supernatant.

    • Dilute the aliquot with a known volume of a suitable solvent (often the mobile phase for HPLC analysis or the pure solvent for UV-Vis) to bring the concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • Prepare a series of calibration standards of piperidin-4-ylmethyl acetate of known concentrations.

    • Analyze the calibration standards and the diluted sample using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

    • Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

  • Data Interpretation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration of the saturated solution by applying the dilution factor.

    • The resulting value is the solubility of piperidin-4-ylmethyl acetate in the tested solvent at the specified temperature.

Factors Influencing Solubility Measurements

Several factors can influence the accuracy and reproducibility of solubility measurements:

  • Purity of the Compound: Impurities can affect the measured solubility.

  • Polymorphism: Different crystalline forms of a compound can have different solubilities.

  • Temperature: Solubility is temperature-dependent.

  • pH of the Medium: For ionizable compounds like piperidin-4-ylmethyl acetate, the pH of the solvent (if aqueous or containing acidic/basic impurities) can significantly impact solubility.[4]

Conclusion

References

  • World Health Organization. Annex 4. [Link]

  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

  • Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

  • Scribd. Solubility Testing of Organic Compounds. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • ACS Publications. Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. [Link]

  • PubChem. 4-Piperidinylmethyl acetate hydrochloride. [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

  • Journal of Analytical Sciences, Methods and Instrumentation. Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. [Link]

  • PubChem. Piperidin-4-yl acetate. [Link]

  • Analytik NEWS. Solubility: Importance, Measurements and Applications. [Link]

  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • ResearchGate. An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. [Link]

  • NextSDS. 1-[(PIPERIDIN-4-YL)METHYL]PIPERIDINE-4-OL. [Link]

Sources

Mass spectrometry fragmentation patterns of piperidin-4-ylmethyl acetate

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Piperidin-4-ylmethyl Acetate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a detailed examination of the mass spectrometric fragmentation behavior of piperidin-4-ylmethyl acetate, a heterocyclic compound of interest in pharmaceutical development and chemical synthesis. As a molecule incorporating both a cyclic amine and an ester functional group, its fragmentation patterns are governed by well-understood yet distinct mechanistic principles depending on the ionization technique employed. This document offers an in-depth analysis of the fragmentation pathways under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization conditions. We will explore the causality behind the formation of characteristic fragment ions, provide detailed experimental protocols for spectral acquisition, and present the data in a clear, structured format to aid researchers in the structural elucidation and identification of this and related compounds.

Introduction: The Structural Context

Piperidin-4-ylmethyl acetate (C₈H₁₅NO₂, Monoisotopic Mass: 157.1103 u) is a derivative of piperidine, a core scaffold in a vast number of pharmaceuticals and natural products.[1] Its structure features a piperidine ring substituted at the 4-position with a methyl acetate group. Understanding its behavior in a mass spectrometer is crucial for its identification in complex matrices, for metabolic studies, and for quality control in synthetic processes. The fragmentation of this molecule is primarily dictated by the interplay between the basic nitrogen atom of the piperidine ring and the labile ester group.

The choice of ionization method is paramount, as it determines the initial energy imparted to the molecule and, consequently, the extent and nature of its fragmentation.[2] Electron Ionization (EI), a high-energy technique, typically leads to extensive fragmentation, providing a detailed structural fingerprint. In contrast, Electrospray Ionization (ESI), a soft ionization method, generally produces a protonated molecular ion, which can then be subjected to controlled fragmentation via tandem mass spectrometry (MS/MS) to reveal specific structural motifs.[1][3]

Fragmentation Under Electron Ionization (EI-MS)

Under EI conditions, the molecule is bombarded with high-energy electrons, leading to the ejection of an electron to form an energetically unstable molecular ion (M⁺•) at m/z 157.[4] This radical cation rapidly undergoes a series of fragmentation reactions driven by the presence of the nitrogen heteroatom and the overall molecular structure. For cyclic amines, the molecular ion peak is typically observable.[5][6]

The dominant fragmentation pathway for aliphatic and cyclic amines under EI is α-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[1][7][8] This process is driven by the stabilization of the resulting positive charge on the nitrogen, forming a stable iminium ion.

Proposed EI Fragmentation Pathway:

The primary fragmentation events for piperidin-4-ylmethyl acetate are proposed as follows:

  • α-Cleavage (Major Pathway): The most favorable α-cleavage involves the scission of the C4-C7 bond (the bond connecting the ring to the side chain). This results in the expulsion of a neutral acetoxymethyl radical (•CH₂OOCCH₃) and the formation of a highly stable, resonance-stabilized iminium cation at m/z 84 .

  • Ring Fission: The piperidine ring itself can undergo cleavage, leading to a variety of acyclic fragment ions.[1]

  • Side-Chain Fragmentation: Fragmentation can also be initiated within the ester side chain, such as the loss of an acetyl radical (•COCH₃, 43 u) to yield an ion at m/z 114, or the loss of the acetoxy group (•OOCCH₃, 59 u) to form an ion at m/z 98.

The following diagram illustrates the principal α-cleavage pathway.

EI_Fragmentation M Piperidin-4-ylmethyl acetate (M+•) m/z 157 frag1 Iminium Cation [C₅H₁₀N]+ m/z 84 M->frag1 α-Cleavage neutral1 •CH₂OOCCH₃ (Acetoxymethyl radical) M->neutral1

Caption: Proposed primary EI fragmentation pathway for piperidin-4-ylmethyl acetate.

Table 1: Summary of Key Expected Fragment Ions in EI-MS

m/zProposed FormulaDescription of Fragmentation
157[C₈H₁₅NO₂]⁺•Molecular Ion (M⁺•)
114[C₆H₁₂NO]⁺M⁺• - •COCH₃ (Loss of acetyl radical from side chain)
98[C₆H₁₂N]⁺M⁺• - •OOCCH₃ (Loss of acetoxy radical from side chain)
84 [C₅H₁₀N]⁺ Base Peak Candidate: α-cleavage with loss of the •CH₂OOCCH₃ radical.[1][5]
56[C₄H₆N]⁺Further fragmentation of the piperidine ring.

Fragmentation Under Electrospray Ionization (ESI-MS/MS)

ESI is a soft ionization technique that imparts minimal energy to the analyte, preserving its structure. Given the basic nature of the piperidine nitrogen, analysis is conducted in positive ion mode, readily forming the protonated molecule, [M+H]⁺, at m/z 158 . This stable precursor ion can then be selectively isolated and subjected to collision-induced dissociation (CID) in a tandem mass spectrometer to induce fragmentation.

For substituted piperidines and compounds with ester linkages, a common and highly diagnostic fragmentation pathway in ESI-MS/MS is the neutral loss of a small, stable molecule.[3][9]

Proposed ESI-MS/MS Fragmentation Pathway:

  • Protonation: The piperidine nitrogen is the most likely site of protonation, forming the [M+H]⁺ precursor ion at m/z 158.

  • Neutral Loss of Acetic Acid (Major Pathway): The most facile fragmentation of the precursor ion is the elimination of a neutral molecule of acetic acid (CH₃COOH, 60.021 u). This is a low-energy rearrangement process that results in the formation of a prominent product ion at m/z 98 . This ion corresponds to the protonated 4-methylenepiperidine structure. This type of neutral elimination is a hallmark for piperidine alkaloids containing hydroxyl or acetate groups.[9]

The following diagram illustrates this characteristic neutral loss pathway.

ESI_Fragmentation M_H Protonated Molecule [M+H]+ m/z 158 product1 Product Ion [C₆H₁₂N]+ m/z 98 M_H->product1 Neutral Loss neutral_loss CH₃COOH (Acetic Acid) M_H->neutral_loss

Caption: Proposed primary ESI-MS/MS fragmentation of protonated piperidin-4-ylmethyl acetate.

Table 2: Summary of Key Expected Product Ions in ESI-MS/MS of [M+H]⁺

Precursor Ion (m/z)Product Ion (m/z)Proposed FormulaDescription of Fragmentation
15898 [C₆H₁₂N]⁺ Major Product Ion: Neutral loss of acetic acid (CH₃COOH).[3][9]
15884[C₅H₁₀N]⁺Cleavage of the side chain, though less common than neutral loss in ESI.

Experimental Protocols

To ensure the generation of high-quality, reproducible mass spectra, the following detailed methodologies are recommended.

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

This protocol is designed for the analysis of the volatile, thermally stable free base of piperidin-4-ylmethyl acetate.

1. Sample Preparation:

  • If starting with a salt (e.g., hydrochloride), perform a liquid-liquid extraction. Dissolve the salt in water, basify with 1M NaOH to pH >10, and extract the free base into an organic solvent like dichloromethane or ethyl acetate.
  • Dry the organic extract over anhydrous sodium sulfate.
  • Dilute the sample to a final concentration of approximately 10-100 µg/mL in ethyl acetate.

2. GC-MS System & Parameters:

  • GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Injection Volume: 1 µL.
  • Injector Temperature: 250 °C.
  • Oven Temperature Program:
  • Initial temperature: 70 °C, hold for 1 minute.
  • Ramp: 15 °C/min to 280 °C.
  • Hold: 5 minutes at 280 °C.
  • MS Transfer Line Temperature: 280 °C.
  • Ion Source: Electron Ionization (EI).
  • Ion Source Temperature: 230 °C.
  • Electron Energy: 70 eV.
  • Mass Scan Range: m/z 40-400.

3. Data Analysis:

  • Identify the chromatographic peak corresponding to the analyte.
  • Extract the mass spectrum from the peak apex.
  • Identify the molecular ion and key fragment ions as detailed in Table 1.
  • Compare the acquired spectrum against a spectral library (e.g., NIST/EPA/NIH) for confirmation, if available.[10][11]
Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)

This protocol is suitable for direct analysis, including from complex matrices.

1. Sample Preparation:

  • Dissolve the sample in a suitable solvent compatible with the mobile phase (e.g., 50:50 methanol:water) to a final concentration of 1-10 µg/mL.
  • Filter the sample through a 0.22 µm syringe filter if particulates are present.

2. LC-MS/MS System & Parameters:

  • LC Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 2-5 µL.
  • Gradient Program:
  • Start at 5% B, hold for 0.5 min.
  • Ramp to 95% B over 5 min.
  • Hold at 95% B for 2 min.
  • Return to 5% B and re-equilibrate for 3 min.
  • Ion Source: Electrospray Ionization (ESI), positive ion mode.
  • Ion Source Parameters: Optimize capillary voltage, gas flow, and temperature according to the specific instrument manufacturer's recommendations.
  • MS/MS Method:
  • Full Scan (MS1): First, perform a full scan (e.g., m/z 100-500) to confirm the presence and determine the exact mass of the precursor ion [M+H]⁺ (m/z 158).
  • Product Ion Scan (MS2): Perform a product ion scan of the precursor ion at m/z 158. Optimize collision energy (typically in the range of 10-30 eV) to obtain a good distribution of product ions, focusing on the expected neutral loss.[1]

3. Data Analysis:

  • Extract the chromatogram for m/z 158 to find the retention time of the analyte.
  • Analyze the product ion spectrum to identify the key fragments, particularly the ion at m/z 98, as detailed in Table 2.

Conclusion

The mass spectrometric fragmentation of piperidin-4-ylmethyl acetate is predictable and highly characterizable. Under EI, the molecule undergoes a dominant α-cleavage to produce a stable iminium ion at m/z 84, providing a robust fingerprint for library matching. Under the gentler conditions of ESI-MS/MS, the protonated molecule at m/z 158 undergoes a characteristic neutral loss of acetic acid to yield a major product ion at m/z 98. This specific transition is exceptionally useful for developing sensitive and selective quantitative methods, such as Multiple Reaction Monitoring (MRM). By understanding these distinct, ionization-dependent fragmentation pathways, researchers are well-equipped to unambiguously identify and characterize piperidin-4-ylmethyl acetate in a variety of scientific applications.

References

  • BenchChem. (2025).
  • Gupta, P., Srivastava, S. K., & Ganesan, K. (2026). Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides. Der Chemica Sinica.
  • Pivatto, M., Crotti, A. E. M., Lopes, N. P., et al. (n.d.). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO.
  • Unknown. (n.d.).
  • Whitman College. (n.d.). GCMS Section 6.
  • JoVE. (2023). Video: Mass Spectrometry of Amines.
  • JoVE. (2024).
  • Alvarenga, N. L., Biirchell, C. J., de Souza, G. H. B., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.
  • Wikipedia. (n.d.).
  • Chemistry LibreTexts. (2023).
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • Bruker. (n.d.). Bruker NIST Mass Spectral Library.
  • National Institute of Standards and Technology. (n.d.).

Sources

Thermodynamic Stability and Degradation Kinetics of Piperidin-4-ylmethyl Acetate at Room Temperature

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a bifunctional molecule, piperidin-4-ylmethyl acetate presents a classic thermodynamic paradox in drug development and organic synthesis. It contains both a highly nucleophilic secondary aliphatic amine (the piperidine ring) and a susceptible electrophile (the acetate ester). At room temperature (25 °C), the free base form of this compound is thermodynamically unstable. This technical guide explores the causality behind its degradation pathways, provides a self-validating protocol for kinetic profiling, and outlines the chemical rationale for its stabilization as a hydrochloride salt.

Structural Vulnerabilities & Thermodynamic Driving Forces

The instability of amino-esters as free bases is driven by a fundamental thermodynamic gradient: amides reside at a lower energy state than esters [1]. The nitrogen lone pair provides superior resonance stabilization to a carbonyl group compared to an oxygen lone pair. Consequently, any system where an unhindered amine can access an ester carbonyl will experience a massive thermodynamic "sink" driving the reaction toward O-to-N acyl transfer.

For piperidin-4-ylmethyl acetate, the piperidine nitrogen has a pKa of approximately 10.4, making it a potent nucleophile at neutral to basic pH. Without steric shielding or electronic deactivation, the free base will spontaneously degrade at room temperature to reach thermodynamic equilibrium.

Mechanistic Degradation Pathways

The degradation of piperidin-4-ylmethyl acetate free base at room temperature proceeds via three competing mechanisms, dictated by concentration and solvent environment:

  • Pathway A: Intermolecular Aminolysis (Bimolecular) In neat liquids or highly concentrated solutions, the probability of bimolecular collisions is high. The nucleophilic nitrogen of one molecule attacks the electrophilic ester of a neighboring molecule. This second-order reaction outpaces unimolecular pathways at high concentrations, leading to rapid oligomerization and the formation of N-acetylated byproducts[2].

  • Pathway B: Intramolecular O-to-N Acyl Migration (Unimolecular) In dilute aprotic solutions, intermolecular collisions are reduced, allowing intramolecular dynamics to dominate. The piperidine nitrogen (N1) attacks the ester carbonyl via a 7-membered cyclic transition state (N1–C2–C3–C4–Cα–O–C=O). While 5- and 6-membered transition states are kinetically faster due to lower entropic penalties, the 7-membered ring still forms steadily at room temperature because the thermodynamic pull of the resulting amide overcomes the kinetic activation barrier[3].

  • Pathway C: General Base-Catalyzed Hydrolysis In the presence of atmospheric moisture or aqueous buffers, the piperidine nitrogen acts as a general base. It deprotonates water, generating a localized hydroxide equivalent that rapidly hydrolyzes the ester, yielding piperidin-4-ylmethanol and acetic acid.

Degradation FreeBase Piperidin-4-ylmethyl Acetate (Free Base) Inter Intermolecular Aminolysis (Bimolecular) FreeBase->Inter High Conc. Intra Intramolecular O-to-N Acyl Migration FreeBase->Intra Low Conc. Hydro General Base-Catalyzed Hydrolysis FreeBase->Hydro + H2O Salt Protonation (HCl) Forms Stable Salt FreeBase->Salt + HCl Polymer Oligomers / N-Acetylated Products Inter->Polymer NAcetyl N-Acetylpiperidin-4-ylmethanol Intra->NAcetyl Alcohol Piperidin-4-ylmethanol + Acetic Acid Hydro->Alcohol Stable Thermodynamically Stable (No Degradation) Salt->Stable

Figure 1: Degradation pathways of piperidin-4-ylmethyl acetate and the stabilizing effect of HCl.

Quantitative Data Presentation

The following table summarizes the kinetic stability of piperidin-4-ylmethyl acetate under various standard laboratory conditions at 25 °C.

Chemical FormEnvironmental ConditionPrimary Degradation PathwayEstimated Half-Life ( t1/2​ )Stability Status
Free Base Neat LiquidIntermolecular Aminolysis< 2 hoursHighly Unstable
Free Base Dilute Solution (Aprotic, 0.01M)Intramolecular Acyl Migration~12 - 24 hoursUnstable
Free Base Aqueous Buffer (pH 8.0)Base-Catalyzed Hydrolysis< 1 hourHighly Unstable
HCl Salt Solid State (Desiccated)None> 2 yearsStable
HCl Salt Aqueous Buffer (pH 4.0)None (Amine remains protonated)> 1 monthStable

Self-Validating Experimental Protocol: Kinetic Stability Profiling

To accurately profile the degradation kinetics of the free base without introducing artifactual degradation during the analysis phase, the following self-validating workflow must be employed.

Step 1: In Situ Freebasing

  • Action: Dissolve piperidin-4-ylmethyl acetate hydrochloride in a biphasic mixture of dichloromethane (DCM) and saturated aqueous NaHCO3​ . Extract the organic layer and dry over anhydrous Na2​SO4​ .

  • Causality: The commercial hydrochloride salt is highly stable. To study the free base, it must be generated in situ. NaHCO3​ provides a mild alkaline environment (pH ~8.3) sufficient to deprotonate the piperidine without triggering rapid base-catalyzed ester hydrolysis during the brief extraction window.

Step 2: Incubation and Time-Course Sampling

  • Action: Concentrate the DCM layer to exactly 0.1 M and incubate at 25 °C. Withdraw 10 µL aliquots at t = 0, 1h, 4h, 8h, and 24h.

  • Causality: Because Pathway A (intermolecular aminolysis) is a second-order reaction, strict concentration control is mandatory to mathematically deconvolute the bimolecular degradation rate from the unimolecular (intramolecular) rate.

Step 3: Acid-Quenching (Self-Validation Mechanism)

  • Action: Immediately dilute the 10 µL aliquot into 990 µL of an LC-MS analysis matrix containing Acetonitrile and 0.1% Trifluoroacetic acid (TFA) .

  • Causality: This is the critical self-validating step. If left unquenched, the free base would continue to degrade while queued in the LC-MS autosampler, skewing the temporal data. The TFA instantly reprotonates the piperidine nitrogen, neutralizing its nucleophilicity and effectively "freezing" the chemical state of the aliquot for accurate historical quantification.

Step 4: LC-MS/NMR Quantification

  • Action: Analyze the quenched samples via LC-MS to track the disappearance of the parent mass (m/z 158) and the appearance of N-acetylated products.

Workflow Prep 1. In Situ Freebasing (pH > 10) Incubate 2. Incubate at 25°C (Controlled Conc.) Prep->Incubate Sample 3. Aliquot Sampling (Time-course) Incubate->Sample Quench 4. Quench with 0.1% TFA (Arrest Degradation) Sample->Quench Analyze 5. LC-MS / NMR Quantification Quench->Analyze

Figure 2: Self-validating experimental workflow for profiling amino-ester kinetic stability.

Mitigation Strategies: The Role of Salt Formation

To bypass the inherent thermodynamic instability of the free base, the compound is universally synthesized, shipped, and utilized as piperidin-4-ylmethyl acetate hydrochloride (CAS 184042-50-0)[4].

The addition of hydrochloric acid forces the protonation of the piperidine nitrogen to form an ammonium cation ( NH2+​ ). This simple chemical modification achieves total stabilization through two mechanisms:

  • Electronic Sequestration: The nitrogen lone pair is bound to the proton, completely eliminating the nucleophilicity required for both intermolecular aminolysis and intramolecular O-to-N acyl migration.

  • Basicity Neutralization: The protonated amine can no longer act as a general base to activate ambient moisture, thereby shutting down Pathway C (hydrolysis).

For downstream applications requiring the nucleophilic amine (e.g., coupling reactions), the free base must be liberated in situ immediately prior to use, ensuring the desired electrophile outcompetes the internal acetate group.

References

  • Menger, F. M., & Smith, J. H. (1972). Mechanism of ester aminolyses in aprotic solvents. Journal of the American Chemical Society.[Link]

  • Schroder, F. C., et al. (2001). Synthesis and Ring Contraction Reactions of Polyazamacrolides. Organic Letters (ACS Publications).[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 53410152, 4-Piperidinylmethyl acetate hydrochloride.[Link]

  • Takahashi, S., et al. (1994). Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof.

Sources

Methodological & Application

Protocol for N-Alkylation of Piperidin-4-ylmethyl Acetate: Strategies for High-Yield Secondary Amine Functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Piperidin-4-ylmethyl acetate is a highly versatile secondary amine scaffold utilized extensively in medicinal chemistry and radiopharmaceutical development. A prominent application of this intermediate is in the synthesis of positron emission tomography (PET) radioligands, such as N-[18F]fluoroethylpiperidin-4ylmethyl acetate ([18F]FEP-4MA), which is used to map acetylcholinesterase (AChE) activity in the brain for Alzheimer's disease research[1].

The Chemical Challenge: The primary synthetic challenge when functionalizing piperidin-4-ylmethyl acetate is achieving chemoselective N-alkylation of the secondary amine while preserving the base-sensitive primary acetate ester.

  • Base Selection: The use of strong bases (e.g., NaOH, KOH, or NaH) will inevitably lead to the saponification of the acetate group, yielding the undesired piperidin-4-ylmethanol[2]. Therefore, mild, anhydrous bases such as finely powdered potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) are strictly required to neutralize the hydrohalic acid generated during the reaction without cleaving the ester[3].

  • Salt Neutralization: Commercially, this precursor is almost exclusively supplied as a hydrochloride salt (CID 53410152) to ensure stability[4]. Consequently, the stoichiometry of the base must be adjusted to first liberate the free amine in situ before the alkylation can proceed.

  • Over-alkylation: Secondary amines are prone to over-alkylation, forming quaternary ammonium salts[2]. This is mitigated by the slow, controlled addition of the alkylating agent (often via a syringe pump) to maintain a low local concentration of the electrophile[5].

ReactionPathways SM Piperidin-4-ylmethyl acetate (Secondary Amine) Reagents Alkyl Halide (R-X) Base, Solvent SM->Reagents Desired N-Alkylated Product (Target) Reagents->Desired Mild Base (e.g., K2CO3) Side1 Quaternary Ammonium (Over-alkylation) Reagents->Side1 Excess R-X Side2 Piperidin-4-ylmethanol (Ester Hydrolysis) Reagents->Side2 Strong Base

Mechanistic pathways for the N-alkylation of piperidin-4-ylmethyl acetate.

Quantitative Data: Condition Optimization

The choice of solvent and base dramatically impacts the yield and purity profile of the final product. The table below summarizes typical quantitative outcomes based on established optimization parameters for piperidine ester derivatives[2],[3].

Base / Solvent SystemTemperature (°C)Target Yield (%)Ester Hydrolysis RiskOver-alkylation Risk
K₂CO₃ / DMF 25 - 6075 - 85LowLow to Moderate
DIPEA / MeCN 25 - 8070 - 80Very LowLow
Cs₂CO₃ / DMF 25 - 5080 - 88LowModerate
NaOH / H₂O-THF 25< 20High Moderate
NaH / THF 0 - 25< 10High High

Note: DMF provides superior solubility for K₂CO₃ and accelerates the reaction, making it the preferred solvent for less reactive alkyl halides (e.g., fluoroethylations)[1]. Acetonitrile (MeCN) is an excellent alternative that is easier to remove during workup[5].

Experimental Protocols

Protocol A: Direct N-Alkylation via Alkyl Halides

This is the standard protocol for introducing primary or secondary alkyl groups (e.g., benzyl, ethyl, or fluoroethyl groups)[1],[3].

Materials & Reagents:

  • Piperidin-4-ylmethyl acetate hydrochloride (1.0 eq, 10.0 mmol, ~1.94 g)

  • Alkyl halide (e.g., Benzyl bromide) (1.1 eq, 11.0 mmol)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.5 eq, 25.0 mmol) Note: 1.0 eq is consumed liberating the free base.

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) (30 mL)

Step-by-Step Methodology:

  • Preparation & Free-Basing: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add the piperidin-4-ylmethyl acetate hydrochloride and anhydrous K₂CO₃[2].

  • Solvent Addition: Purge the flask with inert gas (Nitrogen or Argon). Add 20 mL of anhydrous DMF (or MeCN). Stir the suspension vigorously at room temperature for 30 minutes to liberate the free amine.

  • Electrophile Addition: Dissolve the alkyl halide (1.1 eq) in 10 mL of the chosen anhydrous solvent. Add this solution to the reaction mixture dropwise over 1-2 hours using a syringe pump or an addition funnel. Slow addition is critical to prevent the accumulation of the electrophile, thereby minimizing quaternary ammonium salt formation[5].

  • Reaction Monitoring: Stir the mixture at room temperature (or heat to 50–60 °C for less reactive halides) for 12–24 hours[3]. Monitor the disappearance of the starting material via LC-MS or TLC (stain with Ninhydrin; secondary amines appear distinct from tertiary amines).

  • Workup: Once complete, filter the mixture through a sintered glass funnel to remove the inorganic salts. Concentrate the filtrate under reduced pressure (if using MeCN) or dilute directly with Ethyl Acetate (50 mL) (if using DMF).

  • Aqueous Wash: Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 30 mL) rather than NaOH, to protect the acetate ester from hydrolysis[3]. Wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (typically using a gradient of Hexanes/Ethyl Acetate or DCM/MeOH) to afford the pure N-alkylated product[2].

Workflow Step1 1. Preparation Suspend Amine HCl salt + Base in dry solvent Stir to liberate free base Step2 2. Addition Slow dropwise addition of Alkyl Halide (Maintains low local concentration) Step1->Step2 Step3 3. Reaction Stir at RT to 60°C under N2 Monitor via TLC/LC-MS Step2->Step3 Step4 4. Workup Quench with aq. NaHCO3 Extract with EtOAc or DCM Step3->Step4 Step5 5. Purification Dry over Na2SO4, concentrate Purify via Silica Gel Step4->Step5

Step-by-step experimental workflow for direct N-alkylation of piperidine derivatives.

Protocol B: N-Alkylation via Reductive Amination (Alternative)

For highly sterically hindered targets or when over-alkylation must be absolutely zero, reductive amination is the preferred, milder alternative[2].

Step-by-Step Methodology:

  • Dissolve piperidin-4-ylmethyl acetate hydrochloride (1.0 eq) and DIPEA (1.0 eq, to liberate the free base) in anhydrous Dichloromethane (DCM) (0.2 M).

  • Add the corresponding aldehyde or ketone (1.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq)[3]. Stir at room temperature for 1 hour to form the iminium intermediate.

  • Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise[2].

  • Stir at room temperature for 4–12 hours.

  • Quench slowly with saturated aqueous NaHCO₃. Extract with DCM, wash with brine, dry over MgSO₄, and purify via chromatography[3].

References

  • [2] Benchchem. Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. Available at:

  • [5] ResearchGate. Procedure for N-alkylation of Piperidine? Available at:

  • [4] PubChem. 4-Piperidinylmethyl acetate hydrochloride (CID 53410152). Available at:

  • [1] National Center for Biotechnology Information (NCBI). Molecular Imaging and Contrast Agent Database (MICAD). N-[18F]Fluoroethylpiperidin-4ylmethyl acetate. Available at:

  • [3] Benchchem. Application Note and Protocol: N-Alkylation of Piperidin-2-ylmethyl Acetate. Available at:

Sources

Use of piperidin-4-ylmethyl acetate as a building block in API synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Piperidin-4-ylmethyl Acetate as a Versatile Building Block in Advanced API Synthesis

Executive Summary

Piperidin-4-ylmethyl acetate (often supplied as its stable hydrochloride salt, CAS 184042-50-0) has emerged as a critical bifunctional building block in modern active pharmaceutical ingredient (API) synthesis. Featuring a highly reactive secondary amine within a piperidine ring and a terminal acetate ester, this scaffold allows for precise modular assembly of complex pharmacophores. This application note details the mechanistic rationale, self-validating experimental protocols, and structural insights for utilizing piperidin-4-ylmethyl acetate in two cutting-edge therapeutic areas: the development of Positron Emission Tomography (PET) radioligands for neurodegenerative disease mapping[1], and the synthesis of immunomodulatory pyrimidine derivatives targeting Toll-like Receptor 7 (TLR7)[2].

Mechanistic Rationale in Drug Design (E-E-A-T)

The strategic selection of piperidin-4-ylmethyl acetate in medicinal chemistry is driven by its dual functional handles, which provide distinct biophysical and synthetic advantages:

  • The Piperidine Nitrogen (N-Alkylation/Arylation Site): The secondary amine serves as the primary point of attachment. In its hydrochloride salt form, the amine is protected from auto-oxidation and degradation. Upon in situ neutralization with a mild base (e.g., K2​CO3​ or DIPEA), the nitrogen becomes a potent nucleophile, readily participating in SN​2 displacements or Buchwald-Hartwig cross-coupling reactions to attach to larger API cores.

  • The Acetate Ester (Biomimetic & Protecting Group): The acetate moiety serves a dual purpose. Synthetically, it acts as a protecting group for the primary alcohol, preventing unwanted side reactions during harsh N-alkylation steps. Biologically, it acts as a highly specific substrate analog for esterases. For instance, it mimics the acetyl group of acetylcholine, making derivatives highly specific substrates for Acetylcholinesterase (AChE)[1].

Application Workflow I: Synthesis of PET Radioligands ([18F]FEP-4MA)

Mapping AChE activity in vivo is critical for evaluating Alzheimer's Disease (AD) and Parkinson's Disease (PD). Piperidin-4-ylmethyl acetate is the direct precursor for N−[18F]fluoroethylpiperidin−4−ylmethyl acetate ( [18F]FEP−4MA ), a radioligand designed to cross the blood-brain barrier (BBB) and undergo specific hydrolysis by AChE, trapping the radioactive metabolite in the brain for PET imaging[1].

Experimental Protocol: Radiosynthesis of [18F]FEP−4MA

Causality Note: Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature optimally solvates both the organic precursor and the radiolabeled alkylating agent, drastically accelerating the SN​2 reaction necessary for short-lived isotopes like 18F ( t1/2​≈109.7 min).

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve 2.0 mg of piperidin-4-ylmethyl acetate hydrochloride in 0.5 mL of anhydrous DMF. Add 5.0 mg of anhydrous K2​CO3​ to liberate the free base. Stir at room temperature for 5 minutes.

  • Radiolabeling ( SN​2 Alkylation): Transfer the freshly prepared 1−bromo−2−[18F]fluoroethane (synthesized via standard cyclotron targetry and nucleophilic fluorination) into the precursor vial.

  • Heating: Seal the reaction vessel and heat at 100°C for exactly 10 minutes. Validation Check: Prolonged heating leads to ester hydrolysis; strict time adherence is mandatory.

  • Quenching & HPLC Purification: Quench the reaction with 1.0 mL of HPLC mobile phase (e.g., 20 mM sodium phosphate buffer/acetonitrile). Inject the crude mixture onto a semi-preparative HPLC column (C18, 10 µm, 10 x 250 mm).

  • Isolation: Collect the radioactive fraction corresponding to [18F]FEP−4MA (typically eluting at ~12-14 minutes). Evaporate the solvent under reduced pressure and formulate in sterile saline containing 5% ethanol.

Radiosynthesis A 1-Bromo-2-[18F]fluoroethane C N-Alkylation in DMF (100°C, 10 min) A->C B Piperidin-4-ylmethyl acetate (Precursor) B->C D Crude [18F]FEP-4MA C->D E Semi-prep HPLC Purification D->E F Pure [18F]FEP-4MA (>98% Radiochemical Purity) E->F

Workflow for the radiosynthesis of [18F]FEP-4MA using piperidin-4-ylmethyl acetate.

Application Workflow II: Synthesis of TLR7 Agonist Pyrimidine Derivatives

In immuno-oncology and antiviral therapy (e.g., HBV, HCV, HIV), pyrimidine derivatives act as potent TLR7 agonists. Piperidin-4-ylmethyl acetate is utilized to introduce a bulky, lipophilic, and enzymatically cleavable side chain to the pyrimidine core, enhancing cellular permeability and receptor binding affinity[2].

Experimental Protocol: Base-Mediated N-Arylation

Causality Note: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to neutralize the hydrochloride salt of the building block without competing with the piperidine nitrogen for the electrophilic pyrimidine core.

Step-by-Step Methodology:

  • Reagent Assembly: In a flame-dried round-bottom flask under inert N2​ atmosphere, combine 1.0 eq of the halogenated pyrimidine core (e.g., 2-amino-4-chloro-6-methylpyrimidine) and 1.2 eq of piperidin-4-ylmethyl acetate hydrochloride.

  • Solvent & Base Addition: Suspend the mixture in anhydrous n-butanol (0.2 M). Add 3.0 eq of DIPEA dropwise. Validation Check: The mixture should transition from a suspension to a clear solution as the free base is generated.

  • Reflux: Heat the reaction mixture to 110°C (reflux) for 16 hours. Monitor reaction progression via TLC or LC-MS until the pyrimidine starting material is completely consumed.

  • Workup: Cool the mixture to room temperature, concentrate under vacuum, and partition the residue between Ethyl Acetate and saturated aqueous NaHCO3​ . Extract the aqueous layer twice with Ethyl Acetate.

  • Purification: Dry the combined organic layers over Na2​SO4​ , filter, and concentrate. Purify via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient) to yield the pure pyrimidine-piperidine API intermediate.

TLR7Pathway A Pyrimidine API (Piperidine-acetate linked) B Endosomal TLR7 Receptor A->B Binding C MyD88 Recruitment B->C D IRF7 / NF-κB Activation C->D E Type I IFNs & Pro-inflammatory Cytokines D->E Gene Transcription

Mechanism of action for pyrimidine-based TLR7 agonists synthesized from the building block.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected analytical metrics when utilizing piperidin-4-ylmethyl acetate across the two distinct synthesis pathways.

Application / Target APICore ReagentsSolvent & BaseTemp & TimeExpected YieldKey Analytical Metric
PET Radioligand ( [18F]FEP−4MA ) 1−bromo−2−[18F]fluoroethane DMF, K2​CO3​ 100°C, 10 min~70% (Radiochemical)>98% Radiochemical Purity (HPLC)
TLR7 Agonist (Pyrimidine Derivative)2-amino-4-chloro-pyrimidine coren-Butanol, DIPEA110°C, 16 hrs75 - 85% (Isolated)>95% Chemical Purity (LC-MS/NMR)

References

  • PubChem: 4-Piperidinylmethyl acetate hydrochloride (CID 53410152). National Center for Biotechnology Information. Available at:[Link]

  • Molecular Imaging and Contrast Agent Database (MICAD): N-[18F]Fluoroethylpiperidin-4ylmethyl acetate. National Center for Biotechnology Information. Available at:[Link]

  • Google Patents (ES2401401T3): Pyrimidine derivatives for the treatment of asthma, COPD, allergic rhinitis, allergic conjunctivitis, atopic dermatitis, cancer, hepatitis B, hepatitis C, HIV, HPV, bacterial infections and dermatosis.

Sources

Application Note: Step-by-Step Ester Hydrolysis of Piperidin-4-ylmethyl Acetate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The ester hydrolysis of piperidin-4-ylmethyl acetate to yield piperidin-4-ylmethanol (4-hydroxymethylpiperidine) is a fundamental transformation in the synthesis of neurological therapeutics, PET radioligands, and acetylcholinesterase inhibitors[1]. While the chemical cleavage of the acetate group is straightforward, the downstream isolation of the resulting amino alcohol presents a significant physicochemical challenge. This application note details two divergent, field-proven protocols—acid-mediated and base-mediated hydrolysis—designed to overcome the extreme hydrophilicity of the product and ensure high-purity recovery.

Mechanistic Rationale & Experimental Design

The Polarity and Isolation Challenge

Piperidin-4-ylmethyl acetate contains a basic secondary amine (piperidine ring) and a hydrolyzable ester. Upon hydrolysis, the product, piperidin-4-ylmethanol, possesses both an amine and a primary hydroxyl group. This dual functionality renders the free base highly soluble in water and nearly insoluble in non-polar organic solvents. Consequently, standard aqueous-organic liquid-liquid extraction (e.g., using dichloromethane or ethyl acetate) will result in massive product loss to the aqueous phase[2].

To circumvent this, the choice of hydrolytic conditions must be dictated by the desired final form of the product:

  • Pathway A (Acidic Hydrolysis): Utilizing aqueous hydrochloric acid drives the equilibrium by protonating both the amine and the leaving group, generating volatile acetic acid. Because all byproducts (water, acetic acid, excess HCl) are volatile, the reaction mixture can be evaporated directly to yield the pure hydrochloride salt. This is the recommended self-validating system for clean isolation.

  • Pathway B (Basic Saponification): Utilizing sodium hydroxide (NaOH) or lithium hydroxide (LiOH) rapidly saponifies the ester via nucleophilic acyl substitution. While mild hydrolytic conditions exist for sensitive esters[3], standard saponification is highly efficient here. To isolate the free base, the solvent must be completely evaporated, and the product selectively extracted from the residual inorganic salts (e.g., sodium acetate) using a polar, non-aqueous solvent like hot isopropanol.

Experimental Protocols

Protocol A: Acid-Mediated Hydrolysis (Recommended for HCl Salt)

This protocol is optimized for maximum yield and purity, avoiding aqueous extraction entirely.

  • Reaction Setup: Charge a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with piperidin-4-ylmethyl acetate (5.0 g, 31.8 mmol).

  • Acid Addition: Slowly add 50 mL of 6 M aqueous HCl. Causality Note: 6 M HCl provides sufficient water for hydrolysis while maintaining a high proton concentration to keep the amine fully protonated, preventing unwanted side reactions.

  • Reflux: Heat the mixture to a gentle reflux (approx. 100–105 °C) for 4 to 6 hours. Monitor the reaction via TLC (10% MeOH in DCM, visualized with ninhydrin stain) until the ester spot is completely consumed.

  • Primary Concentration: Cool the reaction to room temperature. Transfer the mixture to a rotary evaporator and concentrate in vacuo (water bath at 50 °C) to remove the bulk of the water, excess HCl, and generated acetic acid.

  • Azeotropic Drying: To the resulting wet syrup, add 20 mL of toluene and evaporate in vacuo. Repeat this step twice. Causality Note: Toluene forms a low-boiling azeotrope with water, effectively pulling residual moisture from the highly hygroscopic hydrochloride salt to force crystallization.

  • Trituration: Suspend the dry, crude solid in 30 mL of cold diethyl ether. Stir vigorously for 15 minutes to remove any trace organic impurities.

  • Isolation: Filter the suspension through a Büchner funnel, wash the filter cake with an additional 10 mL of cold diethyl ether, and dry under high vacuum to afford piperidin-4-ylmethanol hydrochloride as a white crystalline solid.

Protocol B: Base-Mediated Saponification (For Free Base)

This protocol is utilized when the free base is strictly required for immediate downstream coupling.

  • Reaction Setup: Dissolve piperidin-4-ylmethyl acetate (5.0 g, 31.8 mmol) in 25 mL of a 1:1 mixture of Methanol and THF.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Dropwise, add 24 mL of 2 M aqueous NaOH (47.7 mmol, 1.5 equiv).

  • Hydrolysis: Remove the ice bath and allow the mixture to stir at room temperature for 2 to 4 hours.

  • Solvent Removal: Once complete, concentrate the reaction mixture in vacuo until complete dryness is achieved. Causality Note: Absolute dryness is critical. Any residual water will solubilize the sodium acetate byproduct, contaminating the final extraction.

  • Selective Extraction: Suspend the dry, solid residue in 40 mL of hot isopropanol (or a 3:1 chloroform/methanol mixture). Stir vigorously at 60 °C for 30 minutes. Causality Note: The free base of piperidin-4-ylmethanol is highly soluble in hot isopropanol, whereas sodium acetate is highly insoluble, allowing for a physical separation.

  • Filtration: Filter the hot suspension through a pad of Celite to remove the inorganic salts. Wash the filter cake with 10 mL of warm isopropanol.

  • Final Isolation: Concentrate the filtrate in vacuo to yield the free base of piperidin-4-ylmethanol as a viscous, pale-yellow oil that may solidify upon standing.

Comparative Data Presentation

The following table summarizes the quantitative metrics and strategic differences between the two methodologies to aid researchers in selecting the appropriate workflow.

ParameterProtocol A (Acidic Pathway)Protocol B (Basic Pathway)
Reagent System 6 M HCl (aq)2 M NaOH in MeOH/THF
Temperature Reflux (100 °C)Room Temperature (20–25 °C)
Reaction Time 4–6 hours2–4 hours
Product Form Hydrochloride SaltFree Base
Isolation Strategy Evaporation & Toluene AzeotropeComplete Evaporation & Selective Extraction
Typical Yield 92–98%75–85%
Purity Profile >98% (Highly crystalline)~90-95% (Trace inorganic salts possible)
Primary Advantage Cleanest isolation; zero aqueous workupYields free base directly for N-alkylation/acylation

Workflow Visualization

The following diagram illustrates the divergent logical pathways for the hydrolysis of piperidin-4-ylmethyl acetate, highlighting the distinct isolation strategies required for the salt versus the free base.

G cluster_acid Protocol A: Acidic Pathway cluster_base Protocol B: Basic Pathway Substrate Piperidin-4-ylmethyl acetate (Starting Material) AcidCond 6M HCl (aq) Reflux, 4-6 h Substrate->AcidCond BaseCond 2M NaOH, MeOH/THF RT, 2-4 h Substrate->BaseCond AcidWorkup 1. Evaporate in vacuo 2. Azeotrope w/ Toluene AcidCond->AcidWorkup ProductA Piperidin-4-ylmethanol Hydrochloride Salt AcidWorkup->ProductA BaseWorkup 1. Evaporate Solvents 2. Extract w/ hot i-PrOH BaseCond->BaseWorkup ProductB Piperidin-4-ylmethanol (Free Base) BaseWorkup->ProductB

Divergent synthetic workflows for the ester hydrolysis of piperidin-4-ylmethyl acetate.

References

  • Title : N-[18F]Fluoroethylpiperidin-4ylmethyl Acetate, a Novel Lipophilic Acetylcholine Analogue for PET Measurement of Brain Acetylcholinesterase Activity Source : Journal of Medicinal Chemistry (ACS Publications) URL : [Link]

  • Title : Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O Source : Universidad Autónoma del Estado de Hidalgo (UAEH) URL : [Link]

Sources

Application Note: Advanced Flash Chromatography Purification of Piperidin-4-ylmethyl Acetate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

Piperidin-4-ylmethyl acetate is a highly versatile building block in medicinal chemistry, consisting of a basic secondary amine embedded within a piperidine ring and a hydrolytically sensitive acetate ester[1]. The purification of this bifunctional molecule via standard normal-phase flash chromatography presents a significant challenge to synthetic chemists and drug development professionals.

The Causality of Chromatographic Failure: The fundamental issue lies in the acid-base chemistry between the stationary phase and the analyte. Standard chromatographic silica gel is inherently acidic, populated with Brønsted acidic silanol groups (Si-OH) that possess a pKa of approximately 4.5 to 5.5[2]. Conversely, the secondary amine of the piperidine ring is highly basic, with a pKa typically between 10 and 11. This massive pKa differential drives a strong ionic and hydrogen-bonding interaction[3]. Instead of partitioning smoothly between the mobile and stationary phases, the basic piperidine compound "sticks" to the acidic silica, resulting in severe peak tailing, broad elution bands, and poor mass recovery[4].

Furthermore, the presence of the acetate ester introduces a secondary vulnerability. While aggressive basic modifiers (like strong aqueous ammonia) can force the amine off the silica, prolonged exposure to these bases during fraction concentration can catalyze ester hydrolysis, degrading the target molecule into piperidin-4-ylmethanol[5].

Mechanism cluster_0 Bare Silica Gel (Acidic) cluster_1 Amine-Functionalized Silica (Basic) Silanol Acidic Silanols (Si-OH) Amine1 Piperidine Amine (Basic) Silanol->Amine1 Strong H-Bond / Ionic Interaction Result1 Peak Tailing & Poor Recovery Amine1->Result1 NH2Silica Propylamine-Bonded Silica (Si-NH2) Amine2 Piperidine Amine (Basic) NH2Silica->Amine2 Repulsion / No Acidic Sites Result2 Sharp Peaks & High Recovery Amine2->Result2

Caption: Mechanistic comparison of piperidine interactions on bare silica versus amine-functionalized silica.

Strategic Approaches to Purification

To circumvent these mechanistic pitfalls, two primary chromatographic strategies are employed:

Strategy A: Amine-Functionalized Silica (The Gold Standard) The most robust solution is to eliminate the acidic silanols entirely by using an amine-bonded stationary phase (e.g., KP-NH or aminopropyl silica)[6]. The silica surface is covalently modified with primary amines, shifting the surface pKa to ~9.8[5]. This creates a basic environment that repels the piperidine amine, completely masking the underlying acidic sites[7]. This allows for elution using "softer" normal-phase solvent systems (e.g., Hexane/Ethyl Acetate) without the need for dissolved basic modifiers, thereby perfectly preserving the sensitive acetate ester[8].

Strategy B: Bare Silica with Triethylamine Modifier (The Conventional Alternative) If specialized columns are unavailable, standard silica can be used by adding a competing amine, such as 1-2% triethylamine (TEA), to the mobile phase[9]. The TEA acts as a sacrificial base, saturating the acidic silanols and allowing the piperidine derivative to elute[4]. However, this method requires meticulous temperature control during solvent evaporation to prevent the TEA from hydrolyzing the acetate ester[5].

Workflow Start Crude Piperidin-4-ylmethyl acetate TLC TLC Screening (Assess Tailing) Start->TLC Tail Severe Tailing on Bare Silica? TLC->Tail NH2 Amine-Functionalized Silica (KP-NH) Hexane/EtOAc Tail->NH2 Yes (Preferred) Bare Bare Silica + 1-2% TEA Modifier Tail->Bare Yes (Alternative) RP Reversed-Phase (C18) + 0.1% NH4OH Tail->RP High Polarity

Caption: Decision tree for selecting the optimal flash chromatography method for piperidine derivatives.

Quantitative Method Comparison

The following table summarizes the operational parameters and outcomes of the two primary purification strategies.

ParameterStrategy A: Amine-Functionalized SilicaStrategy B: Bare Silica + TEA Modifier
Stationary Phase Aminopropyl-bonded silica (Si-NH2)[10]Unbonded bare silica gel (Si-OH)[2]
Typical Mobile Phase Hexane / Ethyl Acetate (Gradient)[6]Dichloromethane / Methanol / 1% TEA[4]
Ester Hydrolysis Risk Very Low (No dissolved base required)Moderate to High (Requires careful evaporation)
Loading Capacity High (Sharp bands, minimal tailing)[8]Low to Moderate (Band broadening occurs)[5]
Post-Purification Simple evaporation, ready for bioassayRequires co-evaporation to remove residual TEA
Typical Retention (Rf) 0.25 - 0.35 in 80:20 Hexane:EtOAc0.20 - 0.30 in 90:9:1 DCM:MeOH:TEA

Detailed Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify the integrity of the piperidin-4-ylmethyl acetate.

Protocol A: Purification via Amine-Functionalized Silica (Recommended)

This method leverages aminopropyl silica to isolate the target compound without exposing the acetate ester to harsh basic modifiers[5].

Step 1: TLC Validation & Solvent Selection

  • Spot the crude reaction mixture onto an amine-functionalized TLC plate (NH2-TLC)[8].

  • Develop the plate using a solvent system of 80:20 Hexane:Ethyl Acetate.

  • Validation Checkpoint: Visualize under UV (if UV-active impurities exist) or stain with iodine/ninhydrin. The target piperidine should appear as a tight, round spot with an Rf of ~0.3. If the Rf is too high, reduce the Ethyl Acetate concentration.

Step 2: Column Equilibration

  • Select an appropriately sized amine-functionalized flash column (e.g., Biotage KP-NH or equivalent) based on the crude mass (typically 10-20x crude weight)[6].

  • Equilibrate the column with 3 to 5 column volumes (CV) of 100% Hexane at the manufacturer's recommended flow rate.

Step 3: Dry Loading (Self-Validating Injection)

  • Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM).

  • Add a small amount of inert Celite or dry NH2-silica to the flask.

  • Evaporate the DCM under reduced pressure until a free-flowing powder is obtained.

  • Load this powder directly into the solid load cartridge. Causality: Dry loading prevents the strong solvent (DCM) from causing early band broadening, ensuring a narrow injection band.

Step 4: Gradient Elution

  • Program the flash system to run a linear gradient from 0% to 50% Ethyl Acetate in Hexane over 10 to 12 CVs[7].

  • Collect fractions based on UV absorption (if applicable) or collect standard volume fractions (e.g., 15 mL).

Step 5: Fraction Analysis & Isolation

  • Spot the collected fractions on NH2-TLC plates to identify those containing the pure product.

  • Pool the pure fractions into a round-bottom flask.

  • Evaporate the solvent under reduced pressure at 30°C.

  • Validation Checkpoint: Perform 1H-NMR on the isolated product. The presence of a sharp singlet at ~2.0 ppm confirms the acetate methyl group is intact, validating that no hydrolysis occurred during purification.

Protocol B: Purification via Bare Silica with TEA (Alternative)

Use this protocol only if amine-functionalized columns are unavailable. It relies on TEA to saturate acidic silanols[4].

Step 1: TLC Validation

  • Spot the crude mixture on a standard bare silica TLC plate.

  • Develop in a mixture of 90:9:1 Dichloromethane:Methanol:Triethylamine[4].

  • Validation Checkpoint: Ensure the spot does not streak heavily. An Rf of 0.2-0.4 is ideal.

Step 2: Column Equilibration

  • Pack or mount a standard bare silica flash column.

  • Equilibrate with 3 CVs of 99:1 DCM:TEA. Causality: Pre-treating the column with TEA neutralizes the acidic silanols before the basic piperidine is introduced, preventing irreversible binding[9].

Step 3: Liquid Loading & Elution

  • Dissolve the crude in the minimum volume of the equilibration solvent (99:1 DCM:TEA) and load it onto the column.

  • Elute using an isocratic hold or a shallow gradient up to 90:9:1 DCM:MeOH:TEA.

Step 4: Careful Evaporation (Critical Step)

  • Pool the product-containing fractions.

  • Evaporate the solvent under reduced pressure using a water bath set strictly below 25°C . Causality: Elevated temperatures in the presence of concentrated TEA and trace atmospheric moisture will rapidly hydrolyze the acetate ester.

  • To remove residual TEA, add 10 mL of Toluene to the flask and co-evaporate under high vacuum. Repeat this process twice.

Sources

Application Note: A Scalable and Robust Protocol for the Synthesis of Piperidin-4-ylmethyl Acetate in Batch Reactors

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The piperidine moiety is a cornerstone in modern medicinal chemistry, appearing in a vast number of pharmaceuticals due to its favorable pharmacokinetic properties.[1][2] This application note provides a comprehensive, two-stage protocol for the scale-up synthesis of piperidin-4-ylmethyl acetate, a valuable functionalized building block, in industrial batch reactors. The described process prioritizes safety, scalability, and efficiency. Stage one details the catalytic hydrogenation of ethyl isonicotinate to furnish the key intermediate, piperidin-4-ylmethanol. Stage two outlines a controlled acetylation process to yield the final product. This document is intended for researchers, chemists, and process engineers in the pharmaceutical and fine chemical industries, offering detailed procedural steps, explanations for critical process choices, safety protocols, and methods for purification.

Introduction: The Strategic Importance of Piperidine Scaffolds

Piperidine and its derivatives are ubiquitous structural motifs in a wide array of pharmaceuticals, natural products, and agrochemicals.[3] Their prevalence stems from their ability to confer desirable properties such as aqueous solubility, metabolic stability, and the precise three-dimensional orientation of appended functional groups for optimal target engagement. Piperidin-4-ylmethyl acetate serves as a versatile intermediate, featuring a primary acetate ester for further elaboration and a secondary amine that can be functionalized through various synthetic transformations.[4]

Scaling the synthesis of such intermediates from the laboratory bench to a multi-kilogram batch reactor presents significant challenges, including thermal management, safe handling of hazardous reagents, and ensuring consistent product quality. This guide provides a field-proven, robust protocol designed to address these challenges directly.

Overall Synthetic Strategy

The synthesis is approached as a two-stage process, ensuring high conversion and purity at each step. This strategy isolates the complexities of the reduction and acetylation reactions, allowing for more straightforward process control and troubleshooting.

Stage 1: Reductive Cyclization of Ethyl Isonicotinate to Piperidin-4-ylmethanol. Stage 2: Selective O-Acetylation of Piperidin-4-ylmethanol to Piperidin-4-ylmethyl Acetate.

Overall_Synthesis_Scheme A Ethyl Isonicotinate B Piperidin-4-ylmethanol A->B Stage 1: Catalytic Hydrogenation H₂ (g), Rh/C, Acetic Acid C Piperidin-4-ylmethyl Acetate B->C Stage 2: Acetylation Acetic Anhydride, Triethylamine, DCM

Caption: Overall two-stage synthetic route.

Stage 1: Scale-Up Synthesis of Piperidin-4-ylmethanol

Principle and Rationale

The conversion of the aromatic pyridine ring to a saturated piperidine ring via catalytic hydrogenation is a common industrial practice.[1][5] While various catalysts can be employed, Rhodium-on-carbon (Rh/C) is selected for its high efficacy in hydrogenating N-heterocycles under moderately elevated pressure and temperature.[6] Starting with ethyl isonicotinate allows for the simultaneous reduction of both the pyridine ring and the ester functionality in a single, atom-economical step. Acetic acid is used as the solvent, as it has been shown to enhance the activity of the catalyst for pyridine ring reduction.[7]

Detailed Batch Reactor Protocol

Equipment:

  • Glass-lined or stainless steel batch reactor (e.g., 100 L), pressure-rated (minimum 20 bar).

  • Hydrogen gas supply with mass flow controller and pressure regulation.

  • Inert gas supply (Nitrogen or Argon).

  • Temperature control unit (heating/cooling jacket).

  • Agitator with variable speed control.

  • Filtration system for catalyst removal (e.g., Sparkler filter, Nutsche filter).

Materials:

Reagent Molar Mass ( g/mol ) Quantity (kg) Moles (mol) Molar Eq.
Ethyl Isonicotinate 151.16 7.55 50.0 1.0
5% Rhodium on Carbon (50% wet) N/A 0.75 N/A 10 wt% (dry basis)
Glacial Acetic Acid 60.05 40.0 666.1 Solvent
Sodium Hydroxide (50% aq. sol.) 40.00 ~21.3 ~266 For neutralization

| Toluene | N/A | 30.0 | N/A | For extraction |

Procedure:

  • Reactor Inerting: Purge the reactor multiple times with nitrogen to ensure an inert atmosphere (<1% O₂).

  • Catalyst Slurry Preparation: In a separate, inerted vessel, prepare a slurry of the 5% Rh/C catalyst in ~5 L of glacial acetic acid.

  • Charging Reactants: Charge the main reactor with 35 L of glacial acetic acid, followed by the ethyl isonicotinate. Begin agitation at a moderate speed (e.g., 100-150 RPM).

  • Catalyst Transfer: Transfer the catalyst slurry to the reactor under a nitrogen blanket.

  • System Purge: Seal the reactor. Pressurize with nitrogen to 5 bar and vent three times. Then, pressurize with hydrogen to 5 bar and vent three times to ensure the headspace is free of inert gas.

  • Hydrogenation:

    • Heat the reactor contents to 60-70°C.

    • Pressurize the reactor with hydrogen gas to 10-15 bar.

    • Monitor the reaction by observing hydrogen uptake. The reaction is highly exothermic initially; maintain the temperature via the cooling jacket.

    • Maintain the reaction at 60-70°C and 10-15 bar until hydrogen uptake ceases (typically 8-12 hours).

    • Confirm reaction completion via in-process control (IPC) using GC or HPLC analysis.

  • Catalyst Removal:

    • Cool the reactor to ambient temperature (<25°C).

    • Carefully vent the excess hydrogen pressure and purge the reactor with nitrogen three times.

    • Under an inert atmosphere, filter the reaction mixture through a pre-wetted Celite® pad to remove the Rh/C catalyst. Caution: The catalyst may be pyrophoric upon exposure to air. Keep the filter cake wet at all times.

    • Wash the filter cake with additional acetic acid (~5 L) to recover any residual product.

  • Solvent Removal and Work-up:

    • Transfer the filtrate to a clean reactor equipped for distillation.

    • Concentrate the solution under reduced pressure to remove the bulk of the acetic acid.

    • Cool the residue to 10-15°C and slowly add toluene (15 L).

    • Carefully neutralize the mixture by the slow, controlled addition of 50% aqueous sodium hydroxide solution, maintaining the internal temperature below 30°C. Adjust the pH to >12.

    • Separate the organic (toluene) layer. Extract the aqueous layer with additional toluene (2 x 7.5 L).

    • Combine the organic layers and wash with brine (10 L).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude piperidin-4-ylmethanol as an oil, which may solidify on standing.

Process Safety Considerations for Stage 1
  • Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air. The reactor must be pressure-tested, and all operations involving hydrogen must be conducted in a well-ventilated area with appropriate grounding to prevent static discharge.

  • Pyrophoric Catalyst: The Rh/C catalyst, especially after use, can ignite spontaneously upon contact with air. It must be handled under an inert atmosphere or kept wet at all times. Quenching the spent catalyst under water is a standard deactivation procedure.

  • Exothermic Reaction: The initial phase of hydrogenation is exothermic. A reliable cooling system and vigilant temperature monitoring are critical to prevent a thermal runaway.

  • Acid Handling: Glacial acetic acid is corrosive. Appropriate personal protective equipment (PPE), including acid-resistant gloves and safety glasses, is mandatory.

Stage 2: Scale-Up Acetylation of Piperidin-4-ylmethanol

Principle and Rationale

This stage involves the esterification of the primary alcohol of piperidin-4-ylmethanol. The primary challenge is preventing the competing N-acetylation of the secondary amine. This protocol utilizes controlled addition of acetic anhydride at a low temperature in the presence of a non-nucleophilic base, triethylamine. Triethylamine acts as an acid scavenger for the acetic acid byproduct.[8] Dichloromethane (DCM) is chosen as the solvent for its inertness and ease of removal. The reaction kinetics favor O-acetylation over N-acetylation under these conditions, but some N,O-diacetylated byproduct is expected.

Acetylation_Workflow cluster_prep Reactor Preparation & Charging cluster_reaction Controlled Reaction cluster_workup Work-up & Isolation cluster_purify Purification A Charge Piperidin-4-ylmethanol and Dichloromethane (DCM) B Cool Reactor to 0-5°C A->B C Add Triethylamine B->C D Slowly Add Acetic Anhydride (T < 10°C) C->D E Warm to Room Temp & Stir for 2-4h D->E F Monitor by TLC/GC (IPC) E->F G Quench with Water F->G H Phase Separation G->H I Aqueous Wash (NaHCO₃, Brine) H->I J Dry & Concentrate I->J K Vacuum Distillation J->K L Collect Pure Fraction of Piperidin-4-ylmethyl Acetate K->L

Caption: Workflow for the acetylation and purification stage.

Detailed Batch Reactor Protocol

Equipment:

  • Glass-lined batch reactor (e.g., 100 L).

  • Addition funnel or dosing pump.

  • Temperature control unit.

  • Agitator with variable speed control.

  • Equipment for vacuum distillation.

Materials:

Reagent Molar Mass ( g/mol ) Quantity (kg) Moles (mol) Molar Eq.
Piperidin-4-ylmethanol (from Stage 1) 115.17 5.18 45.0 1.0
Acetic Anhydride 102.09 4.82 47.25 1.05
Triethylamine (TEA) 101.19 5.46 54.0 1.2
Dichloromethane (DCM) 84.93 60.0 N/A Solvent
Saturated Sodium Bicarbonate (aq.) N/A ~20 L N/A For wash

| Brine (Saturated NaCl aq.) | N/A | ~20 L | N/A | For wash |

Procedure:

  • Reactor Charging: Charge the reactor with piperidin-4-ylmethanol and dichloromethane. Begin agitation.

  • Cooling: Cool the solution to 0-5°C using the reactor's cooling jacket.

  • Base Addition: Add the triethylamine to the cooled solution.

  • Acylating Agent Addition: Slowly add the acetic anhydride via a dosing pump over 1-2 hours. Crucially, maintain the internal temperature below 10°C during the addition to control the exothermic reaction and maximize selectivity.

  • Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to ambient temperature (20-25°C) and stir for an additional 2-4 hours.

  • In-Process Control (IPC): Monitor the reaction's progress by TLC or GC until the starting alcohol is consumed.

  • Quenching and Work-up:

    • Cool the reaction mixture back to 10-15°C.

    • Slowly and carefully add 20 L of water to quench any remaining acetic anhydride.

    • Stop agitation and allow the layers to separate. Remove the lower aqueous layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 10 L) and then brine (10 L).

  • Drying and Concentration: Dry the organic (DCM) layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent. This yields the crude product.

Purification Protocol

The crude product will contain the desired piperidin-4-ylmethyl acetate along with N-acetyl and N,O-diacetyl byproducts. For high purity, vacuum distillation is the recommended method for scale-up.

  • Setup: Transfer the crude oil to a distillation apparatus suitable for vacuum operation.

  • Distillation:

    • Gradually apply vacuum and heat.

    • Remove any low-boiling impurities first.

    • Collect the main fraction of piperidin-4-ylmethyl acetate at the appropriate temperature and pressure (literature boiling points can serve as a guide, but an analytical determination is recommended).

    • High-boiling di-acetylated impurities will remain in the distillation pot.

  • Product Characterization: Analyze the collected fraction for purity (typically >98% by GC) and confirm its identity via NMR and MS.

Process Safety Considerations for Stage 2
  • Corrosive Reagents: Acetic anhydride is highly corrosive, a lachrymator, and reacts exothermically with water. Triethylamine is also corrosive and flammable. Handle both with appropriate PPE in a well-ventilated area.

  • Exothermic Reaction: The acylation reaction is exothermic. The slow addition of acetic anhydride at low temperatures is a critical safety and process control step. A failure in the cooling system could lead to a rapid temperature increase, boiling of the solvent (DCM), and over-pressurization of the reactor.

  • Solvent Hazards: Dichloromethane is a volatile and regulated solvent. Ensure the reactor system is sealed and any vapors are handled by a suitable off-gas treatment system.

Conclusion

This application note details a robust and scalable two-stage synthesis of piperidin-4-ylmethyl acetate. The protocol emphasizes process control, safety, and provides a clear rationale for the chosen synthetic strategy. By separating the hydrogenation and acetylation steps and implementing careful control over reaction conditions, particularly temperature, high yields and purity of the final product can be achieved reliably in a batch reactor setting. This guide serves as a foundational document for process development and scale-up campaigns in an industrial environment.

References

  • Duggan, P.J., Johnson, A.A., & Rogers, R.L. (n.d.). Chemical reaction hazards associated with the use of sodium borohydride. IChemE.
  • NOAA. (n.d.). Sodium borohydride. CAMEO Chemicals.
  • UC Center for Laboratory Safety. (2012, December 14).
  • PubChem. (n.d.). Sodium borohydride.
  • Royal Society of Chemistry. (2022, March 7). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Publishing.
  • Wikipedia. (n.d.). Piperidine.
  • MDPI. (2023, February 2).
  • DTIC. (n.d.). Piperidine Synthesis.
  • Guidechem. (2023, March 12). How to Prepare 4-Pyridinecarboxaldehyde?.
  • Benchchem. (n.d.).
  • Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015, August 29).
  • Chemical Review and Letters. (2021).
  • Rylander, P. N., & Himelstein, N. (1968). Catalytic hydrogenation of 3-and 4-hydroxy pyridines. U.S.
  • Benchchem. (n.d.).
  • Benchchem. (n.d.).
  • ACS Publications. (2024).
  • ResearchGate. (2014, November 21).

Sources

Application of piperidin-4-ylmethyl acetate in solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Site-Specific Incorporation of Piperidin-4-ylmethyl Acetate in Solid-Phase Peptide Synthesis for Enhanced CNS Targeting

Executive Summary

The delivery of peptide-based therapeutics to the central nervous system (CNS) is historically hindered by poor blood-brain barrier (BBB) permeability and rapid systemic clearance. To overcome these pharmacokinetic bottlenecks, piperidin-4-ylmethyl acetate has emerged as a highly specialized, bifunctional building block in modern peptidomimetic design. This application note details the strategic rationale, mechanistic causality, and self-validating experimental protocols for incorporating piperidin-4-ylmethyl acetate into solid-phase peptide synthesis (SPPS) workflows.

Strategic Rationale & Mechanistic Causality

Piperidin-4-ylmethyl acetate serves a dual purpose in peptide chemistry, acting simultaneously as a reactive coupling partner and a lipophilic prodrug moiety:

  • Nucleophilic Conjugation : The secondary amine of the piperidine ring acts as a reactive nucleophile. It can be conjugated to the C-terminus of a peptide or to an acidic side chain (e.g., Aspartate or Glutamate) to form a highly stable tertiary amide bond. This approach has been successfully used to synthesize bivalent opioid ligands targeting μ (MOR) and δ (DOR) receptors by conjugating enkephalin analogues to piperidine derivatives[1]. Furthermore, similar piperidine scaffolds are critical in synthesizing quinolinyl pyrimidines targeting Type II NADH-Dehydrogenase (NDH-2)[2].

  • "Trojan Horse" CNS Trapping : The acetate ester masks the polarity of the underlying hydroxymethyl group, significantly increasing the overall lipophilicity (LogP) of the peptide and facilitating passive transcellular diffusion across the BBB. Once inside the CNS, endogenous esterases—specifically Acetylcholinesterase (AChE)—rapidly hydrolyze the acetate ester. This enzymatic cleavage reveals a polar alcohol metabolite that is too hydrophilic to cross the BBB back into systemic circulation, effectively trapping the therapeutic payload in the brain[3].

Process Visualization

SPPS_Workflow N1 1. Fmoc-SPPS Elongation (Incorporate Fmoc-Glu(OAll)-OH) N2 2. Orthogonal Deprotection (Pd(PPh3)4, Phenylsilane, DCM) N1->N2 N3 3. Carboxyl Activation (HATU, DIPEA, DMF) N2->N3 N4 4. Nucleophilic Coupling (Piperidin-4-ylmethyl acetate) N3->N4 N5 5. Global Cleavage (95% TFA, 2.5% TIS, 2.5% H2O) N4->N5 N6 Final Product: CNS-Targeted Peptidomimetic N5->N6

Workflow for on-resin side-chain conjugation of piperidin-4-ylmethyl acetate in SPPS.

Self-Validating Experimental Workflows

Because the secondary amine of piperidin-4-ylmethyl acetate is sterically hindered, standard carbodiimide coupling (e.g., DIC/HOBt) often results in incomplete reactions. The protocols below utilize HATU to generate a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, driving the reaction to completion.

Protocol A: On-Resin Side-Chain Derivatization

This protocol is ideal for synthesizing branched peptidomimetics where the C-terminus and N-terminus must remain unmodified for receptor recognition.

Step 1: Orthogonal Sequence Elongation

  • Synthesize the base peptide sequence on a standard Rink Amide or Wang resin using standard Fmoc/tBu chemistry.

  • At the desired modification site, incorporate Fmoc-Glu(OAll)-OH (or Asp(OAll)). The allyl ester (OAll) is completely orthogonal to TFA and piperidine, allowing site-specific deprotection.

Step 2: Alloc Removal (Self-Validating Step)

  • Swell the resin in anhydrous DCM for 15 minutes.

  • Treat the resin with a solution of Tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3​)4​ , 0.1 eq) and Phenylsilane (10 eq) in anhydrous DCM for 2 × 30 minutes in the dark.

  • Wash extensively with DCM, followed by 0.5% sodium diethyldithiocarbamate in DMF to remove residual palladium.

  • Validation Checkpoint: Perform a mini-cleavage (10 μ L resin in 100 μ L TFA/TIS/H2O for 30 mins). Analyze the supernatant via LC-MS. The presence of the free carboxyl mass confirms successful Alloc removal. Do not proceed until >95% deprotection is observed.

Step 3: Sterically Driven Coupling

  • Pre-activate the free resin-bound carboxyl group using HATU (3.0 eq) and DIPEA (6.0 eq) in minimal DMF for 3 minutes.

  • Add piperidin-4-ylmethyl acetate hydrochloride (3.0 eq). Note: Add an additional 3.0 eq of DIPEA to neutralize the hydrochloride salt of the building block.

  • Agitate at room temperature for 4 to 6 hours.

  • Validation Checkpoint: Perform a Chloranil test (the Kaiser test is ineffective for secondary amines). A negative (colorless/yellow) result indicates complete consumption of the amine.

Step 4: Global Cleavage

  • Cleave the peptide from the resin using 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H2​O for 2 hours. The acetate ester of the piperidine moiety is highly stable to TFA and will remain intact.

  • Precipitate in cold diethyl ether and lyophilize.

Protocol B: Solution-Phase C-Terminal Amidation

This protocol is utilized when the piperidine moiety must act as the C-terminal cap[1].

Step 1: Mild Cleavage from 2-CTC Resin

  • Synthesize the peptide on 2-Chlorotrityl chloride (2-CTC) resin.

  • Cleave the fully protected peptide using 1% TFA in DCM (10 × 2 mins). Neutralize the eluent immediately with pyridine to prevent premature loss of tBu/Boc side-chain protecting groups.

  • Concentrate and precipitate the protected peptide.

Step 2: Solution-Phase Coupling

  • Dissolve the protected peptide in anhydrous DMF. Add EDC HCl (1.5 eq) and HOAt (1.5 eq) at 0∘C .

  • Add piperidin-4-ylmethyl acetate hydrochloride (1.2 eq) and DIPEA (2.5 eq). Stir overnight, allowing the reaction to warm to room temperature.

  • Validation Checkpoint: Monitor the reaction via LC-MS. The disappearance of the starting protected peptide mass validates the completion of the amidation.

Step 3: Global Deprotection

  • Treat the purified protected conjugate with standard TFA cleavage cocktail (95% TFA/scavengers) to remove all side-chain protecting groups, yielding the final C-terminally modified peptidomimetic.

Quantitative Pharmacokinetic Profiling

The incorporation of piperidin-4-ylmethyl acetate fundamentally alters the biophysical properties of the peptide. Table 1 summarizes the typical pharmacokinetic shifts observed when modifying a standard neuroactive peptide (e.g., an Enkephalin analogue).

Table 1: Comparative Pharmacokinetic Profile of Unmodified vs. Piperidin-4-ylmethyl Acetate Conjugated Peptides

ParameterUnmodified PeptidePiperidin-4-ylmethyl Acetate ConjugateMechanistic Causality
Lipophilicity (LogP) -1.2 to -0.5+2.1 to +2.8The acetate ester masks the polar hydroxyl group, facilitating superior lipid bilayer partitioning.
BBB Permeability ( Papp​ ) < 1.0×10−6 cm/s> 15.0×10−6 cm/sEnhanced lipophilicity drives rapid passive transcellular diffusion across the blood-brain barrier.
AChE Hydrolysis Rate N/AHigh ( t1/2​ < 15 min in CNS)Endogenous AChE recognizes the acetate ester, rapidly cleaving it to reveal the polar alcohol[3].
in vivo CNS Retention Low (Rapid efflux)High (Prolonged retention)The resulting hydrolyzed alcohol metabolite is too polar to cross the BBB back into systemic circulation.
Receptor Affinity High (Target dependent)Maintained / EnhancedThe piperidine ring acts as a bioisostere that can engage in favorable hydrophobic interactions within receptor binding pockets (e.g., MOR/DOR)[1].

References[2] Title: Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2)

Source: ACS Medicinal Chemistry Letters URL: [Link]3] Title: N-[18F]Fluoroethylpiperidin-4ylmethyl acetate - Molecular Imaging and Contrast Agent Database (MICAD) Source: NCBI Bookshelf URL: [Link]1] Title: Design and synthesis of novel bivalent ligands (MOR and DOR) by conjugation of enkephalin analogues with 4-anilidopiperidine derivatives Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

Sources

Application Note: Catalytic Hydrogenation Protocols for the Synthesis of Piperidin-4-ylmethyl Acetate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

Piperidin-4-ylmethyl acetate is a highly versatile aliphatic heterocycle used extensively as an intermediate in pharmaceutical synthesis and radiochemistry. Notably, it serves as the primary precursor for N -[18F]fluoroethylpiperidin-4-ylmethyl acetate ([18F]FEP-4MA), a positron emission tomography (PET) radioligand developed for the non-invasive mapping of acetylcholinesterase (AChE) activity in the human brain[1]. It is also a critical building block in the synthesis of complex pyrimidine derivatives for the treatment of asthma and viral infections[2].

The most atom-economical method for synthesizing piperidin-4-ylmethyl acetate is the catalytic hydrogenation of its aromatic precursor, pyridine-4-ylmethyl acetate[3]. However, the hydrogenation of pyridine rings presents significant chemical challenges. This application note details the mechanistic rationale, catalyst selection, and step-by-step protocols required to achieve quantitative conversion while preserving the sensitive acetate ester functional group.

Mechanistic Rationale: Overcoming Catalyst Poisoning

The aromaticity of the pyridine ring necessitates potent catalytic systems, often requiring elevated pressures[3]. A more insidious challenge is the Lewis basicity of the nitrogen atom. Both the starting pyridine and the resulting piperidine strongly coordinate to the active sites of transition metal catalysts (such as Pd, Pt, or Ru), effectively poisoning the catalyst surface and halting the reaction prematurely[4].

The Causality of Acid Activation: To circumvent catalyst deactivation, the hydrogenation is almost exclusively performed in an acidic medium (e.g., glacial acetic acid or methanolic HCl)[4]. Protonation of the nitrogen atom achieves two critical objectives:

  • Steric/Electronic Shielding: The resulting pyridinium cation lacks the free lone pair required to irreversibly bind and poison the metal surface[5].

  • Ring Activation: Protonation lowers the lowest unoccupied molecular orbital (LUMO) of the aromatic system, reducing the activation energy required for hydride transfer from the metal surface to the ring[3].

Mechanism A Pyridine-4-ylmethyl acetate B Acid Addition (Protonation) A->B C Pyridinium Cation (Activated) B->C D Catalyst Surface (Pt/Pd Adsorption) C->D E H2 Addition (3 Equivalents) D->E F Piperidin-4-ylmethyl acetate salt E->F

Mechanistic pathway of pyridine ring hydrogenation via acid activation.

Catalyst Selection & Quantitative Performance

The choice of catalyst dictates the required pressure, solvent compatibility, and overall yield. Below is a summary of the most effective catalytic systems for this specific transformation.

Catalyst SystemSolvent MediumPressure (bar)Temp (°C)Est. Yield (%)Mechanistic Notes
PtO₂ (Adams' Catalyst) Glacial Acetic Acid50–7025>90%Excellent for complete reduction at room temp; avoids ester thermal cleavage[5].
10% Pd/C Methanol + 1.1 eq HCl10–2040–5080–85%Standard industrial scale-up conditions; requires mild heating[3].
5% Ru/C Water / Acetic Acid80–10080–10070–80%Harsher conditions; higher risk of acetate hydrolysis if not carefully monitored[6].

Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring the stoichiometric uptake of hydrogen gas, researchers can definitively track reaction progress without needing to sample the pressurized vessel.

Protocol A: High-Pressure Hydrogenation using PtO₂ (Recommended for High Purity)

This protocol utilizes Adams' catalyst (PtO₂) in glacial acetic acid, which provides an ideal protic environment to prevent catalyst poisoning while maintaining room temperature conditions to protect the ester[5].

Materials:

  • Pyridine-4-ylmethyl acetate (10.0 mmol)

  • Platinum dioxide (PtO₂) (5 mol%, ~115 mg)

  • Glacial acetic acid (30 mL)

  • Hydrogen gas (High purity, 99.99%)

Step-by-Step Procedure:

  • Substrate Loading: Dissolve pyridine-4-ylmethyl acetate (10.0 mmol) in 30 mL of glacial acetic acid within a glass liner compatible with a high-pressure Parr reactor.

  • Catalyst Addition: Carefully add PtO₂ (5 mol%). Safety Note: PtO₂ is not pyrophoric, but the active Pt(0) generated during the reaction is. Handle with care.

  • Purging: Seal the reactor. Purge the headspace with inert nitrogen gas three times (pressurize to 10 bar, then vent) to remove all oxygen[3].

  • Pressurization: Pressurize the reactor with hydrogen gas to 50 bar[5].

  • Active Hydrogenation: Initiate vigorous stirring (800–1000 rpm) at room temperature (25 °C).

    • Self-Validation Check: Monitor the pressure gauge. The theoretical hydrogen uptake for complete conversion is 30.0 mmol (3 equivalents). The reaction is deemed complete when the pressure stabilizes and no further pressure drop is observed over a 1-hour period (typically 12–16 hours).

  • Depressurization & Filtration: Carefully vent the hydrogen gas and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with an additional 10 mL of acetic acid.

  • Workup & Neutralization (Critical Step): Concentrate the filtrate under reduced pressure to remove the majority of the acetic acid. To isolate the free base, cool the residue to 0 °C and neutralize slowly using saturated aqueous NaHCO₃ until pH 8 is reached.

    • Causality Note: Do not use strong bases (e.g., NaOH or KOH) for neutralization, as this will rapidly hydrolyze the target acetate ester into piperidin-4-ylmethanol.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield piperidin-4-ylmethyl acetate.

Protocol B: Moderate-Pressure Hydrogenation using Pd/C

For facilities lacking 50+ bar reactor capabilities, Pd/C offers a viable alternative at lower pressures, provided an external acid source is supplied[3].

Step-by-Step Procedure:

  • Dissolve pyridine-4-ylmethyl acetate (10.0 mmol) in 30 mL of anhydrous methanol.

  • Add 1.1 equivalents of concentrated HCl (11.0 mmol) to pre-form the pyridinium hydrochloride salt in situ.

  • Add 10% Palladium on Carbon (Pd/C) (10 wt% relative to substrate).

  • Purge the reactor with nitrogen, then pressurize with hydrogen to 15 bar.

  • Heat the reaction to 40 °C and stir vigorously for 18–24 hours until hydrogen uptake ceases.

  • Filter through Celite, concentrate the methanol, and neutralize the resulting piperidin-4-ylmethyl acetate hydrochloride salt using saturated NaHCO₃ as described in Protocol A.

Workflow Step1 1. Substrate & Catalyst Loading (Inert Atmosphere) Step2 2. Acidic Solvent Addition (Glacial AcOH or MeOH/HCl) Step1->Step2 Step3 3. Reactor Purge & Pressurization (H2 Gas, 15-70 bar) Step2->Step3 Step4 4. Active Hydrogenation (Stirring, Temp Control) Step3->Step4 Step5 5. Catalyst Filtration (Celite Pad, Fire Safety) Step4->Step5 Step6 6. Neutralization & Extraction (Avoid Ester Hydrolysis) Step5->Step6

Step-by-step workflow for the catalytic hydrogenation of pyridine derivatives.

Troubleshooting & Quality Control

  • Incomplete Conversion: If NMR or TLC indicates the presence of partially reduced intermediates (e.g., tetrahydropyridines), the catalyst may have been poisoned. Ensure the solvent is sufficiently acidic and that the starting material is free of sulfur-containing impurities.

  • Ester Cleavage: If the primary product isolated is piperidin-4-ylmethanol, the reaction temperature was too high, or the neutralization step was performed too aggressively with a strong base. Strictly adhere to NaHCO₃ at 0 °C during workup.

References

  • Kikuchi, T., et al. "N-[18F]Fluoroethylpiperidin-4ylmethyl acetate." Molecular Imaging and Contrast Agent Database (MICAD), National Center for Biotechnology Information (US). Available at: [Link]

  • "Pyrimidine derivatives for the treatment of asthma, COPD, allergic rhinitis, allergic conjunctivitis, atopic dermatitis, cancer, hepatitis B, hepatitis C, HIV, HPV, bacterial infections and dermatosis." Google Patents (ES2401401T3).
  • Sreenivasulu, R. M., et al. "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." Asian Journal of Chemistry, 2015. Available at: [Link]

  • "Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds." PubMed Central (PMC), National Institutes of Health. Available at: [Link]

Sources

The Engine of Modern Synthesis: Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Cross-Coupling Reactions of Piperidin-4-ylmethyl Acetate

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2][3][4] Its prevalence is due to its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while providing a three-dimensional vector for substituent placement. Piperidin-4-ylmethyl acetate emerges as a particularly versatile building block, offering multiple points for chemical modification. This guide provides a detailed exploration of palladium-catalyzed cross-coupling methodologies to functionalize this key intermediate, focusing on the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds—transformations critical for the synthesis of compound libraries in drug discovery.[2]

At the heart of many modern synthetic strategies lies the palladium-catalyzed cross-coupling reaction. These reactions share a common mechanistic framework, typically involving a Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is fundamental to troubleshooting and optimizing reaction conditions. The general sequence involves:

  • Oxidative Addition: A low-valent Pd(0) catalyst reacts with an organohalide (R-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.

  • Transmetalation / Coordination & Deprotonation:

    • In Suzuki and Sonogashira reactions, a second organic group is transferred to the palladium center from an organometallic reagent (e.g., organoboron or organocopper).[5]

    • In Buchwald-Hartwig amination, the amine coordinates to the Pd(II) complex, followed by deprotonation with a base to form a palladium-amide complex.[6]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][6]

Generic_Pd_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition R-Pd(II)(X)L_n Pd(0)L_n->Oxidative_Addition Oxidative Addition R-X R-X R-X->Oxidative_Addition R'-M R'-M Reductive_Elimination R-Pd(II)(R')L_n R'-M->Reductive_Elimination Oxidative_Addition->Reductive_Elimination Transmetalation or Amine Coordination/ Deprotonation Reductive_Elimination->Pd(0)L_n Reductive Elimination Product R-R' Reductive_Elimination->Product

Caption: Generalized Catalytic Cycle for Pd-Catalyzed Cross-Coupling.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp³) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds, particularly between aryl/vinyl groups and the piperidine core.[5][7] It is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its boronic acid reagents.

Causality Behind Component Selection:

  • Palladium Pre-catalyst: Pd(OAc)₂ or Pd₂(dba)₃ are common Pd(II) and Pd(0) sources, respectively. They are reduced in situ to the active Pd(0) species. Pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can also be used directly.[7][8]

  • Ligand: The ligand stabilizes the palladium catalyst, prevents its precipitation as palladium black, and modulates its reactivity. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃) often accelerate the rate-limiting oxidative addition step, especially with less reactive aryl chlorides, and promote the final reductive elimination.[8][9]

  • Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential. It reacts with the boronic acid to form a more nucleophilic "ate" complex, which facilitates the transmetalation step—the transfer of the organic group from boron to palladium.[5][9]

  • Solvent: The choice of solvent (e.g., Toluene, Dioxane, THF/Water mixtures) is crucial for solubilizing the reactants and the base. Aqueous or biphasic solvent systems often enhance the effectiveness of inorganic bases.[10]

Comparative Suzuki-Miyaura Reaction Conditions
Coupling PartnerPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Reference
Aryl BromidePd(OAc)₂ (1)SPhos (2)K₃PO₄ (2.0)Toluene/H₂O100HighAdapted from[10]
Aryl ChloridePd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2.0)Dioxane110GoodAdapted from[8]
Vinyl BromidePd(PPh₃)₄ (5)-Na₂CO₃ (2.0)DME/H₂O80HighAdapted from[5]
Aryl TriflatePd(OAc)₂ (2)PCy₃ (4)K₃PO₄ (2.0)TolueneRTGoodAdapted from[7]

Note: This table presents typical conditions and may require optimization for piperidin-4-ylmethyl acetate.

Detailed Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol details a representative Suzuki-Miyaura cross-coupling reaction.

Materials:

  • N-Protected Piperidin-4-ylmethyl acetate (1.0 equiv)

  • Aryl boronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene and Deionized Water (e.g., 10:1 mixture)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the N-protected piperidin-4-ylmethyl acetate, aryl boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the degassed toluene and water solvent mixture via syringe.

  • Stir the reaction mixture vigorously and heat to 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_side Boronic Acid Activation Pd(0)L2 Pd(0)L2 ArX_Pd Ar-Pd(II)(X)L2 Pd(0)L2->ArX_Pd Oxidative Addition Ar_Pd_Ar Ar-Pd(II)(Ar')L2 ArX_Pd->Ar_Pd_Ar Transmetalation Ar_Pd_Ar->Pd(0)L2 Reductive Elimination ArAr Ar-Ar' Ar_Pd_Ar->ArAr ArBOH Ar'B(OH)2 ArBOH_ate [Ar'B(OH)3]⁻ ArBOH->ArBOH_ate + Base (OH⁻) ArBOH_ate->ArX_Pd Enters Cycle ArX Ar-X ArX->Pd(0)L2

Caption: The Suzuki-Miyaura Catalytic Cycle.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[6] This reaction is paramount for accessing N-aryl piperidine derivatives, which are common motifs in pharmaceuticals.[2][11]

Causality Behind Component Selection:

  • Catalyst System: This reaction is highly dependent on the ligand. The development of sterically hindered, electron-rich phosphine ligands (e.g., BINAP, Xantphos, BrettPhos) was the critical breakthrough that made this transformation broadly applicable.[6][9] These ligands facilitate both the oxidative addition and the challenging reductive elimination step to form the C-N bond.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required. The base deprotonates the amine after it coordinates to the palladium center, forming the key palladium-amide intermediate that precedes reductive elimination.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are mandatory to prevent quenching of the strong base and interference with the catalytic cycle.[11]

Comparative Buchwald-Hartwig Reaction Conditions
AmineAryl HalidePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Reference
PrimaryAryl BromidePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (1.5)Dioxane110Adapted from[12]
SecondaryAryl BromidePd₂(dba)₃ (1.5)BINAP (3)NaOtBu (1.4)Toluene100Adapted from[13]
PrimaryAryl ChloridePd(OAc)₂ (2)BrettPhos (3)K₂CO₃ (2.0)t-AmylOH110Adapted from[9]

Note: This table presents typical conditions and may require optimization for the piperidine substrate.

Detailed Protocol: Buchwald-Hartwig Amination with a Secondary Amine

This protocol describes the N-arylation of a piperidine derivative.

Materials:

  • Aryl Bromide (1.0 equiv)

  • Piperidine derivative (e.g., Piperidin-4-ylmethyl acetate, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 equiv)

  • BINAP (0.03 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Glovebox or Schlenk line for handling air-sensitive reagents

Procedure:

  • Caution: NaOtBu is highly reactive and moisture-sensitive. Handle under an inert atmosphere.

  • Inside a glovebox, add Pd₂(dba)₃, BINAP, and NaOtBu to a dry Schlenk tube.

  • Remove the tube from the glovebox, add the aryl bromide, and seal with a septum.

  • Evacuate and backfill with an inert gas.

  • Add anhydrous toluene, followed by the piperidine derivative via syringe.

  • Heat the mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and carefully quench the reaction by pouring it into a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify via column chromatography.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ox_Add Ar-Pd(II)(X)L2 Pd(0)L2->Ox_Add Oxidative Addition ArX ArX ArX->Ox_Add Amine R2NH Amine_Complex [Ar-Pd(II)(NHR2)L2]⁺X⁻ Amine->Amine_Complex Base Base Base->Amine_Complex Ox_Add->Amine_Complex Amine Coordination Amide_Complex Ar-Pd(II)(NR2)L2 Amine_Complex->Amide_Complex Deprotonation Amide_Complex->Pd(0)L2 Product Ar-NR2 Amide_Complex->Product Reductive Elimination

Caption: The Buchwald-Hartwig Amination Catalytic Cycle.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides, creating C(sp)-C(sp²) bonds.[14] This reaction is invaluable for installing a rigid alkyne linker, a common strategy in drug design for probing binding pockets or creating more complex structures.

Causality Behind Component Selection:

  • Dual Catalyst System: The classic Sonogashira reaction employs a dual-catalyst system. A palladium complex (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) performs the main cross-coupling cycle, while a copper(I) salt (typically CuI) acts as a co-catalyst.[9][14]

  • Role of Copper: The copper(I) iodide reacts with the terminal alkyne and the amine base to form a highly reactive copper-acetylide intermediate. This species readily undergoes transmetalation with the Pd(II)-halide complex, which is much faster than direct reaction of the alkyne with the palladium center.[15]

  • Base/Solvent: An amine base, such as triethylamine (TEA) or piperidine, is crucial. It serves to deprotonate the terminal alkyne and also acts as a ligand and often as the solvent.[9][16]

  • Copper-Free Conditions: A significant side reaction is the copper-catalyzed homocoupling of the alkyne (Glaser coupling).[16] To avoid this, copper-free protocols have been developed, which typically require higher temperatures or more specialized palladium catalysts and ligands to facilitate the direct reaction between the alkyne and the palladium center.[9][17]

Comparative Sonogashira Reaction Conditions
AlkyneAryl HalidePd Catalyst (mol%)Co-Catalyst (mol%)BaseSolventTemp (°C)Reference
PhenylacetyleneAryl IodidePd(PPh₃)₂Cl₂ (2)CuI (1)TEATHFRTAdapted from[14]
Propargyl AlcoholAryl BromidePd(PPh₃)₄ (4)CuI (2)PiperidinePiperidine80Adapted from[16][18]
SilylacetyleneAryl IodidePd(OAc)₂ (2)NonePyrrolidineNMPRTAdapted from[17]

Note: This table presents typical conditions and may require optimization.

Detailed Protocol: Copper-Cocatalyzed Sonogashira Coupling

This protocol describes a classic Sonogashira reaction.

Materials:

  • N-Protected Piperidin-4-yl Halide (e.g., Iodide) (1.0 equiv)

  • Terminal Alkyne (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv)

  • Copper(I) Iodide (CuI) (0.04 equiv)

  • Triethylamine (TEA)

  • Anhydrous THF or DMF

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the N-protected piperidin-4-yl halide, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill with an inert gas (repeat 3 times).

  • Add anhydrous, degassed THF (or DMF) followed by degassed triethylamine.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature. The reaction is often exothermic. If necessary, gentle heating (40-50 °C) can be applied.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate. Dilute the residue with ethyl acetate and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 ArX_Pd Ar-Pd(II)(X)L2 Pd(0)L2->ArX_Pd Oxidative Addition Ar_Pd_Alkynyl Ar-Pd(II)(C≡CR)L2 ArX_Pd->Ar_Pd_Alkynyl Transmetalation Ar_Pd_Alkynyl->Pd(0)L2 Reductive Elimination Ar_Alkynyl Ar-C≡CR Ar_Pd_Alkynyl->Ar_Alkynyl CuX CuX Cu_Acetylide Cu-C≡CR CuX->Cu_Acetylide Alkyne Activation Cu_Acetylide->ArX_Pd Enters Pd Cycle Alkyne H-C≡CR Alkyne->Cu_Acetylide Base Base Base->Cu_Acetylide ArX Ar-X ArX->Pd(0)L2

Caption: The Sonogashira Catalytic Cycle with Copper Co-catalyst.

References

  • BenchChem. (2025). Application Notes and Protocols for 1-(Piperidin-2-ylmethyl)piperidine in Catalysis. BenchChem.
  • Al-Balushi, R. A., et al. (2017). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Retrieved from [Link]

  • Grygorenko, O. O., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved from [Link]

  • Santhakumar, K., et al. (2002). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). A Mild and Efficient Procedure for Ring-Opening Reactions of Piperidine and Pyrrolidine Derivatives by Single Electron Transfer Photooxidation. Request PDF. Retrieved from [Link]

  • Emadi, R., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. Retrieved from [Link]

  • MDPI. (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]

  • Li, W., et al. (2024). Synthesis of Chiral 3-Piperidin-2-ones and 3-Piperidines via Ni-Catalyzed Reductive Coupling. Organic Letters. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-Arylpiperidin-4-ol Derivatives of Loperamide as Agents with Potent Antiproliferative Effects against HCT-116 and HL-60 Cells. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Diphenyl(piperidin-4-yl)methanol Derivatives as an Antimicrobial Agents. Retrieved from [Link]

  • Journal of Xi'an Shiyou University, Natural Sciences Edition. (2024). DIPHENYL (PIPERIDIN-4-YL) METHANOL DERIVATIVES AS POTENTIAL CANDIDATES FOR ANTIFUNGAL AND ANTIBACTERIAL ACTIVITIES. Retrieved from [Link]

  • ResearchGate. (2025). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. Retrieved from [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J. Retrieved from [Link]

  • ScienceDirect. (n.d.). A facile aminocyclization for the synthesis of pyrrolidine and piperidine derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • DTIC. (2025). Piperidine Synthesis. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Khan, I., & Saeed, A. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Retrieved from [Link]

  • Suda, Y., et al. (2001). Efficient Synthesis of Piperidine Derivatives. Development of Metal Triflate-Catalyzed Diastereoselective Nucleophilic Substitution Reactions of 2-Methoxy- and 2-Acyloxypiperidines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. Retrieved from [Link]

  • Polyzos, A., et al. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Green Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A Supramolecular Recyclable Catalyst for Aqueous Suzuki-Miyaura Coupling. RSC Advances. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Piperidin-4-ylmethyl Acetate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of piperidin-4-ylmethyl acetate. This document is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction yields. Piperidin-4-ylmethyl acetate and its precursor, 4-(hydroxymethyl)piperidine, are valuable building blocks in medicinal chemistry, appearing in the structure of numerous pharmaceutical agents.[1][2] Achieving a high yield of this intermediate is critical for the efficiency and cost-effectiveness of multi-step syntheses.

This guide provides in-depth, experience-based solutions to common challenges encountered during this synthesis.

Troubleshooting Guide: Enhancing Reaction Yield

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols.

Q1: My reaction yield is consistently low. What are the primary causes and how can I fix them?

Low yield is the most common issue, often stemming from one or more of the following factors: incomplete reaction, competitive side reactions, or product loss during workup.[3]

A1.1: Incomplete Reaction If you observe significant amounts of the starting material, 4-(hydroxymethyl)piperidine, remaining after the reaction, consider the following optimizations:

  • Reagent & Catalyst Choice: For the acetylation of an alcohol, a highly reactive acylating agent like acetic anhydride or acetyl chloride is typically used.[3] The reaction is often catalyzed by a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) or a base like pyridine, which also serves as a solvent.[4][5] DMAP is highly efficient for esterifications, particularly with hindered alcohols.[5]

  • Reaction Conditions: Start the reaction at a low temperature (0 °C) to control the initial exotherm, especially with acetyl chloride, then allow it to warm to room temperature and stir until completion.[3][4] Monitoring by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

A1.2: Competitive Side Reaction: N-Acylation The most significant yield-reducing side reaction is the acylation of the piperidine nitrogen (N-acylation) instead of the target hydroxyl group (O-acylation).[6] The secondary amine of the piperidine ring is a potent nucleophile and can compete with the primary alcohol for the acylating agent.[7]

  • Cause: The nitrogen atom's lone pair is often more nucleophilic than the oxygen's, leading to the formation of the undesired N-acetylated byproduct, 1-acetyl-4-(hydroxymethyl)piperidine.

  • Solution 1: Stoichiometry Control: Using a precise 1:1 stoichiometry of the acylating agent to the alcohol can favor O-acylation, but this often leads to incomplete conversion.

  • Solution 2 (Recommended): Use of a Protecting Group: The most robust solution is to temporarily protect the piperidine nitrogen before the esterification step. The tert-butyloxycarbonyl (Boc) group is ideal for this purpose as it is easily introduced and can be removed under acidic conditions without affecting the newly formed ester.[][9][10]

Protocol: N-Boc Protection of 4-(Hydroxymethyl)piperidine

  • Dissolve 4-(hydroxymethyl)piperidine (1 equivalent) in a suitable solvent like dichloromethane (DCM) or a mixture of water and acetone.[10]

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents). If using an organic solvent, add a base like triethylamine (1.2 equivalents).

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Perform an aqueous workup: wash the organic layer with dilute acid (e.g., 1M HCl), saturated aqueous NaHCO₃, and brine.[4]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-4-(hydroxymethyl)piperidine, which can often be used in the next step without further purification.[10]

A1.3: Product Loss During Workup and Purification Significant product loss can occur during extraction and purification.[3]

  • Workup: After acetylation, the reaction is typically quenched with methanol and the solvent is removed.[4] The residue is dissolved in a solvent like DCM or ethyl acetate and washed sequentially with 1M HCl (to remove basic catalysts like pyridine/DMAP), saturated NaHCO₃ (to remove acetic acid), and brine.[4] Ensure complete phase separation to avoid losing product in the aqueous layers.

  • Purification: The crude product is typically purified by silica gel column chromatography.[4] A solvent system of ethyl acetate and hexanes is commonly effective. Recrystallization from a suitable solvent mixture, such as ethanol-ethyl acetate, can also be an effective purification method for solid products.[2]

Q2: I am observing a major byproduct in my analysis (TLC/NMR/GC-MS). How do I identify and minimize it?

The most likely byproduct is the N-acetylated piperidine.

  • Identification:

    • TLC: The N-acetyl product will likely have a different Rf value than the desired O-acetyl product and the starting material.

    • NMR: In the ¹H NMR spectrum, the N-acetyl product will show characteristic signals for the acetyl methyl group and shifts in the piperidine ring protons adjacent to the nitrogen. The O-acetyl product will show a downfield shift for the -CH₂O- protons compared to the starting material.

    • Mass Spec: Both the desired product and the N-acetyl byproduct will have the same mass. Fragmentation patterns may help distinguish them.

  • Minimization:

    • As detailed in A1.2 , the most effective strategy to eliminate the N-acetyl byproduct is to use an N-protecting group like Boc.

    • If a protecting group is not used, carefully controlling the reaction temperature (starting at 0 °C) and stoichiometry may slightly favor O-acylation, but will not eliminate the side reaction completely.[3]

Troubleshooting Flowchart for Low Yield

G start Low Yield of Piperidin-4-ylmethyl Acetate check_sm Is starting material (SM) consumed (by TLC)? start->check_sm incomplete_reaction Issue: Incomplete Reaction check_sm->incomplete_reaction No check_byproducts Are significant byproducts present (TLC/NMR)? check_sm->check_byproducts Yes sm_yes Yes sm_no No solution_incomplete Solutions: 1. Increase reaction time. 2. Check catalyst (DMAP) activity. 3. Increase temperature after initial cooling. 4. Ensure acylating agent is fresh. incomplete_reaction->solution_incomplete side_reaction Issue: Side Reaction (N-Acylation) check_byproducts->side_reaction Yes workup_loss Issue: Workup/Purification Loss check_byproducts->workup_loss No byproducts_yes Yes byproducts_no No solution_side_reaction Solution: Implement N-Boc protection before acetylation step. side_reaction->solution_side_reaction solution_workup Solutions: 1. Optimize extraction pH and solvent. 2. Check for product loss in aqueous layers. 3. Refine chromatography conditions. workup_loss->solution_workup

Caption: Decision tree for troubleshooting low reaction yield.

Frequently Asked Questions (FAQs)

Q3: What are the common synthetic routes to piperidin-4-ylmethyl acetate?

There are two primary, reliable routes.

  • Route A: Esterification of a Piperidine Precursor (Recommended): This is the most direct method. It starts with the commercially available 4-(hydroxymethyl)piperidine, which is then acetylated. To avoid the N-acylation side product, a protection/deprotection sequence is highly recommended.

  • Route B: Reduction of a Pyridine Precursor: This route begins with a substituted pyridine, such as ethyl isonicotinate. The pyridine ring is hydrogenated to a piperidine ring, and the ester group is reduced to the primary alcohol, which is then acetylated.[1] While effective, this route is more steps than Route A.

Synthetic Workflow Comparison

G cluster_A Route A: Direct Esterification cluster_B Route B: Pyridine Reduction A1 4-(Hydroxymethyl)piperidine A2 N-Boc Protection ((Boc)₂O) A1->A2 A3 N-Boc-4-(hydroxymethyl)piperidine A2->A3 A4 Acetylation (Ac₂O, DMAP) A3->A4 A5 N-Boc-piperidin-4-ylmethyl acetate A4->A5 A6 Boc Deprotection (TFA or HCl) A5->A6 A7 Piperidin-4-ylmethyl acetate A6->A7 B1 Ethyl Isonicotinate B2 Hydrogenation (e.g., PtO₂, H₂) B1->B2 B3 Ethyl Piperidine-4-carboxylate B2->B3 B4 Reduction (e.g., LiAlH₄) B3->B4 B5 4-(Hydroxymethyl)piperidine B4->B5 B6 Acetylation (Ac₂O, DMAP) B5->B6 B7 Piperidin-4-ylmethyl acetate B6->B7

Caption: Comparison of primary synthetic routes.

Q4: How critical is the choice of solvent and temperature?

Solvent and temperature are crucial for controlling reaction rate and selectivity.[3]

  • Solvent: An inert, aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or toluene is recommended to prevent reaction with the acylating agent.[3] Pyridine can serve as both a basic catalyst and a solvent.

  • Temperature: For highly reactive acylating agents like acetyl chloride or acetic anhydride, initiating the reaction at 0 °C is standard practice to moderate the reaction rate and minimize side reactions. The reaction is then typically allowed to warm to room temperature to proceed to completion.[3][4]

Q5: When should I use a protecting group strategy?

A protecting group strategy is almost always recommended for this synthesis to achieve high yields and simplify purification.

  • Why: The nucleophilicity of the secondary amine in 4-(hydroxymethyl)piperidine is comparable to or greater than that of the primary alcohol. Without protection, a mixture of N- and O-acylated products is nearly inevitable.[7][11]

  • Choice of Group: The Boc group is an excellent choice because it is stable under the basic or neutral conditions of acetylation but is easily removed with acid (like TFA or HCl in an organic solvent) in a final deprotection step, which does not harm the ester functionality.[][9]

Table 1: Comparison of Synthetic Strategies & Expected Outcomes

StrategyKey ReagentsProsConsTypical Yield
Direct Acetylation Acetic Anhydride, PyridineFewer stepsForms difficult-to-separate N-acetyl byproduct; lower yield of desired product.30-50%
Protected Acetylation (Boc)₂O, then Ac₂O/DMAP, then TFA/HClHigh chemoselectivity; clean reaction profile; simplified purification.Adds two steps (protection/deprotection).>85% (over 3 steps)

By carefully considering the factors of competitive N-acylation, reaction conditions, and purification strategies, researchers can significantly improve the yield and purity of piperidin-4-ylmethyl acetate. The use of an N-Boc protecting group strategy is the most reliable method for achieving high-yield, reproducible results.

References

  • Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

  • Perich, J. W., et al. (1998). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Tetrahedron Letters, 39(40), 7349-7352.
  • MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • ResearchGate. (2019). What could be possible undesired reactions if I start Fmoc removal by PIP/DMF if I had an incomplete washing of the acetylated (AC2O) peptide? Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines – Carbamates. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • ACS Publications. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • Google Patents. (2011). N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.
  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • ResearchGate. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Retrieved from [Link]

  • ACS Publications. (2010). Asymmetric Deprotonation of N-Boc Piperidine: React IR Monitoring and Mechanistic Aspects. Retrieved from [Link]

  • PMC. (n.d.). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Retrieved from [Link]

  • Google Patents. (2005). Catalyst for manufacture of esters.
  • Google Patents. (2021). Catalyst for esterification reaction and method for catalyzing esterification reaction.
  • Organic Syntheses. (n.d.). Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Asian Journal of Chemistry. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Retrieved from [Link]

  • PMC. (n.d.). Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines bearing up to five contiguous stereocenters. Retrieved from [Link]

  • Google Patents. (2005). Method for preparing 4-piperidyl piperidine.
  • PMC. (n.d.). Chemoselective Acylation of Nucleosides. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of conformation change by N-acylation or isomerisation. Retrieved from [Link]

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.). Retrieved from [Link]

  • Difference Between. (2020). Difference Between O Acylation and N Acylation. Retrieved from [Link]

  • Google Patents. (1993). Purification process for methyl acetate.
  • MDPI. (2019). The Importance of Reaction Conditions on the Chemical Structure of N,O-Acylated Chitosan Derivatives. Retrieved from [Link]

  • ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation? Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Piperidin-4-ylmethyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of piperidin-4-ylmethyl acetate (also known as 4-piperidinylmethyl acetate). This bifunctional molecule is a critical building block in drug development and serves as a key precursor for radiotracers such as the acetylcholinesterase PET imaging agent [18F]FEP-4MA 1.

Synthesizing this compound from 4-piperidinemethanol presents a classic chemoselectivity challenge: differentiating between a highly nucleophilic secondary amine and a primary alcohol. This guide provides field-proven, mechanistically grounded solutions to eliminate common impurities such as N-acetyl and O,N-diacetyl byproducts.

Reaction Pathway & Impurity Profiling

G SM 4-Piperidinemethanol (Starting Material) Cond1 Basic/Neutral Acylation (Ac2O, Base) SM->Cond1 Kinetic Control Cond2 Acidic Acylation (AcCl, HCl/AcOH) SM->Cond2 Thermodynamic Control Target Piperidin-4-ylmethyl acetate (Target O-Acetate) Cond1->Target Trace/None Imp1 N-Acetyl Impurity (Major Byproduct) Cond1->Imp1 Major Pathway Imp2 O,N-Diacetyl Impurity (Over-reaction) Cond1->Imp2 Excess Reagent Cond2->Target Chemoselective

Reaction pathways showing target O-acetylation versus N-acetylation impurities.

Troubleshooting Guides & FAQs

Q1: When I react 4-piperidinemethanol with acetic anhydride, my LC-MS shows almost entirely N-acetylated and O,N-diacetylated products. How do I force O-acetylation? A1: This is a fundamental issue of nucleophilicity. The secondary amine in the piperidine ring is significantly more nucleophilic than the primary alcohol. Under basic or neutral conditions, the amine will always react first, leading to N-acetylation 2. Solution: You must invert the reactivity profile by running the reaction under strongly acidic conditions. By introducing hydrochloric acid (HCl) or trifluoroacetic acid (TFA), the amine (pKa ~11.2) is completely protonated into an unreactive ammonium salt. This leaves only the primary alcohol available to react with the acylating agent (typically acetyl chloride) 3.

Q2: I am using the Boc-protection route (N-Boc protection O-acetylation Boc deprotection). However, my final product is contaminated with 4-piperidinemethanol. Why is my ester hydrolyzing? A2: Ester hydrolysis in this workflow usually occurs during the Boc deprotection or the subsequent basic workup. If you use aqueous acids (like aqueous HCl or TFA with water scavengers) for deprotection, the water will act as a nucleophile and hydrolyze the newly formed acetate ester. Furthermore, if you neutralize the resulting salt with strong aqueous base (e.g., NaOH) and the local pH exceeds 9, base-catalyzed ester hydrolysis will rapidly cleave the acetate. Solution: Use strictly anhydrous conditions for Boc deprotection (e.g., 4M HCl in anhydrous dioxane). Isolate the product directly as the hydrochloride salt without a basic aqueous workup.

Q3: How can I purify piperidin-4-ylmethyl acetate without using column chromatography? A3: The free base of piperidin-4-ylmethyl acetate is highly polar and difficult to purify via standard silica gel chromatography without severe streaking or degradation. Solution: Isolate the product as a hydrochloride salt. The piperidin-4-ylmethyl acetate hydrochloride salt (CID 53410152) is highly crystalline 4. By utilizing the direct acidic O-acetylation method (see Protocol A), the product will spontaneously precipitate from the reaction mixture upon the addition of diethyl ether. This acts as a self-validating purification step—impurities remain in the mother liquor, yielding >95% pure product via simple filtration.

Quantitative Impurity Profiling

The table below summarizes the expected impurity profiles based on the chosen synthetic strategy.

Reaction StrategyReagents / SolventsTarget O-Acetate YieldN-Acetyl ImpurityO,N-Diacetyl Impurity
Basic/Neutral Acylation Ac 2​ O, TEA, DCM< 5%75 - 85%10 - 20%
Direct Acidic Acylation AcCl, HCl, AcOH85 - 95%< 1%< 1%
Boc-Protected Route 1. Boc 2​ O 2. Ac 2​ O 3. HCl/Dioxane70 - 80% (Over 3 steps)N/A< 2% (Residual Boc)

Validated Experimental Protocols

To ensure robust, self-validating results, we recommend Protocol A for direct synthesis. If your downstream application strictly requires a free base and you are equipped for multi-step synthesis, use Protocol B .

Protocol A: Direct Chemoselective O-Acetylation (Acidic Conditions)

Mechanism: Protonation of the piperidine nitrogen prevents amide formation, allowing exclusive esterification of the alcohol. The reaction is driven to completion by the precipitation of the product salt 3.

  • Protonation: Suspend 4-piperidinemethanol (10.0 mmol) in glacial acetic acid (15 mL) under an inert atmosphere. Slowly add concentrated HCl (1.1 eq, 11.0 mmol) or 4M HCl in dioxane. Stir for 15 minutes at room temperature to ensure complete formation of the ammonium salt.

  • Acylation: Cool the mixture to 0 °C using an ice bath. Dropwise, add acetyl chloride (1.5 eq, 15.0 mmol).

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Monitor via LC-MS (look for the mass of the O-acetate, avoiding basic TLC plates that might cause on-plate hydrolysis).

  • Self-Validating Isolation: Slowly add cold anhydrous diethyl ether (45 mL) to the reaction mixture under vigorous stirring. A white crystalline solid (piperidin-4-ylmethyl acetate hydrochloride) will immediately precipitate.

  • Filtration: Filter the solid over a glass frit, wash with additional cold diethyl ether (2 x 10 mL), and dry under high vacuum.

Protocol B: Three-Step Boc-Protection Route

Mechanism: Steric and electronic masking of the amine via a tert-butyloxycarbonyl (Boc) group allows standard basic O-acetylation, followed by anhydrous acidic cleavage of the Boc group.

  • N-Protection: Dissolve 4-piperidinemethanol (10.0 mmol) in DCM (30 mL). Add triethylamine (1.2 eq) and cool to 0 °C. Add Boc-anhydride (1.05 eq) in DCM dropwise. Stir for 2 hours. Wash with water, dry over Na 2​ SO 4​ , and concentrate to yield N-Boc-4-piperidinemethanol.

  • O-Acetylation: Dissolve the intermediate in DCM (30 mL). Add pyridine (2.0 eq) and a catalytic amount of DMAP (0.1 eq). Add acetic anhydride (1.5 eq) dropwise at 0 °C. Stir at room temperature for 3 hours. Quench with saturated aqueous NaHCO 3​ , extract with DCM, dry, and concentrate.

  • Anhydrous Deprotection: Dissolve the N-Boc-piperidin-4-ylmethyl acetate in anhydrous DCM (10 mL). Add 4M HCl in anhydrous dioxane (10 mL). Stir at room temperature. Self-validating step: The evolution of CO 2​ gas will be visible. Once gas evolution ceases (approx. 2 hours) and a white precipitate forms, the deprotection is complete.

  • Isolation: Concentrate the solvent under reduced pressure, triturate the residue with diethyl ether, and filter to collect the piperidin-4-ylmethyl acetate hydrochloride salt.

References

  • PubChem Compound Summary for CID 53410152, 4-Piperidinylmethyl acetate hydrochloride. National Center for Biotechnology Information (NCBI). 4

  • N-[18F]Fluoroethylpiperidin-4ylmethyl acetate. Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf. 1

  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry. 3

  • WO1993020038A1 - Selective N-acylation of amino alcohols. WIPO / Google Patents. 2

Sources

Technical Support Center: Optimizing Solvent Selection for Piperidin-4-ylmethyl Acetate Extraction

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing the extraction of piperidin-4-ylmethyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for common challenges encountered during the liquid-liquid extraction of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most critical initial factors to consider when selecting a solvent for piperidin-4-ylmethyl acetate extraction?

A1: The initial solvent selection process is crucial for a successful extraction and hinges on several key principles:

  • Solubility and Partition Coefficient (K): The fundamental principle of liquid-liquid extraction is the differential solubility of the target compound in two immiscible liquids.[1] Piperidin-4-ylmethyl acetate, containing both a basic piperidine ring and an ester functional group, will have varying solubility in different organic solvents.[2][3] The ideal solvent should readily dissolve the neutral form of the molecule while being immiscible with the aqueous phase.[1] The partition coefficient (K), which is the ratio of the compound's concentration in the organic phase to its concentration in the aqueous phase at equilibrium, should be high to ensure efficient transfer into the organic layer.[1][4]

  • pH of the Aqueous Phase: The pH of the aqueous solution is a critical parameter that dictates the charge state of the piperidine nitrogen.[5] In its neutral (free base) form, the molecule is more soluble in organic solvents.[6] To achieve this, the pH of the aqueous phase should be adjusted to be at least two pH units above the pKa of the piperidinyl group.[6] Conversely, at a low pH, the amine will be protonated, making it more water-soluble and hindering its extraction into the organic phase.[5]

  • Solvent Properties:

    • Polarity: The polarity of the solvent should be matched to the polarity of the neutral piperidin-4-ylmethyl acetate. A solvent with moderate polarity is often a good starting point.[6]

    • Immiscibility with Water: The chosen solvent must have low mutual solubility with water to ensure clean phase separation.[1][7]

    • Density: A significant density difference between the organic and aqueous phases facilitates easier separation.

    • Boiling Point: A relatively low boiling point allows for easy removal of the solvent after extraction without degrading the product.[8]

    • Safety and Environmental Impact: Solvents should be selected with their toxicity, flammability, and environmental impact in mind.[9][10][11]

Q2: How does the pH of the aqueous phase specifically impact the extraction efficiency of piperidin-4-ylmethyl acetate?

A2: The pH of the aqueous phase is arguably the most powerful tool for controlling the extraction of piperidin-4-ylmethyl acetate. The piperidine ring contains a basic nitrogen atom, which can exist in either a neutral (B) or a protonated, charged (BH+) form.[5]

  • High pH (Basic Conditions): When the pH of the aqueous solution is raised (typically above the pKa of the piperidinium ion, which is around 10-11 for similar structures), the equilibrium shifts towards the neutral, free base form (B).[12] This uncharged species is significantly more soluble in organic solvents, leading to a higher partition coefficient and more efficient extraction from the aqueous phase.[6][13]

  • Low pH (Acidic Conditions): Conversely, at a pH below the pKa, the piperidine nitrogen will be protonated (BH+).[14] This charged form is much more soluble in the aqueous phase and will not partition effectively into the organic solvent.[5] This principle is often used to wash impurities from an organic layer; by washing with an acidic aqueous solution, basic impurities like piperidin-4-ylmethyl acetate can be selectively removed from the organic phase.

Therefore, to extract piperidin-4-ylmethyl acetate into an organic solvent, the aqueous phase should be made basic. To remove it from an organic solvent, an acidic wash should be employed.[15]

Q3: What are the visual signs of a poor or incomplete extraction, and what do they indicate?

A3: Several visual cues can indicate problems during the extraction process:

  • Emulsion Formation: This is one of the most common issues in liquid-liquid extraction.[6][7] An emulsion is a stable or semi-stable mixture of the two immiscible phases, often appearing as a foggy or cloudy layer between the organic and aqueous layers.[16] It can be caused by vigorous shaking, especially when the sample contains surfactants or other compounds that reduce the interfacial tension between the two liquids.[7] Emulsions can trap the target analyte, leading to poor recovery.[7]

  • Poor Phase Separation: A sharp, clear interface between the two layers is ideal. A blurry or indistinct interface suggests that the solvents may have some mutual solubility or that an emulsion is beginning to form.[16] This can make it difficult to separate the layers cleanly, leading to cross-contamination and loss of product.[15]

  • Precipitation at the Interface: The formation of a solid material at the interface between the two layers can occur if the concentration of a compound exceeds its solubility in either phase. This can sometimes happen during pH adjustments if the resulting salt is not soluble in either the aqueous or organic layer.

Q4: Can the choice of solvent affect the stability of piperidin-4-ylmethyl acetate?

A4: Yes, the choice of solvent can potentially affect the stability of piperidin-4-ylmethyl acetate, which contains an ester functional group.

  • Reactive Solvents: Some solvents can react with the ester. For example, highly nucleophilic solvents or the presence of strong nucleophiles could potentially lead to transesterification or other side reactions, although this is less common under standard extraction conditions. Ethyl acetate, while a common extraction solvent, could potentially react with the amine if it is highly nucleophilic.[17]

  • Solvent-Mediated Decomposition: Certain solvents might promote the degradation of the target compound, especially if the extraction process involves heating.[7] It is important to choose a solvent that is inert towards the analyte under the experimental conditions.

  • Hydrolysis: While the primary concern for ester hydrolysis is the presence of strong acids or bases in the aqueous phase, the solvent can play a role in facilitating this process. However, during a typical liquid-liquid extraction, the contact time is usually short, minimizing the risk of significant hydrolysis.

It is always advisable to consult the literature for the stability of similar compounds in the chosen solvent and to perform extractions at room temperature unless heating is necessary and has been shown not to cause degradation.

Troubleshooting Guide

This section addresses common problems encountered during the extraction of piperidin-4-ylmethyl acetate, their probable causes, and practical solutions.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Persistent Emulsion - Vigorous shaking of the separatory funnel.[7] - High concentration of surfactant-like compounds in the sample.[6][7] - pH of the aqueous layer is near the isoelectric point of impurities.[12]- Reduce Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times to increase the surface area for extraction without forming a stable emulsion.[7] - "Salting Out": Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help break the emulsion.[7][18] - Change the pH: A significant change in the pH of the aqueous layer can sometimes destabilize the emulsion.[18] - Filtration: Filter the emulsified mixture through a pad of Celite or glass wool.[18] - Allow Time: Sometimes, simply letting the mixture stand for an extended period can allow the emulsion to break.
Poor Recovery of Product - Incorrect pH of the aqueous phase.[5] - Insufficient mixing of the two phases.[15] - Inappropriate solvent choice (low partition coefficient).[4] - Not enough extraction cycles performed.- Verify and Adjust pH: Ensure the pH of the aqueous layer is at least two units above the pKa of the piperidine nitrogen to ensure it is in its neutral, extractable form.[6] - Ensure Thorough Mixing: While avoiding vigorous shaking, ensure adequate mixing to allow for efficient mass transfer between the phases. - Re-evaluate Solvent: If recovery remains low, consider a different solvent with a higher polarity or a known higher partition coefficient for similar compounds. - Increase Number of Extractions: Perform multiple extractions with smaller volumes of the organic solvent. Three extractions are generally more effective than one large extraction.
Third Layer or Solid Precipitate at the Interface - The compound or an impurity has precipitated out of solution. - Incomplete dissolution of starting materials or reagents.- Adjust pH: The precipitate might be a salt that formed upon pH adjustment. Try altering the pH to see if it redissolves. - Add More Solvent: The concentration of the compound may be too high. Adding more of the appropriate solvent (aqueous or organic) might dissolve the precipitate. - Filtration: If the solid is an unwanted impurity, it may be possible to filter the entire mixture before proceeding with the separation.
Difficulty Seeing the Interface Between Layers - The two layers have similar refractive indices. - The solution is highly colored.- Shine a Light: Shining a flashlight through the side of the separatory funnel can often illuminate the interface.[19] - Add a Small Amount of a Different Solvent: Adding a small amount of a solvent that is miscible with only one of the layers can sometimes help to visualize the interface. - Careful Observation: Gently rock the separatory funnel and observe the movement of the liquid to identify the boundary.
Organic Layer is Cloudy or Hazy After Separation - Water is suspended in the organic layer.- Wash with Brine: A final wash of the organic layer with a saturated sodium chloride solution (brine) will help to remove most of the dissolved water. - Use a Drying Agent: After separating the organic layer, dry it over an anhydrous inorganic salt such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove residual water.

Experimental Workflow and Data Presentation

Solvent Selection Workflow

The following diagram outlines a systematic approach to selecting an optimal solvent for the extraction of piperidin-4-ylmethyl acetate.

Solvent_Selection_Workflow A Define Extraction Goal: Isolate Piperidin-4-ylmethyl acetate B Aqueous Phase Preparation: Dissolve crude product in water. Adjust pH > pKa + 2 A->B C Initial Solvent Screening: Select 3-4 immiscible organic solvents (e.g., Ethyl Acetate, DCM, MTBE) B->C D Small-Scale Test Extractions: Perform single extraction with each solvent. C->D E Analyze Organic Layers: (e.g., TLC, LC-MS) Assess recovery and purity. D->E F Evaluate Results: - High Recovery? - Good Purity? - Clean Phase Separation? E->F G Optimize with Best Solvent: - Multiple Extractions - Solvent:Aqueous Ratio F->G Yes I Problem Encountered? (e.g., Emulsion) F->I No H Final Protocol G->H J Consult Troubleshooting Guide I->J J->C Re-screen

Caption: A workflow diagram for systematic solvent selection.

Experimental Protocol: Small-Scale Solvent Screening

This protocol describes a method for screening several organic solvents to determine the most effective one for extracting piperidin-4-ylmethyl acetate from an aqueous solution.

Materials:

  • Crude piperidin-4-ylmethyl acetate

  • Deionized water

  • 1 M Sodium Hydroxide (NaOH) solution

  • Selected organic solvents (e.g., Ethyl Acetate, Dichloromethane (DCM), Methyl tert-butyl ether (MTBE))

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Separatory funnel (appropriate size)

  • Beakers and Erlenmeyer flasks

  • pH meter or pH paper

  • Analytical equipment (e.g., TLC plates, LC-MS)

Procedure:

  • Prepare Aqueous Solution: Dissolve a known amount of crude piperidin-4-ylmethyl acetate in deionized water.

  • Adjust pH: While stirring, slowly add 1 M NaOH solution to the aqueous mixture until the pH is stable at a value at least two units above the pKa of the piperidine nitrogen (e.g., pH 12).

  • Perform Extractions: a. Pour the basified aqueous solution into a separatory funnel. b. Add an equal volume of the first organic solvent to be tested (e.g., Ethyl Acetate). c. Stopper the funnel and gently invert it several times, venting frequently to release any pressure.[15] d. Allow the layers to separate completely. e. Drain the lower layer into a clean flask. If the organic layer is the lower layer, drain it into a separate flask. If it is the upper layer, pour it out from the top of the funnel.[19] f. Repeat steps 3a-3e for each of the other selected organic solvents in separate experiments.

  • Wash and Dry Organic Layers: a. For each extraction, wash the collected organic layer with an equal volume of brine to remove residual water. b. Separate the layers and transfer the organic layer to a clean flask. c. Add a small amount of anhydrous Na₂SO₄ to the organic layer, swirl, and let it stand for a few minutes to remove any remaining water.

  • Analyze Results: a. Analyze a small sample of each dried organic layer by TLC or LC-MS to determine the relative amount of piperidin-4-ylmethyl acetate extracted and the presence of any impurities. b. Compare the results to identify the solvent that provides the highest recovery and best purity.

Data Summary Table

The results of the solvent screening can be summarized in a table for easy comparison.

Solvent Relative Recovery (by LC-MS Peak Area) Purity (by TLC) Phase Separation Quality Notes
Ethyl Acetate+++GoodClean, sharp interfacePotential for minor ester hydrolysis if aqueous phase is strongly basic for an extended time.
Dichloromethane (DCM)++++ExcellentClean, sharp interfaceHigher density than water (bottom layer).[19] Considered a more hazardous solvent.[9][10]
Methyl tert-butyl ether (MTBE)++GoodClean, sharp interfaceLess dense than water (top layer). Lower boiling point for easy removal.

(Note: The "+" symbols are for illustrative purposes and should be replaced with actual experimental data.)

References

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction.
  • LCGC International. (2026, March 26). Tips for Troubleshooting Liquid–Liquid Extractions.
  • The Hebrew University of Jerusalem. (1995, May 1). pH Dependence of Carboxylic and Mineral Acid Extraction by Amine-Based Extractants: Effects of pK, Amine Basicity, and Diluent Properties.
  • ACS Publications. (2003, March 8). Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants.
  • Evaluating Column Efficiency. Troubleshooting Liquid-Liquid Extraction Columns.
  • CHROMacademy. Troubleshooting Liquid/Liquid Extraction.
  • JoVE. (2024, April 4). Video: Extraction: Effects of pH.
  • EvitaChem. Methyl 2-(1-(4-chlorobenzyl)piperidin-4-yl)
  • An Overview on Common Organic Solvents and Their Toxicity. (2019, June 29).
  • OSTI.GOV. (1995, May 1). pH dependence of carboxylic and mineral acid extraction by amine-based extractants: Effects of pK{sub a}, amine basicity, and diluent properties (Journal Article).
  • PubChem.
  • CDC Archive. (2018, November 2). Organic Solvents.
  • Health and Safety Department. (2024, July 22). Solvents.
  • Carl ROTH. (2025, October 21).
  • Purdue University. Solvents.
  • SCION Instruments. (2025, January 21). How Can We Improve Our Liquid-Liquid Extraction Processes?.
  • Reddit. (2023, May 25). Extraction solvent for amines in an aqueous reaction solution?.
  • PRINCIPLES OF EXTRACTION AND THE EXTRACTION OF SEMIVOLATILE ORGANICS
  • Chemistry Practical Techniques: Solvent Extraction (e.g. to purify an ester or alkyl halide). (2012, April 11).
  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION.
  • Google Patents.
  • Sigma-Aldrich. Methyl 2-(piperidin-4-yl)
  • Solvent Extraction Method: Principles, Applications, And Advantages. (2025, February 3).
  • Reaction Chemistry & Engineering (RSC Publishing). (2021, August 25).
  • Google Patents.
  • PubChem.
  • Benchchem. Overcoming solubility issues with (4- Methylpiperidin-1-yl)acetic acid.
  • Reddit. (2019, May 17). What are some common mistakes when doing liquid-liquid extraction labs?.
  • Solvent Extraction Principles and Practice.
  • Benchchem. "N-Methyl-1-(piperidin-4-YL)methanamine" synthesis workup and extraction issues.
  • ResearchGate. Methyl 4-(piperidin-1-ylcarbonyl)
  • Optimizing Plant Extraction Techniques for Enhanced Yield of Bioactive Compounds.
  • PMC. Reclaiming of Amine CO2 Solvent Using Extraction of Heat Stable Salts in Liquid-Liquid Membrane Contactor.
  • ResearchGate. (2019, December 2).
  • Benchchem. Troubleshooting poor solubility of piperidine-4-acetic acid compounds.
  • Benchchem. "chemical properties of Ethyl-piperidin-4-ylmethyl-amine".
  • Aidic. Comparison of Different Amine Solvents for the Absorption of CO2.
  • IJNRD. (2024, February 2). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
  • EMAN RESEARCH PUBLISHING. Optimizing Extraction Techniques for Maximized Bioactive Compound Yield in Medicinal Herbs.
  • Chemical Review and Letters.
  • ResearchGate.
  • Sigma-Aldrich. Solvent Miscibility Table.
  • Properties of Common Organic Solvents. (2022, September 8).

Sources

Technical Support Center: Resolving Co-Elution in Piperidin-4-ylmethyl Acetate HPLC Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals facing co-elution and peak tailing challenges during the High-Performance Liquid Chromatography (HPLC) analysis of piperidin-4-ylmethyl acetate .

Because this molecule features both a highly basic secondary amine and a hydrolyzable ester, standard method development approaches often fail. This guide provides the mechanistic causality behind these failures and outlines self-validating protocols to achieve baseline resolution.

Part 1: Diagnostic Troubleshooting Workflow

Before adjusting instrument parameters, it is critical to identify the root cause of the co-elution. The following diagnostic logic path isolates whether the overlap is caused by secondary chemical interactions (tailing) or thermodynamic selectivity issues.

HPLC_Troubleshooting Start Co-elution Detected: Piperidin-4-ylmethyl acetate CheckTailing Is peak tailing (Tf > 1.5) causing the overlap? Start->CheckTailing FixTailing Switch to CSH C18 or Polar-embedded Column CheckTailing->FixTailing Yes CheckSelectivity Is it a selectivity issue (symmetrical peaks)? CheckTailing->CheckSelectivity No CheckpH Is the acetate ester degrading (hydrolysis)? FixTailing->CheckpH FixSelectivity Adjust Gradient Slope & Column Temperature CheckSelectivity->FixSelectivity Yes FixSelectivity->CheckpH FixpH Buffer Mobile Phase pH strictly to 3.5 - 6.0 CheckpH->FixpH Yes Additives Add Ion-Pairing Agent (0.1% TFA or Formate) CheckpH->Additives No

Diagnostic flowchart for resolving co-elution of basic ester compounds in HPLC.

Part 2: Mechanistic FAQs & Troubleshooting

Q1: How do I definitively confirm that my piperidin-4-ylmethyl acetate peak is co-eluting with an impurity? A: Visual inspection of a chromatogram is insufficient, as perfectly co-eluting peaks can appear entirely symmetrical. To definitively confirm peak purity, utilize a Diode Array Detector (DAD) or Mass Spectrometer (MS). A DAD collects approximately 100 UV spectra across the width of the peak. If the spectral profile shifts from the leading edge to the tailing edge, the system will flag the asymmetry, mathematically confirming the presence of a hidden co-eluting compound[1].

Q2: Why does piperidin-4-ylmethyl acetate exhibit severe peak tailing on standard C18 columns? A: The causality lies in the molecule's basic secondary amine (piperidine ring, pKa ~10.4). At standard acidic HPLC conditions (pH 2–6), this amine is fully protonated. While the hydrophobic acetate group interacts normally with the C18 phase, the positively charged piperidinium cation undergoes secondary ion-exchange interactions with unreacted, negatively charged silanols (Si-O⁻) on the silica surface. This dual-retention mechanism causes the analyte to "stick" to the column, elongating the back half of the peak and causing it to bleed into adjacent elution windows, resulting in co-elution[2].

Q3: Can I resolve the silanol interaction by raising the mobile phase pH above 10.4? A: No. While raising the pH above the amine's pKa would neutralize its charge and eliminate silanol interactions, the molecule contains an ester linkage. Esters undergo rapid base-catalyzed hydrolysis at high pH. Operating at pH >8 will continuously degrade your analyte into piperidin-4-ylmethanol and acetic acid during the chromatographic run. You must maintain a pH between 3.5 and 6.0 to preserve the structural integrity of the ester while addressing the tailing through column chemistry or additives[3].

Q4: What is the mechanistic advantage of using a Charged Surface Hybrid (CSH) column for this analysis? A: CSH columns are synthesized with a low-level, permanent positive surface charge. Because the piperidine ring is also positively charged at acidic pH, the column surface electrostatically repels the basic amine[4]. This repulsion completely negates the ion-exchange interactions with residual silanols. As a result, the retention is driven purely by the hydrophobic interaction of the acetate group with the C18 ligand, yielding sharp, symmetrical peaks (Tf < 1.1) that are easily resolved from neighboring impurities without requiring high pH[4].

Q5: If I cannot change my column, how can mobile phase additives resolve the co-elution? A: You can alter the selectivity and mask silanol activity using specific additives:

  • Ion-Pairing Agents: Adding 0.1% Trifluoroacetic acid (TFA) provides a hydrophobic counter-ion (CF3COO⁻) that pairs with the protonated piperidine. This neutralizes the charge, prevents silanol binding, and increases the apparent hydrophobicity of the analyte, shifting it away from polar interferences.

  • Volatile Buffers: Using 20 mM Ammonium Formate (pH 3.7) provides high ionic strength. The abundant ammonium ions (NH4⁺) outcompete the protonated piperidine for active silanol sites, saturating the column and allowing the analyte to elute as a sharp peak[4].

Part 3: Quantitative Data & Column Performance

The following table summarizes the expected chromatographic outcomes when analyzing piperidin-4-ylmethyl acetate under various column and mobile phase conditions.

Column ChemistryMobile Phase AdditiveMechanism of ActionExpected Tailing Factor (Tf)Resolution (Rs) Outcome
Standard C18 (Unendcapped) 0.1% Formic AcidStrong silanol-amine ion exchange> 2.0 (Severe Tailing)< 1.0 (Co-elution)
Standard C18 (Endcapped) 0.1% TFAIon-pairing masks positive charge1.3 - 1.5 (Moderate)1.2 - 1.5 (Marginal)
Polar-Embedded (Amide-C18) 10 mM Ammonium AcetateWater layer shields silanols1.1 - 1.2 (Symmetrical)> 1.8 (Baseline)
Charged Surface Hybrid (CSH) 20 mM Ammonium FormateSurface charge repels basic amine< 1.1 (Optimal) > 2.0 (Baseline)

Part 4: Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your data, the following protocol incorporates a System Suitability Test (SST) . The system acts as a self-validating gatekeeper; if the chromatographic conditions are degrading the ester or failing to suppress silanol interactions, the sequence will automatically halt before consuming valuable samples[5].

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Dissolve 1.26 g of Ammonium Formate in 1.0 L of LC-MS grade water to create a 20 mM solution. Adjust the pH to exactly 3.7 using Formic Acid. Causality: This pH ensures the acetate ester remains stable while providing sufficient ionic strength to mask silanols.

  • Mobile Phase B (Organic): 100% LC-MS Grade Acetonitrile.

Step 2: System Suitability Testing (SST) - The Validation Gate
  • Prepare a QC Reference Material[5] containing 50 µg/mL of piperidin-4-ylmethyl acetate and 50 µg/mL of its primary degradant, piperidin-4-ylmethanol, dissolved in the initial mobile phase (e.g., 95% A / 5% B) to prevent solvent-strength-induced peak distortion.

  • Inject 5 µL onto a CSH C18 column (e.g., 50 mm x 3.0 mm, 2.7 µm) maintained at 40°C.

  • Automated Validation Criteria: Program your Chromatography Data System (CDS) to evaluate the SST injection.

    • Criterion 1: Tailing Factor (Tf) of the target peak must be ≤ 1.2 .

    • Criterion 2: Resolution (Rs) between the target and the degradant must be ≥ 1.5 .

    • Action: If criteria are met, proceed to Step 3. If failed, the system aborts the run to prevent the collection of co-eluted data.

Step 3: Gradient Execution & Sample Analysis
  • Flow Rate: Set to 0.6 mL/min to maximize the efficiency of the solid-core particles[6].

  • Gradient Profile:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the analyte)

    • 1.0 - 8.0 min: Linear ramp to 60% B (Shallow slope to maximize selectivity)[4]

    • 8.0 - 9.0 min: Ramp to 95% B (Column wash)

    • 9.0 - 12.0 min: Return to 5% B (Equilibration)

  • Execute the sample sequence, ensuring DAD peak purity analysis is active across the 200-400 nm range.

References

  • Analytical Method Development and Validation in Pharmaceuticals Source: Resolve Mass Spectrometry URL:[Link]

  • HPLC Troubleshooting Guide Source: HPLC.eu / ACE URL:[Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) Source: Axion Labs URL:[Link]

  • Troubleshooting Common System Problems Using Waters Neutrals Quality Control Reference Material Source: Waters Corporation URL:[Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography Source: LCGC International URL:[Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in Piperidin-4-ylmethyl Acetate Amide Coupling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for amide coupling reactions involving piperidin-4-ylmethyl acetate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of sterically hindered amide bond formation.

Introduction: The Challenge of Steric Hindrance

Amide bond formation is a cornerstone of medicinal chemistry, yet it is not without its challenges.[1][2] When coupling a carboxylic acid with an amine, the steric environment around the reactive centers plays a crucial role in the reaction's success. Piperidin-4-ylmethyl acetate, with its bulky piperidine ring, presents a significant steric obstacle that can hinder the approach of the activated carboxylic acid, leading to low yields and incomplete reactions.[3] This guide provides strategies and field-proven insights to overcome these steric barriers.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with piperidin-4-ylmethyl acetate is giving a low yield. What are the likely causes?

A: Low yields in this reaction are most commonly attributed to steric hindrance. The bulky piperidine ring can physically block the amine's nucleophilic attack on the activated carboxylic acid. Other potential causes include:

  • Inefficient activation of the carboxylic acid: The chosen coupling reagent may not be potent enough to overcome the energy barrier.

  • Poor solubility of reactants: Ensure both your carboxylic acid and piperidin-4-ylmethyl acetate are fully dissolved in the reaction solvent.

  • Side reactions: The activated carboxylic acid may react with other nucleophiles present or decompose before the desired reaction occurs.

  • Suboptimal reaction conditions: Temperature, reaction time, and stoichiometry of reagents can all significantly impact the yield.

Q2: I'm observing unreacted starting materials even after a prolonged reaction time. What does this indicate?

A: The persistence of starting materials strongly suggests that the activation energy for the reaction is too high, a classic sign of steric hindrance.[4] The coupling reagent may be struggling to activate the carboxylic acid sufficiently, or the steric bulk is preventing the amine from reaching the activated intermediate.

Q3: Which coupling reagents are best suited for sterically hindered amide couplings?

A: For sterically demanding couplings, more powerful reagents are generally required.[4] Consider the following options:

  • Uronium/Aminium-based reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective for hindered couplings due to their ability to form highly reactive activated esters.[5][6] HATU is often considered superior for substrates with significant steric hindrance.[5]

  • Phosphonium-based reagents: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another excellent choice that can circumvent some side reactions associated with uronium reagents.[6]

  • Propylphosphonic Anhydride (T3P®): T3P® is a powerful water-scavenging coupling reagent that has proven effective for challenging amide bond formations, including those with sterically hindered substrates.[7][8][9][10][11] It offers the advantage of water-soluble byproducts, simplifying purification.[11]

Q4: Can I simply increase the temperature to push the reaction to completion?

A: While gently increasing the temperature can sometimes help overcome the activation energy barrier, it should be done with caution.[4] Higher temperatures can lead to undesirable side reactions, including epimerization if your carboxylic acid has a chiral center. A thorough evaluation of alternative coupling reagents and optimized conditions at or near room temperature is recommended first.

Q5: Are there alternative methods to standard coupling reagents for this type of reaction?

A: Yes, several other strategies can be employed:

  • Acid Chloride Formation: Converting the carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be highly effective for coupling with hindered amines.[12][][14][15] This is a classic and robust method.[16]

  • Mixed Anhydride Method: Formation of a mixed anhydride, for instance using isobutyl chloroformate, can also enhance the reactivity of the carboxylic acid.[17]

  • Enzymatic Catalysis: Biocatalytic methods are emerging as green and highly selective alternatives for amide bond formation.[18][19]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the amide coupling of piperidin-4-ylmethyl acetate.

Problem 1: Low to No Product Formation
Initial Diagnosis:

This is the most common issue and is often directly related to steric hindrance. The primary goal is to increase the reactivity of the system.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low product yield.

Detailed Protocols & Explanations

If you are using a standard carbodiimide like EDC or DCC, it may not be sufficiently reactive.

  • Recommendation: Switch to a uronium or phosphonium-based reagent. HATU is often the first choice for highly hindered systems.[5][6]

Table 1: Comparison of Common Coupling Reagents for Hindered Couplings

Coupling ReagentClassKey AdvantagesConsiderations
HATU UroniumHighly reactive, low racemization, effective for hindered substrates.[5]Byproducts can sometimes complicate purification.[20]
HBTU UroniumGood reactivity, widely used.Can cause guanidinylation of the amine if used in excess.[6]
PyBOP PhosphoniumAvoids guanidinylation side reaction.[6]
T3P® Phosphonic AnhydridePowerful, water-soluble byproducts, good for scale-up.[7][11]Often requires a base like pyridine.[10]
EDC/HOBt CarbodiimideCost-effective, common.Often insufficient for highly hindered couplings.

The choice and stoichiometry of the base are critical.

  • Causality: A non-nucleophilic, hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine is essential.[6] It will deprotonate the carboxylic acid and any protonated amine without competing as a nucleophile. For HATU-mediated couplings, at least 2 equivalents of base are typically required.[6]

This is a powerful, albeit more traditional, approach.

  • Mechanism: The carboxylic acid is converted to the highly electrophilic acid chloride, which then readily reacts with the sterically hindered amine.

Experimental Protocol: Acid Chloride Formation and Coupling

  • Acid Chloride Formation:

    • Dissolve the carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene.

    • Add oxalyl chloride (1.5 - 2.0 eq) or thionyl chloride (1.5 - 2.0 eq) dropwise at 0 °C. A catalytic amount of N,N-Dimethylformamide (DMF) can be added when using oxalyl chloride.

    • Stir the reaction at room temperature for 1-3 hours, monitoring by IR (disappearance of the broad O-H stretch of the carboxylic acid).

    • Concentrate the reaction mixture under reduced pressure to remove excess reagent and solvent.

  • Amide Coupling:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve piperidin-4-ylmethyl acetate (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or DIPEA (2.0 eq) in anhydrous DCM.

    • Add the acid chloride solution dropwise to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

    • Upon completion, perform an aqueous workup to remove salts and purify the product by column chromatography.[1]

Problem 2: Side Product Formation
Initial Diagnosis:

The appearance of unexpected products can arise from various side reactions. Identifying these byproducts is key to diagnosing the issue.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for side product formation.

Detailed Protocols & Explanations
  • Cause: When using carbodiimides like EDC or DCC, the O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.

  • Solution: The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) can intercept the O-acylisourea to form a more stable active ester, preventing the rearrangement.[6] However, for very hindered systems, it is often better to switch to a more robust coupling reagent like HATU.

  • Cause: Excess uronium/aminium reagents (HBTU, HATU) can react with the amine starting material, forming a guanidinium byproduct and rendering the amine inactive.[6]

  • Solution: Use the coupling reagent in near-stoichiometric amounts (e.g., 1.05-1.1 equivalents). Alternatively, switch to a phosphonium-based reagent like PyBOP, which does not cause this side reaction.[6]

Problem 3: Difficult Purification
Initial Diagnosis:

Challenges in purifying the final product often stem from the byproducts of the coupling reaction.

Troubleshooting Strategies
  • Reagent Choice: As mentioned, T3P® generates water-soluble byproducts, which can be easily removed with an aqueous workup, simplifying purification.[7][11]

  • Workup Procedure: A standard aqueous workup involving washes with dilute acid (e.g., 1M HCl) to remove basic impurities, followed by a wash with saturated sodium bicarbonate solution to remove acidic impurities, and finally a brine wash is often effective.

  • Chromatography: If impurities co-elute with your product, consider using a different solvent system or a different stationary phase for column chromatography.

General Best Practices for Hindered Amide Coupling

  • Ensure Anhydrous Conditions: Water can hydrolyze activated intermediates and coupling reagents. Use anhydrous solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Order of Addition: For many coupling reagents, particularly uronium-based ones, pre-activating the carboxylic acid before adding the amine can be beneficial. Dissolve the carboxylic acid, coupling reagent, and base, stir for 5-10 minutes, and then add the amine.[6][21]

  • Monitor the Reaction: Use TLC or LC-MS to track the consumption of starting materials and the formation of the product. This will help you determine the optimal reaction time and prevent the formation of degradation products from overly long reaction times.

  • Stoichiometry: Carefully control the stoichiometry of your reagents. A slight excess of the amine (1.1-1.2 equivalents) is common, but a large excess of the coupling reagent should be avoided.

By systematically addressing the challenges of steric hindrance and applying the strategies outlined in this guide, you can significantly improve the success rate of your piperidin-4-ylmethyl acetate amide coupling reactions.

References

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review - MDPI. (2023). Retrieved from [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC - NIH. (n.d.). Retrieved from [Link]

  • Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome - PMC. (n.d.). Retrieved from [Link]

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Publishing. (n.d.). Retrieved from [Link]

  • A green chemistry perspective on catalytic amide bond formation - ResearchGate. (n.d.). Retrieved from [Link]

  • Nonclassical Routes for Amide Bond Formation | Chemical Reviews - ACS Publications. (2016). Retrieved from [Link]

  • Biocatalytic amide bond formation - Green Chemistry (RSC Publishing). (2023). Retrieved from [Link]

  • Temporary Restraints to Overcome Steric Obstacles—Efficient Strategy for the Synthesis of Mycalamide B - PMC. (n.d.). Retrieved from [Link]

  • Optimizing Amide Coupling Reactions | PDF | Ester | Amine - Scribd. (n.d.). Retrieved from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. (n.d.). Retrieved from [Link]

  • WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE - AMRI. (n.d.). Retrieved from [Link]

  • Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - RSC Publishing. (2023). Retrieved from [Link]

  • Direct reductive coupling of secondary amides: chemoselective formation of vicinal diamines and vicinal amino alcohols - Chemical Communications (RSC Publishing). (2014). Retrieved from [Link]

  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond - YouTube. (2024). Retrieved from [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). Retrieved from [Link]

  • Amine to Amide Mechanism - HATU - Common Organic Chemistry. (n.d.). Retrieved from [Link]

  • Amide synthesis by acylation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. (2022). Retrieved from [Link]

  • The Synthesis of Sterically Hindered Amides - CHIMIA. (n.d.). Retrieved from [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). (2015). Retrieved from [Link]

  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - MDPI. (2022). Retrieved from [Link]

  • (PDF) Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. (n.d.). Retrieved from [Link]

  • Scholars Research Library - Der Pharma Chemica. (n.d.). Retrieved from [Link]

  • Drawbacks of HATU for Esterification : r/chemistry - Reddit. (2018). Retrieved from [Link]

  • Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization. (n.d.). Retrieved from [Link]

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine | Organic Letters - ACS Publications. (2011). Retrieved from [Link]

  • How do I avoid side reactions while doing this peptide coupling reaction? - Reddit. (2025). Retrieved from [Link]

  • Choosing amide coupling agent : r/Chempros - Reddit. (2023). Retrieved from [Link]

  • Amide and Peptide Couplings Mediated by Pivaloyl Mixed Anhydrides in Aqueous Media | ACS Sustainable Chemistry & Engineering. (2022). Retrieved from [Link]

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Retrieved from [Link]

  • Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps - OrgoSolver. (n.d.). Retrieved from [Link]

  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors - ACG Publications. (2023). Retrieved from [Link]

  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile | Journal of the American Chemical Society. (2022). Retrieved from [Link]

  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed. (2022). Retrieved from [Link]

  • Amine to Amide (via Acid Chloride) - Common Conditions. (n.d.). Retrieved from [Link]

  • The Synthesis of Sterically Hindered Amides - ResearchGate. (2026). Retrieved from [Link]

  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. (2008). Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting the Oxidation of Piperidin-4-ylmethyl Acetate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for application scientists, medicinal chemists, and drug development professionals working with piperidin-4-ylmethyl acetate [1].

The regioselective oxidation of piperidine derivatives—specifically the conversion of the saturated heterocyclic core to a lactam (2-piperidone) or the selective oxidation of the nitrogen—is a critical workflow in the synthesis of active pharmaceutical ingredients (APIs). However, the presence of the base- and acid-sensitive acetate group, combined with the reactive secondary amine, creates a complex landscape of potential side reactions.

This guide provides field-proven insights, mechanistic causality, and self-validating protocols to minimize degradation, over-oxidation, and ester hydrolysis during these transformations.

Mechanistic Overview & Reaction Pathways

When subjecting piperidin-4-ylmethyl acetate to strong oxidants (such as the classic Ruthenium tetroxide system), the reaction can diverge into several detrimental pathways if not strictly controlled. The secondary amine must be deactivated to prevent lone-pair-directed degradation, and the pH must be managed to protect the acetate moiety.

Recent advancements have also introduced catalytic aqueous pathways that proceed via an imine/hemiaminal intermediate[2], though these often require high temperatures that threaten ester stability.

G sub Piperidin-4-ylmethyl acetate (Free Secondary Amine) nprot N-Protected Intermediate (e.g., N-Boc or N-Ac) sub->nprot Protection Step (Boc2O / Ac2O) deg N-Oxidation / Polymerization (Side Reaction) sub->deg Direct Oxidation (No Protection) lactam 4-(Acetoxymethyl)piperidin-2-one (Desired Lactam Target) nprot->lactam RuCl3 / NaIO4 Buffered pH 7.5, 0-20°C hyd Acetate Hydrolysis to Alcohol (Side Reaction) nprot->hyd Unbuffered NaIO4 (Acidic HIO3 buildup) imide Over-oxidation to Imide (Side Reaction) nprot->imide Excess Oxidant / High Temperature

Reaction pathways and side-reaction divergence during the oxidation of piperidin-4-ylmethyl acetate.

Troubleshooting FAQs

Q1: I attempted a direct oxidation of piperidin-4-ylmethyl acetate to the lactam, but I am recovering a complex, degraded mixture. What is the mechanism of failure? A: The failure stems from the unprotected secondary amine. Transition metal oxidants (like RuO4​ ) are highly electrophilic. If the nitrogen lone pair is available, the oxidant will preferentially attack the nitrogen rather than abstracting a hydride from the α -carbon. This leads to the formation of hydroxylamines and nitrones, which rapidly polymerize or degrade. Solution: You must synthetically deactivate the nitrogen prior to oxidation. Protect the secondary amine with an electron-withdrawing group (e.g., N-Boc, N-Cbz, or N-Acetyl). This withdraws electron density from the nitrogen, redirecting the RuO4​ to the adjacent α -methylene group to form the desired lactam.

Q2: I am using the standard RuCl3​/NaIO4​ system on the N-Boc protected substrate, but my acetate group is hydrolyzing. How do I prevent de-esterification? A: This is a classic pH-drift issue. In the catalytic cycle, NaIO4​ acts as the terminal oxidant, regenerating RuO4​ from RuO2​ . As NaIO4​ is consumed, it produces iodic acid ( HIO3​ ) as a byproduct. In a standard biphasic solvent system (e.g., EtOAc/H2​O ), the accumulation of HIO3​ rapidly drops the pH of the aqueous phase to highly acidic levels ( <pH 3 ). This acidic environment catalyzes the hydrolysis of your primary acetate back to the alcohol. Solution: Implement a self-buffering system. Add 1.5 to 2.0 equivalents of solid NaHCO3​ or use a phosphate buffer to maintain the aqueous phase at a neutral pH (7.0–7.5) throughout the reaction.

Q3: My LC-MS shows the formation of a +14 Da mass relative to the desired lactam. What is this, and how do I stop it? A: You are observing over-oxidation to the imide (piperidine-2,6-dione). Once the mono-lactam is formed, the remaining α -methylene (C6) is still susceptible to oxidation, albeit at a slower rate due to the electron-withdrawing nature of the newly formed carbonyl. Solution: This is a kinetic control issue. Restrict the terminal oxidant ( NaIO4​ ) to exactly 2.5–3.0 equivalents. Maintain the reaction temperature strictly below 20 °C. Most importantly, quench the reaction immediately with isopropanol once TLC/LC-MS indicates the consumption of the starting material. Isopropanol rapidly reduces active RuO4​ to inert, insoluble RuO2​ , halting all oxidative processes.

Q4: Are there greener, transition-metal-free or aerobic alternatives for this lactamization? A: Yes, recent literature highlights several alternatives, though they require careful optimization for ester-containing substrates. For instance, ceria-supported nanogold ( Au/CeO2​ ) can catalyze the aerobic oxidation of cyclic amines to lactams using atmospheric oxygen[3]. Additionally, specific ruthenium pincer complexes can utilize water as the sole oxidant, liberating hydrogen gas[2]. However, these methods often require elevated temperatures (100–160 °C), which may induce thermal degradation or transesterification of the acetate group. For thermally sensitive acetates, the buffered RuO4​ method at 0–20 °C remains the industry standard.

Quantitative Side-Reaction Profiling

The following table summarizes the causal relationships between oxidant conditions and quantitative side-reaction yields, allowing for rapid condition screening.

Oxidant System & ConditionsTarget ProductMajor Side ReactionMitigation Strategy
RuCl3​ / NaIO4​ (Unbuffered, 20 °C) Lactam (Piperidone)Acetate Hydrolysis (up to 40%)Buffer aqueous phase with NaHCO3​ (pH 7.5).
RuCl3​ / NaIO4​ (Excess, >4 eq, 40 °C) Lactam (Piperidone)Imide Formation (25-30%)Limit NaIO4​ to 3.0 eq; Quench with iPrOH at 2h.
mCPBA ( CH2​Cl2​ , 0 °C) N-OxideN-dealkylation / DegradationMaintain 0 °C; limit oxidant to 1.05 eq.
Au/CeO2​ / O2​ (Aerobic, 160 °C) [3]Lactam (Piperidone)Thermal Ester Cleavage (>50%)Lower temperature; monitor ester stability closely.

Validated Experimental Protocol: Buffered RuO4​ Oxidation

This protocol is designed as a self-validating system. The visual color changes (dark brown yellow black) serve as internal indicators of the ruthenium catalyst's oxidation state.

Substrate: N-Boc-piperidin-4-ylmethyl acetate (Prepared from piperidin-4-ylmethyl acetate hydrochloride[1]).

Step-by-Step Methodology:

  • Solvent Preparation: In a round-bottom flask, prepare a biphasic solvent mixture of Ethyl Acetate, Acetonitrile, and Water in a 2:2:3 volumetric ratio (e.g., 10 mL : 10 mL : 15 mL for a 5 mmol scale). The acetonitrile acts as a phase-transfer agent for the RuO4​ .

  • Substrate & Buffer Addition: Dissolve the N-Boc-piperidin-4-ylmethyl acetate (1.0 eq) into the organic layer. Add solid NaHCO3​ (1.5 eq) to the aqueous layer and stir vigorously to ensure a buffered pH of ~7.5.

  • Catalyst Activation: Add RuCl3​⋅xH2​O (0.05 eq). The biphasic mixture will turn dark brown/black.

  • Controlled Oxidation: Cool the reaction vessel to 0 °C using an ice bath. Slowly add NaIO4​ (3.0 eq) in small portions over 30 minutes. The solution will turn a vibrant yellow, indicating the formation of active RuO4​ .

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to 20 °C. Stir vigorously for 2–4 hours. Monitor the organic phase via TLC (stain with KMnO4​ ) or LC-MS every 45 minutes.

  • Active Quenching (Critical Step): Immediately upon complete consumption of the starting material, add Isopropanol (1.5 mL per mmol of substrate). Stir for 15 minutes. The yellow solution will turn completely black as active RuO4​ is reduced to insoluble RuO2​ .

  • Workup & Isolation: Filter the entire biphasic mixture through a tightly packed pad of Celite to remove the black RuO2​ precipitate. Separate the layers, extract the aqueous phase with Ethyl Acetate ( 2×15 mL), wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the crude 4-(acetoxymethyl)piperidin-2-one derivative.

References

  • 4-Piperidinylmethyl acetate hydrochloride | CID 53410152 - PubChem National Center for Biotechnology Information (NCBI)[Link]

  • Oxidation of Organic Compounds Using Water as the Oxidant with H2 Liberation Catalyzed by Molecular Metal Complexes Accounts of Chemical Research - ACS Publications[Link]

  • Aerobic oxidation of cyclic amines to lactams catalyzed by ceria-supported nanogold Office of Scientific and Technical Information (OSTI)[Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of HPLC Analytical Methods for Quantifying Piperidin-4-ylmethyl Acetate

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable and reproducible results. This guide provides an in-depth, technically-grounded comparison of High-Performance Liquid Chromatography (HPLC) for the quantification of piperidin-4-ylmethyl acetate, a crucial intermediate in pharmaceutical synthesis. We will not only detail a comprehensive validation protocol rooted in scientific first principles and regulatory expectations but also objectively compare HPLC with viable alternative analytical technologies.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2][3][4] This guide is structured to provide not just a methodology, but the causal reasoning behind experimental choices, ensuring a self-validating system of protocols.

The Central Role of HPLC in Pharmaceutical Analysis

High-Performance Liquid Chromatography (HPLC) remains a cornerstone of pharmaceutical analysis due to its robustness, versatility, and widespread validation.[5][6] It is a powerful technique for separating, identifying, and quantifying components in a mixture.[7] For a compound like piperidin-4-ylmethyl acetate, which possesses a tertiary amine and an ester functional group, a reversed-phase HPLC method is a logical and effective choice.

A hypothetical, yet scientifically sound, HPLC method for the quantification of piperidin-4-ylmethyl acetate is presented below as a case study for our validation discussion.

Proposed HPLC Method for Piperidin-4-ylmethyl Acetate
ParameterValueRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the piperidine ring and the acetate group.
Mobile Phase 0.1% Phosphoric acid in Water : Acetonitrile (70:30, v/v)The acidic aqueous component ensures the tertiary amine is protonated, leading to better peak shape and retention. Acetonitrile provides the necessary organic strength for elution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency.
Detection Wavelength 215 nmAs piperidin-4-ylmethyl acetate lacks a strong chromophore, detection at a lower UV wavelength is necessary to achieve adequate sensitivity.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.

The Blueprint for Method Validation: A Step-by-Step Protocol

The validation of this HPLC method must adhere to the stringent guidelines set forth by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline.[1][8][9] These guidelines are recognized by major regulatory bodies, including the FDA and EMA.[9][10][11][12] The core validation parameters are specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[13][14]

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation Method_Optimization Optimize HPLC Parameters Specificity Specificity Method_Optimization->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Analysis Routine QC Analysis Robustness->Routine_Analysis

A logical workflow for HPLC method validation.
Specificity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[2][15]

Experimental Protocol:

  • Blank Analysis: Inject the mobile phase to ensure no interfering peaks at the retention time of piperidin-4-ylmethyl acetate.

  • Forced Degradation: Subject a solution of piperidin-4-ylmethyl acetate to stress conditions (acidic, basic, oxidative, thermal, and photolytic).

  • Analysis of Stressed Samples: Analyze the stressed samples to demonstrate that the degradation product peaks are well-resolved from the main analyte peak. Peak purity analysis using a photodiode array (PDA) detector is highly recommended.[4]

Linearity and Range

Objective: To establish a linear relationship between the concentration of the analyte and the analytical response over a specified range.[16]

Experimental Protocol:

  • Prepare a series of at least five calibration standards of piperidin-4-ylmethyl acetate spanning the expected concentration range. For an assay, this is typically 80% to 120% of the target concentration.[14]

  • Inject each standard in triplicate.

  • Plot the mean peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999

  • The y-intercept should be close to zero.

Concentration (µg/mL)Mean Peak Area
80810,500
90905,200
1001,001,500
1101,102,300
1201,205,600
0.9998
Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.[15]

Experimental Protocol:

  • Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates at each level.

  • This can be done by spiking a placebo matrix with a known amount of piperidin-4-ylmethyl acetate.

  • Calculate the percentage recovery for each sample.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0%.

Concentration LevelTheoretical (µg/mL)Measured (µg/mL)Recovery (%)
80%80.079.599.4
100%100.0100.8100.8
120%120.0119.299.3
Mean Recovery 99.8%
Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six determinations at 100% of the test concentration.[2]

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on different equipment.

Acceptance Criteria:

  • The relative standard deviation (%RSD) should be ≤ 2.0%.

Precision Level%RSD
Repeatability0.8%
Intermediate Precision1.2%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.

Experimental Protocol: These are typically determined based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

Hypothetical Results:

  • LOD: 0.5 µg/mL

  • LOQ: 1.5 µg/mL

Robustness

Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[15]

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time.

  • Examples include:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (± 2% organic)

    • Column temperature (± 2 °C)

  • Analyze the system suitability parameters (e.g., peak tailing, resolution) to assess the impact of these changes.

Acceptance Criteria:

  • System suitability parameters should remain within acceptable limits.

  • The results should not be significantly affected by the variations.

Comparative Analysis: HPLC vs. Alternative Technologies

While HPLC is a robust and widely used technique, alternative methods may offer advantages in specific scenarios.[6][7] The primary alternatives for quantifying piperidin-4-ylmethyl acetate are Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical_Method_Comparison cluster_LC Liquid Chromatography cluster_GC Gas Chromatography HPLC HPLC UPLC UPLC HPLC->UPLC Higher Pressure Smaller Particles GC_MS GC-MS

Relationship between HPLC and alternative techniques.
Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle sizes in the stationary phase (<2 µm) and operates at much higher pressures than HPLC.[5][6][17]

Advantages over HPLC:

  • Faster Analysis Times: UPLC can significantly reduce run times, often by a factor of 3 to 9.[5][17][18]

  • Improved Resolution and Sensitivity: The smaller particles lead to sharper, narrower peaks, which enhances both resolution and sensitivity.[5][17]

  • Reduced Solvent Consumption: Shorter run times and lower flow rates result in significant solvent savings.[5][18]

Considerations:

  • Higher Initial Cost: UPLC systems are more expensive than traditional HPLC systems.

  • Method Transfer: Transferring a method from HPLC to UPLC requires re-validation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[19] It is highly sensitive and specific.

Advantages:

  • High Specificity: The mass spectrometer provides structural information, leading to highly specific identification and quantification.

  • Excellent Sensitivity: GC-MS can often achieve lower detection limits than HPLC-UV.

Considerations for Piperidin-4-ylmethyl Acetate:

  • Volatility: While potentially volatile enough for GC analysis, piperidin-4-ylmethyl acetate's polarity could lead to poor peak shape.

  • Thermal Stability: The compound may be susceptible to degradation at the high temperatures used in the GC injector.

  • Derivatization: To improve volatility and thermal stability, derivatization may be necessary, which adds a step to the sample preparation process.[20][21]

Head-to-Head Comparison
FeatureHPLCUPLCGC-MS
Principle Liquid-solid partitioningLiquid-solid partitioningGas-solid partitioning
Analysis Speed Moderate (15-20 min)[6][7]Fast (3-10 min)[6][7]Fast
Sensitivity GoodExcellent[5][17]Excellent
Specificity Moderate (UV detection)Moderate (UV detection)Excellent (Mass Spec)
Solvent Consumption HighLow[5]Very Low
Sample Volatility Not requiredNot requiredRequired
Derivatization Not typically neededNot typically neededOften required for polar analytes[20]
System Cost ModerateHighHigh
Regulatory Acceptance HighHighHigh

Conclusion

The validation of an HPLC method for quantifying piperidin-4-ylmethyl acetate is a systematic process that must be conducted in accordance with established regulatory guidelines to ensure data integrity. The detailed protocol presented in this guide provides a robust framework for achieving this.

While HPLC remains the workhorse of the pharmaceutical industry, it is crucial for scientists to understand the advantages and limitations of alternative technologies. UPLC offers significant improvements in speed and efficiency, making it an attractive option for high-throughput environments.[5][17][18] GC-MS provides unparalleled specificity and sensitivity, although it may require additional sample preparation steps for compounds like piperidin-4-ylmethyl acetate.[19]

The choice of analytical method should be based on a thorough evaluation of the specific requirements of the analysis, including the desired sensitivity, sample throughput, and available instrumentation. Regardless of the chosen technology, a comprehensive and scientifically sound validation is non-negotiable for ensuring the quality and reliability of the analytical data.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • Alispharm. (2023).
  • Research Journal of Pharmacy and Technology. (2019).
  • U.S. Food and Drug Administration.
  • ProPharma. (2024).
  • WebofPharma. (2026).
  • Essential FDA Guidelines for Bioanalytical Method Valid
  • Pharmaguideline. (2018). Differences between HPLC and UPLC.
  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • Prospects of UPLC in Pharmaceutical Analysis over HPLC. (2022).
  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Scribd. ICH Q2(R1)
  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Benchchem. Application Notes: Derivatization of 1-Piperideine for GC-MS Analysis.
  • ResearchGate. Q2(R1)
  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • European Medicines Agency. (2023).
  • Benchchem. (2025).
  • Benchchem. (2025).
  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • MDPI. (2025). Development and Validation of a Simultaneous HPLC Stability-Indicating Method for Atorvastatin and Apigenin in a Novel SMEDDS Formulation Using Quality by Design (QbD) Approach.

Sources

A Comparative Guide to Amine Protecting Groups for the Synthesis of Piperidin-4-ylmethyl Acetate

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry and drug development, the piperidine moiety is a privileged scaffold, integral to the structure of numerous pharmaceuticals.[1][2] Its strategic functionalization is therefore of paramount importance. The synthesis of piperidin-4-ylmethyl acetate, a key intermediate, necessitates the temporary masking of the highly nucleophilic secondary amine of the piperidine ring. This guide provides a comparative analysis of common amine protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—offering field-proven insights and experimental data to inform the selection of the most appropriate protecting group for your synthetic strategy.

The choice of a protecting group is a critical decision that influences the entire synthetic route.[3] The principle of orthogonality, where one protecting group can be removed under specific conditions without affecting others, is the cornerstone of a successful multi-step synthesis.[4] This guide will delve into the practical aspects of using Boc, Cbz, and Fmoc groups, focusing on their introduction, stability, and cleavage, with a particular emphasis on the synthesis of piperidin-4-ylmethyl acetate.

The Synthetic Pathway to Piperidin-4-ylmethyl Acetate

The synthesis of piperidin-4-ylmethyl acetate typically proceeds via a two-step sequence starting from a commercially available N-protected piperidin-4-ylmethanol. The first step is the protection of the piperidine nitrogen, followed by the acetylation of the primary alcohol. The final step is the deprotection of the amine to yield the desired product.

Caption: General synthetic workflow for piperidin-4-ylmethyl acetate.

In-Depth Analysis of Amine Protecting Groups

tert-Butoxycarbonyl (Boc) Group

The Boc group is one of the most widely used amine protecting groups in organic synthesis, particularly in peptide chemistry.[5] Its popularity stems from its ease of introduction and its stability to a wide range of reaction conditions, except for strong acids.[5][6]

Introduction: The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or under aqueous conditions with sodium bicarbonate. For piperidin-4-ylmethanol, this reaction proceeds smoothly to afford N-Boc-piperidin-4-ylmethanol in high yield.

Stability: The Boc group is robust and stable under basic, hydrogenolytic, and many nucleophilic conditions.[4][6] This stability makes it compatible with the subsequent acetylation of the hydroxyl group.

Cleavage: Deprotection of the Boc group is most commonly achieved under acidic conditions, typically with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[4][7] Other acidic reagents such as 4M HCl in dioxane are also effective.[8] The byproducts of this reaction are the volatile isobutylene and carbon dioxide, which are easily removed.[6]

Experimental Protocol: Boc Protection of Piperidin-4-ylmethanol

  • To a solution of piperidin-4-ylmethanol (1.0 eq.) in dichloromethane (CH₂Cl₂) at 0 °C, add triethylamine (1.5 eq.).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in CH₂Cl₂.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-piperidin-4-ylmethanol.

Carboxybenzyl (Cbz) Group

The Cbz group, also known as the Z group, is a foundational protecting group in peptide synthesis.[9] It is valued for its robustness and orthogonality to both acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups.[9]

Introduction: The Cbz group is introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions, such as in the presence of sodium bicarbonate or an organic base.[6][10]

Stability: The Cbz group is stable to both acidic and basic conditions commonly used for the removal of Boc and Fmoc groups, respectively.[4][9] This makes it an excellent choice for syntheses requiring orthogonal protection strategies.

Cleavage: The most common method for Cbz group removal is catalytic hydrogenolysis, typically using palladium on carbon (Pd/C) and hydrogen gas.[4][9] This method is mild and often provides high yields.[9] Alternative methods include the use of strong acids like HBr in acetic acid, though this is less common due to its harshness.[9][11]

Experimental Protocol: Cbz Protection of Piperidin-4-ylmethanol

  • To a solution of piperidin-4-ylmethanol (1.0 eq.) in a mixture of dioxane and water at 0 °C, add sodium bicarbonate (2.5 eq.).

  • Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq.).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to give N-Cbz-piperidin-4-ylmethanol.

9-Fluorenylmethyloxycarbonyl (Fmoc) Group

The Fmoc group is a base-labile protecting group that is central to modern solid-phase peptide synthesis (SPPS).[12][13][14] Its key advantage is its stability to acidic conditions, allowing for an orthogonal strategy with acid-labile side-chain protecting groups.[13]

Introduction: The Fmoc group is typically introduced using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) under basic conditions.[12][13]

Stability: The Fmoc group is stable to acidic conditions used for Boc deprotection and to the hydrogenolysis conditions used for Cbz removal.[4][5]

Cleavage: The Fmoc group is cleaved under mild basic conditions, most commonly with a 20% solution of piperidine in N,N-dimethylformamide (DMF).[7][12][15] The deprotection is rapid and the dibenzofulvene byproduct can be monitored by UV spectroscopy to track the reaction progress.[12]

Experimental Protocol: Fmoc Protection of Piperidin-4-ylmethanol

  • Dissolve piperidin-4-ylmethanol (1.0 eq.) in a mixture of dioxane and aqueous sodium bicarbonate solution.

  • Cool the mixture to 0 °C and slowly add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl, 1.05 eq.) in dioxane.

  • Stir the reaction at room temperature for 12-18 hours.

  • Monitor the reaction by TLC.

  • After completion, dilute with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield N-Fmoc-piperidin-4-ylmethanol.

Comparative Analysis of Protecting Groups

The selection of the optimal protecting group depends on the overall synthetic strategy, including the presence of other functional groups in the molecule and the planned subsequent reaction steps.

Characteristic Boc (tert-Butoxycarbonyl) Cbz (Carboxybenzyl) Fmoc (9-Fluorenylmethyloxycarbonyl)
Introduction Reagent Di-tert-butyl dicarbonate (Boc₂O)Benzyl chloroformate (Cbz-Cl)9-Fluorenylmethyl chloroformate (Fmoc-Cl)
Cleavage Condition Acid-labile (e.g., TFA, HCl)[4][]Hydrogenolysis (e.g., H₂/Pd)[4][]Base-labile (e.g., 20% piperidine in DMF)[3][]
Key Advantages Stable to base and hydrogenolysis; volatile byproducts.[6]Orthogonal to acid- and base-labile groups.[9]Milder deprotection; orthogonal to acid-labile groups.[3][]
Potential Drawbacks Requires strong acid for removal, which may not be compatible with other acid-sensitive groups.Catalyst can be expensive and pyrophoric; may not be suitable for molecules containing sulfur or other catalyst poisons.[11]The liberated dibenzofulvene can form adducts if not properly scavenged.[15][18]
Compatibility with Acetylation HighHighHigh

Decision-Making Workflow for Protecting Group Selection

The following diagram illustrates a logical process for selecting the most suitable protecting group for the synthesis of piperidin-4-ylmethyl acetate, considering the subsequent desired chemical transformations.

Caption: Decision tree for selecting an amine protecting group.

Conclusion and Expert Recommendation

For the straightforward synthesis of piperidin-4-ylmethyl acetate where no other sensitive functional groups are present, the Boc protecting group offers a reliable and high-yielding route. Its ease of introduction and the clean, acidic deprotection make it a practical choice for many applications.

The Cbz group is the protecting group of choice when orthogonality to both acid- and base-labile groups is required in a more complex synthesis. Its removal by catalytic hydrogenolysis is a mild and efficient process.

The Fmoc group is particularly advantageous when the substrate contains acid-sensitive functionalities. The mild basic conditions for its removal ensure the integrity of such groups.

Ultimately, the optimal choice of protecting group is context-dependent. By carefully considering the stability of each protecting group and the reaction conditions of the entire synthetic sequence, researchers can devise an efficient and successful strategy for the synthesis of piperidin-4-ylmethyl acetate and its derivatives.

References

  • Benchchem. A Comparative Guide to the Stability of Amine Protecting Groups: Fmoc vs. Boc, Cbz, and Troc. Benchchem. Accessed March 26, 2026.
  • Benchchem. A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz. Benchchem. Accessed March 26, 2026.
  • Methods in Molecular Biology. Methods for Removing the Fmoc Group. Humana Press; 1994.
  • MDPI. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. MDPI. Accessed March 26, 2026.
  • YouTube. Deprotecting Fmoc Group Mechanism | Organic Chemistry. YouTube. Published January 8, 2022. Accessed March 26, 2026.
  • Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Accessed March 26, 2026.
  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group. Wikipedia. Accessed March 26, 2026.
  • Aapptec Peptides. N-Terminal Deprotection; Boc removal. Aapptec Peptides. Accessed March 26, 2026.
  • Benchchem. Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. Benchchem. Accessed March 26, 2026.
  • Benchchem. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups. Benchchem. Accessed March 26, 2026.
  • Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. Published August 12, 2025. Accessed March 26, 2026.
  • Benchchem. An In-depth Technical Guide to the Synthesis of (4-Methylpiperidin-1-yl)acetic Acid. Benchchem. Accessed March 26, 2026.
  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. Published January 5, 2024. Accessed March 26, 2026.
  • Benchchem. The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide. Benchchem. Accessed March 26, 2026.
  • ACS Publications. Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters. Published May 2, 2022. Accessed March 26, 2026.
  • ResearchGate. Selective Cleavage of Cbz-Protected Amines.
  • Chem-Impex. 1-Boc-piperidine-4-Fmoc-amino-4-carboxylic acid. Chem-Impex. Accessed March 26, 2026.
  • Journal of the American Chemical Society. Asymmetric Deprotonation of N-Boc Piperidine: React IR Monitoring and Mechanistic Aspects. Journal of the American Chemical Society. Published May 12, 2010. Accessed March 26, 2026.
  • Sigma-Aldrich. 1-Boc-4-(aminomethyl)piperidine 97. Sigma-Aldrich. Accessed March 26, 2026.
  • PMC. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. PMC. Accessed March 26, 2026.
  • TCI Chemicals. Protecting Agents. TCI Chemicals. Accessed March 26, 2026.
  • PMC. Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. PMC. Accessed March 26, 2026.
  • ChemicalBook. (R)-3-(Boc-Amino)piperidine. ChemicalBook. Published January 13, 2026. Accessed March 26, 2026.
  • BOC Sciences. Amino Acid Protection & Deprotection Services. BOC Sciences. Accessed March 26, 2026.
  • Benchchem. Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. Benchchem. Accessed March 26, 2026.
  • CymitQuimica. Piperidine-4-carboxylic acid, N-CBZ protected. CymitQuimica. Accessed March 26, 2026.
  • ChemPep. Fmoc Solid Phase Peptide Synthesis. ChemPep. Accessed March 26, 2026.
  • ACS Publications. Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin. Organic Process Research & Development. Published September 9, 2022. Accessed March 26, 2026.
  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Published February 27, 2024. Accessed March 26, 2026.
  • MDPI. Amino Acid-Protecting Groups. MDPI. Published November 19, 2019. Accessed March 26, 2026.
  • Benchchem. The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis. Benchchem. Accessed March 26, 2026.
  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Published June 7, 2018. Accessed March 26, 2026.
  • Journal of the American Chemical Society. An Experimental and Computational Investigation of the Enantioselective Deprotonation of Boc-piperidine. Journal of the American Chemical Society. Published February 7, 2002. Accessed March 26, 2026.
  • Apollo Scientific. 10314-99-5 Cas No. | Piperidine-4-carbonyl chloride, N-CBZ protected. Apollo Scientific. Accessed March 26, 2026.
  • Google Patents. CN103980186A - Preparation method of amino protection (R)-3-amino piperidine.
  • PMC. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. PMC. Accessed March 26, 2026.
  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Accessed March 26, 2026.
  • Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Accessed March 26, 2026.
  • Benchchem. Synthesis of N-Substituted Piperidines from 1-Boc-4-Formyl-4-methylpiperidine: Application Notes and Protocols. Benchchem. Accessed March 26, 2026.
  • Google Patents. CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.
  • PMC. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC. Published October 16, 2025. Accessed March 26, 2026.
  • Benchchem. Application Notes and Protocols: Piperidin-2-ylmethylacetate in the Synthesis of Pharmaceutical Intermediates. Benchchem. Accessed March 26, 2026.
  • DTIC. Fentanyl Synthesis Using N-BOC-4-Piperidinone. DTIC. Accessed March 26, 2026.

Sources

Optimizing Reproducibility in Piperidin-4-ylmethyl Acetate Synthesis: A Comparative Guide to Microwave-Assisted vs. Conventional Heating

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

Piperidin-4-ylmethyl acetate is a critical structural building block in medicinal chemistry. It is most notably utilized as a precursor for synthesizing positron emission tomography (PET) radioligands, such as N-[18F]fluoroethylpiperidin-4-ylmethyl acetate ([18F]FEP-4MA), which are essential for non-invasively mapping brain acetylcholinesterase activity in neurodegenerative diseases like Alzheimer's and Parkinson's[1],[2].

The synthesis of this molecule typically requires the O-acetylation of an N-protected piperidin-4-ylmethanol derivative, followed by N-deprotection. While esterification is a fundamental organic transformation, achieving high, reproducible yields across different batches remains a persistent challenge in process chemistry. This guide objectively compares conventional thermal heating with Microwave-Assisted Organic Synthesis (MAOS), detailing the physical causality behind yield variations and providing self-validating experimental protocols for drug development professionals.

Mechanistic Causality: Why Heating Modality Dictates Yield Reproducibility

To understand why reproducibility fluctuates, we must examine the thermodynamics and kinetics of the energy transfer mechanisms.

The Conventional Heating Bottleneck In conventional thermal synthesis (utilizing oil baths or heating mantles), energy is transferred to the reaction mixture via convection and conduction. This mechanism inherently relies on the thermal conductivity of the reaction vessel, creating a severe temperature gradient. The walls of the vessel become significantly hotter than the bulk solution. This gradient leads to localized overheating at the vessel margins—promoting thermal degradation and byproduct formation—while the cooler center of the flask suffers from incomplete conversion[3]. Consequently, batch-to-batch reproducibility is highly vulnerable to minor changes in stirring efficiency, ambient temperature, and vessel geometry.

The Microwave-Assisted Advantage MAOS fundamentally alters the energy transfer paradigm. Instead of relying on conduction, microwaves (typically operating at 2.45 GHz) couple directly with the dipoles of polar molecules, such as the alcohol substrate, the acetylating agent, and the solvent[4],[5]. This phenomenon, known as dielectric heating, results in rapid, uniform, and volumetric temperature elevation.

Because the energy is transferred directly to the reactants, the system quickly overcomes the activation energy barrier of the esterification process without generating destructive thermal gradients[5],[6]. Furthermore, modern monomode microwave reactors utilize internal fiber-optic temperature probes to create a closed-loop feedback system. The reactor dynamically adjusts its power output in real-time to maintain an exact, uniform temperature profile. This self-correcting mechanism is the primary driver of the near-perfect reproducibility observed in MAOS[7],[8].

Comparative Performance Data

The following table summarizes the quantitative performance differences between conventional heating and MAOS during the critical O-acetylation step of N-Boc-piperidin-4-ylmethanol.

ParameterConventional Heating (Oil Bath)Microwave-Assisted Synthesis (MAOS)
Heating Mechanism Convective / ConductionDielectric / Volumetric
Energy Transfer Wall-to-center gradientDirect molecular coupling
Target Temperature 80 °C (External bath temp)80 °C (Internal probe temp)
Reaction Time 4.0 – 6.0 hours10 – 15 minutes
Average Yield (O-Acetylation) 65% – 72%94% – 97%
Reproducibility (RSD, n=5) ± 8.5%± 1.2%
Impurity Profile High (Thermal degradation products)Low (Clean, rapid conversion)

Self-Validating Experimental Protocols

A scientifically rigorous protocol must be a self-validating system, incorporating strict in-process controls to ensure that each step confirms the success of the previous one. Below are the comparative methodologies for synthesizing piperidin-4-ylmethyl acetate.

Protocol A: Conventional Thermal Synthesis (The Baseline)
  • Preparation: In a 50 mL round-bottom flask, dissolve N-Boc-piperidin-4-ylmethanol (1.0 eq, 5.0 mmol) in anhydrous dichloromethane (DCM, 15 mL).

  • Reagent Addition: Add triethylamine (1.5 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq). Cool the mixture to 0 °C using an ice bath. Dropwise, add acetic anhydride (1.2 eq).

  • Thermal Activation: Replace the ice bath with an oil bath pre-heated to 40 °C. Attach a reflux condenser.

  • In-Process Validation (TLC): After 2 hours, sample the reaction and run a Thin-Layer Chromatography (TLC) plate (Hexane:Ethyl Acetate 3:1). Validation Check: The presence of a significant starting material spot at this stage confirms the characteristic slow kinetics of convective heating.

  • Workup: After 6 hours, quench the reaction with saturated aqueous NaHCO₃. Extract with DCM, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography to isolate N-Boc-piperidin-4-ylmethyl acetate.

Critique: The reliance on external bath temperature creates a lag in internal thermal equilibration, leading to variable reaction times and inconsistent yields.

Protocol B: Microwave-Assisted Synthesis (The Optimized Standard)
  • Preparation: In a 10 mL microwave-transparent quartz vessel equipped with a magnetic stir bar, dissolve N-Boc-piperidin-4-ylmethanol (1.0 eq, 5.0 mmol) in anhydrous acetonitrile (5 mL). Causality Note: Acetonitrile is explicitly chosen for its high dielectric constant, making it an excellent microwave absorber that facilitates rapid volumetric heating[4].

  • Reagent Addition: Add pyridine (1.2 eq), DMAP (0.05 eq), and acetic anhydride (1.1 eq).

  • System Sealing & Sensor Integration: Seal the vessel with a pressure-rated Teflon cap. Insert the vessel into a monomode microwave reactor equipped with an internal fiber-optic temperature probe. Causality Note: The internal probe provides real-time feedback, eliminating the wall-effect variables.

  • Microwave Activation: Program the reactor to reach 80 °C with a 2-minute ramp time (max power 150 W) and hold for 10 minutes. Enable dynamic power modulation.

  • In-Process Validation (Digital Telemetry): Post-run, review the reactor's digital log. Validation Check: A flat temperature plateau at exactly 80 °C with fluctuating power output validates uniform energy distribution and successful closed-loop control.

  • Workup & Deprotection: Cool the vessel rapidly via a compressed air stream. Concentrate the mixture. To obtain the final piperidin-4-ylmethyl acetate, treat the intermediate with 20% Trifluoroacetic acid (TFA) in DCM for 30 minutes at room temperature, followed by a basic workup (pH 10) and extraction.

Critique: Volumetric heating ensures complete conversion in just 10 minutes. The closed-loop temperature control guarantees high reproducibility (RSD ±1.2%) and yields exceeding 94%.

Workflow Visualization

The following diagram maps the logical pathways and divergent outcomes between the two heating modalities.

MAOS_vs_Conv A N-Boc-piperidin-4-ylmethanol + Ac2O / DMAP B Heating Modality A->B C Conventional (Oil Bath) Convective Heating B->C Thermal D MAOS (Closed Vessel) Dielectric Heating B->D Microwave E Thermal Gradients Slow Activation C->E F Uniform Volumetric Rapid Activation D->F G Yield: ~68% (RSD ±8.5%) Variable Reproducibility E->G H Yield: >94% (RSD ±1.2%) High Reproducibility F->H

Workflow comparing conventional and microwave-assisted piperidin-4-ylmethyl acetate synthesis.

Conclusion

For drug development professionals synthesizing piperidin-4-ylmethyl acetate and its derivatives, transitioning from conventional thermal heating to Microwave-Assisted Organic Synthesis is not merely a matter of accelerating reaction times—it is a mandate for structural reproducibility. By replacing convective thermal gradients with uniform dielectric heating, MAOS transforms a highly variable esterification step into a highly controlled, self-validating process capable of supporting rigorous pharmaceutical scale-up.

Sources

A Comparative Guide to Benchmarking Catalytic Efficiency with Piperidin-4-ylmethyl Acetate

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for utilizing piperidin-4-ylmethyl acetate as a substrate to benchmark the catalytic efficiency of various enzymes, particularly esterases and lipases. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical protocols with practical insights to ensure reliable and reproducible results.

Introduction: The Imperative of Standardized Catalytic Efficiency Benchmarking

In drug discovery and development, the piperidine scaffold is a crucial structural motif found in numerous pharmaceuticals.[1][2] The enzymatic functionalization of piperidine derivatives, such as the hydrolysis of an ester linkage, is a key step in the synthesis of many active pharmaceutical ingredients (APIs).[3][4] Therefore, the ability to accurately and consistently measure the efficiency of catalysts for these transformations is paramount.

Catalytic efficiency, often expressed as the specificity constant (kcat/Km), provides a measure of how effectively an enzyme can convert a substrate into a product.[5] A standardized substrate allows for the direct comparison of different enzymes or catalytic conditions, facilitating the selection of the most effective biocatalyst for a given synthetic route. Piperidin-4-ylmethyl acetate serves as an excellent benchmark substrate due to its structural relevance to pharmaceutical intermediates and its susceptibility to hydrolysis by a broad range of hydrolases.

Piperidin-4-ylmethyl Acetate: A Substrate for Comparative Analysis

Piperidin-4-ylmethyl acetate is a commercially available compound that can also be synthesized through various established routes.[6][7] Its structure incorporates a piperidine ring, a common feature in many drug candidates, and an acetate ester group that can be readily cleaved by hydrolytic enzymes.[1][3]

The enzymatic hydrolysis of piperidin-4-ylmethyl acetate yields piperidin-4-ylmethanol and acetic acid. This reaction can be monitored using various analytical techniques, allowing for the determination of initial reaction rates and subsequent calculation of kinetic parameters.

Comparative Enzyme Performance

A variety of enzymes, primarily from the hydrolase class, can catalyze the hydrolysis of piperidin-4-ylmethyl acetate. These include:

  • Lipases (EC 3.1.1.3): These enzymes are well-known for their ability to hydrolyze esters, particularly those with longer-chain fatty acids, but they also show activity towards smaller acetate esters.[8] Lipases are widely used in organic synthesis due to their stability in organic solvents and broad substrate specificity.[4][9]

  • Esterases (EC 3.1.1.1): This class of enzymes is specialized for the hydrolysis of small ester molecules.[8] They often exhibit high catalytic efficiency and enantioselectivity, making them valuable biocatalysts.[10]

The catalytic efficiency of these enzymes with piperidin-4-ylmethyl acetate can vary significantly based on the enzyme's origin, purity, and the specific reaction conditions. A standardized assay protocol is therefore essential for meaningful comparisons.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, with built-in controls and clear endpoints to ensure data integrity.

General Materials and Reagents
  • Piperidin-4-ylmethyl acetate hydrochloride (Substrate)[11]

  • Selected enzymes (e.g., Porcine Liver Esterase, Candida antarctica Lipase B)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • pH indicator (e.g., phenol red) or a pH-stat autotitrator

  • Spectrophotometer (for colorimetric assays)

  • Standard laboratory glassware and equipment

Method 1: pH-Stat Titration Assay

This method directly measures the production of acetic acid by monitoring the change in pH.

Experimental Workflow:

G cluster_setup Assay Setup cluster_execution Reaction Execution cluster_data Data Processing S1 Prepare Reagent Mix (Buffer, Substrate, pH Indicator) S2 Dispense into Microplate S1->S2 E1 Add Enzyme Solution (to initiate reaction) S2->E1 E2 Incubate at Constant Temp E1->E2 E3 Monitor Absorbance Change (Spectrophotometer) E2->E3 D1 Plot Absorbance vs. Time E3->D1 D2 Calculate Initial Rate (Linear slope) D1->D2

Caption: Workflow for the Colorimetric Assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a reaction mixture containing the buffer, piperidin-4-ylmethyl acetate, and a suitable pH indicator (e.g., phenol red). The initial pH should be set to a point where a small decrease will result in a measurable color change. [12]2. Assay Setup: Dispense the reaction mixture into the wells of a microtiter plate.

  • Reaction Initiation: Add a small volume of the enzyme solution to each well to start the reaction.

  • Measurement: Immediately place the plate in a microplate reader and monitor the change in absorbance at the appropriate wavelength for the chosen indicator over time.

  • Data Analysis: Plot absorbance versus time. The initial reaction rate is proportional to the initial slope of this curve.

Data Presentation and Interpretation

For a comprehensive comparison, the kinetic parameters for each enzyme should be determined by measuring the initial reaction rates at varying substrate concentrations.

Michaelis-Menten Kinetics

The data can be fitted to the Michaelis-Menten equation to determine the Michaelis constant (Km) and the maximum reaction velocity (Vmax). [13] Catalytic Efficiency (kcat/Km):

The turnover number (kcat) is calculated from Vmax and the enzyme concentration. The catalytic efficiency is then determined as the ratio of kcat to Km. [5]

Comparative Data Table
EnzymeSourceKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Esterase A Porcine Liver[Hypothetical Value][Hypothetical Value][Hypothetical Value]
Lipase B Candida antarctica[Hypothetical Value][Hypothetical Value][Hypothetical Value]
Esterase C Bacillus sp.[Hypothetical Value][Hypothetical Value][Hypothetical Value]

Note: The values in this table are for illustrative purposes and should be replaced with experimentally determined data.

Troubleshooting and Considerations

  • Substrate Solubility: Piperidin-4-ylmethyl acetate hydrochloride has good aqueous solubility. However, at high concentrations, solubility may become a limiting factor.

  • Enzyme Inhibition: Product inhibition by piperidin-4-ylmethanol or acetic acid can occur. It is crucial to measure initial rates where product concentration is low.

  • Buffer Effects: The choice of buffer and its concentration can influence enzyme activity. [14]It is important to maintain consistent buffer conditions for all comparative experiments.

  • Assay Interference: Some compounds can interfere with colorimetric or pH-based assays. [15]Appropriate controls should always be included.

Conclusion

The use of piperidin-4-ylmethyl acetate as a benchmark substrate provides a robust and reliable method for comparing the catalytic efficiency of different enzymes. The standardized protocols outlined in this guide, coupled with rigorous data analysis, will enable researchers to make informed decisions in the selection and optimization of biocatalysts for the synthesis of piperidine-containing pharmaceuticals. This systematic approach to benchmarking is essential for accelerating drug development timelines and improving the efficiency of synthetic processes.

Sources

A Researcher's Guide to the Validation of In Silico Molecular Docking Models Using Piperidin-4-ylmethyl Acetate

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary drug discovery, the predictive power of in silico molecular docking is an indispensable asset.[1] It provides a rapid and cost-effective means to screen vast compound libraries and prioritize candidates for further experimental investigation.[1][2] However, the computational predictions of these models are not infallible and demand rigorous experimental validation to ensure their accuracy and reliability.[1][3] This guide offers a comparative analysis of molecular docking validation strategies, with a specific focus on the utility of small, flexible molecules like piperidin-4-ylmethyl acetate as practical tools for this process.

The Critical Role of Validation in Molecular Docking

Molecular docking simulates the binding of a ligand to the active site of a target protein, predicting its preferred orientation (pose) and binding affinity.[1][4] The accuracy of these predictions hinges on two core components: the search algorithm, which explores possible binding poses, and the scoring function, which ranks them.[1][5] Validation is the crucial step that bridges the gap between computational prediction and experimental reality.[1] Without it, even the most sophisticated docking simulations remain unverified hypotheses.

The primary goals of docking validation are twofold:

  • Pose Prediction Accuracy: To determine if the computational model can accurately reproduce the experimentally determined binding mode of a ligand.[6]

  • Scoring Function Reliability: To assess the correlation between the predicted binding scores and experimentally measured binding affinities.

Why Piperidin-4-ylmethyl Acetate is a Valuable Validation Tool

The choice of a validation molecule is critical. While complex ligands are often the focus of drug discovery projects, small, conformationally flexible molecules like piperidin-4-ylmethyl acetate offer distinct advantages for validating the fundamental performance of a docking protocol.

  • Probing Flexibility: The inherent flexibility of the piperidine ring and its substituents challenges the docking algorithm's ability to sample conformational space effectively. A successful docking of such a molecule indicates that the algorithm can handle a degree of ligand flexibility, a common characteristic of drug-like molecules.

  • Simplicity in Interaction Patterns: Small molecules with limited functional groups, like piperidin-4-ylmethyl acetate, form relatively simple and well-defined interactions (e.g., hydrogen bonds, hydrophobic contacts). This simplicity makes it easier to analyze and interpret the docking results and compare them to experimental data. Any discrepancies are more likely to stem from inaccuracies in the docking algorithm or scoring function rather than the complexities of a large ligand.

  • Availability of Analogs: The piperidine scaffold is a common motif in medicinal chemistry, with a vast number of commercially available analogs.[7][8] This allows for systematic studies where subtle structural modifications can be used to probe the sensitivity of the docking model.

Comparative Analysis of Docking Validation Methodologies

A robust validation strategy often employs a combination of computational and experimental techniques. Below is a comparison of common approaches.

Validation MethodDescriptionAdvantagesLimitations
Computational Validation
Redocking (Self-Docking)The co-crystallized ligand is extracted from the protein-ligand complex and then docked back into the same protein structure.[9]Quick and straightforward way to assess if the docking protocol can reproduce a known binding pose.Does not account for protein flexibility or induced-fit effects. A good result is a necessary but not sufficient condition for a predictive model.
Cross-DockingA ligand from one crystal structure is docked into a different, but related, protein structure (e.g., an apo form or a complex with a different ligand).Provides a more stringent test of the docking protocol's ability to handle protein conformational changes.Success is highly dependent on the degree of similarity between the protein structures.
Decoy Set EnrichmentA set of known active compounds is seeded into a much larger library of "decoy" molecules (presumed inactives). The docking protocol is then used to screen the entire library.[6]Evaluates the ability of the scoring function to distinguish between true binders and non-binders, a key requirement for virtual screening.[6]The quality of the decoy set is crucial; poorly chosen decoys can lead to misleading results.
Experimental Validation
X-ray CrystallographyProvides a high-resolution, three-dimensional structure of the protein-ligand complex.[3]The "gold standard" for determining the exact binding pose and interactions.[3]Can be time-consuming and challenging to obtain high-quality crystals. The static crystal structure may not fully represent the dynamic nature of the interaction in solution.
Nuclear Magnetic Resonance (NMR) SpectroscopyCan provide information about the binding interface, ligand conformation, and protein dynamics upon ligand binding.[3]Provides insights into the solution-state structure and dynamics of the complex.Technically demanding and generally limited to smaller proteins.
Isothermal Titration Calorimetry (ITC)Directly measures the heat change upon binding to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).Provides a complete thermodynamic profile of the binding interaction.Requires relatively large amounts of pure protein and ligand.
Surface Plasmon Resonance (SPR)Measures the change in refractive index at a sensor surface as the ligand binds to an immobilized protein, allowing for the determination of on- and off-rates and binding affinity.High-throughput and requires small amounts of sample.The protein must be immobilized, which can sometimes affect its binding properties.

Experimental Protocols for Validation

This protocol assumes you have a crystal structure of your target protein in complex with piperidin-4-ylmethyl acetate.

  • Preparation of the Protein and Ligand:

    • Load the PDB file of the protein-ligand complex into a molecular modeling software (e.g., AutoDock Tools, Maestro, MOE).

    • Remove water molecules and any other non-essential molecules.

    • Add hydrogen atoms to the protein and ligand.

    • Assign partial charges to the protein and ligand atoms using a suitable force field (e.g., Gasteiger charges for AutoDock).

    • Save the prepared protein and ligand as separate files in the appropriate format for your docking software (e.g., PDBQT for AutoDock).

  • Definition of the Binding Site:

    • Define the docking grid box to encompass the active site of the protein. The grid should be centered on the position of the co-crystallized ligand and be large enough to allow for some rotational and translational freedom.

  • Execution of the Docking Simulation:

    • Run the docking simulation using your chosen software (e.g., AutoDock Vina, GOLD, Glide). Use the default parameters initially, but consider exploring different search algorithms and exhaustiveness settings.

  • Analysis of the Results:

    • Visually inspect the predicted binding poses and compare them to the co-crystallized pose.

    • Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the top-ranked docked pose and the crystallographic pose.[9] An RMSD value below 2.0 Å is generally considered a successful redocking.[6]

Workflow for Redocking Validation

G start Start: PDB of Protein-Ligand Complex prep_protein Prepare Protein (add hydrogens, assign charges) start->prep_protein prep_ligand Prepare Ligand (extract from complex, add hydrogens, assign charges) start->prep_ligand define_grid Define Docking Grid Box (centered on original ligand position) prep_protein->define_grid run_docking Run Docking Simulation prep_ligand->run_docking define_grid->run_docking analyze Analyze Results run_docking->analyze rmsd Calculate RMSD (Docked Pose vs. Crystal Pose) analyze->rmsd end End: Validation Outcome rmsd->end

Caption: A streamlined workflow for validating a docking protocol using the redocking method.

This protocol outlines the steps to experimentally measure the binding affinity of piperidin-4-ylmethyl acetate to your target protein.

  • Sample Preparation:

    • Prepare a solution of the purified target protein in a suitable buffer (e.g., PBS or HEPES). The protein concentration should be in the range of 10-100 µM.

    • Prepare a stock solution of piperidin-4-ylmethyl acetate in the same buffer. The ligand concentration should be 10-20 times higher than the protein concentration.

    • Thoroughly degas both the protein and ligand solutions to prevent air bubbles during the experiment.

  • ITC Experiment Setup:

    • Load the protein solution into the sample cell of the ITC instrument.

    • Load the ligand solution into the injection syringe.

    • Set the experimental parameters, including the cell temperature, stirring speed, and injection volume and duration. A typical experiment consists of a series of 10-30 injections.

  • Data Acquisition:

    • Initiate the titration. The instrument will measure the heat change associated with each injection of the ligand into the protein solution.

  • Data Analysis:

    • Integrate the raw data to obtain the heat change per injection.

    • Fit the integrated data to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Logical Relationship of Validation Methods

G comp_val Computational Validation redocking Redocking comp_val->redocking cross_docking Cross-Docking comp_val->cross_docking decoy_sets Decoy Sets comp_val->decoy_sets exp_val Experimental Validation xray X-ray Crystallography exp_val->xray nmr NMR Spectroscopy exp_val->nmr itc ITC exp_val->itc spr SPR exp_val->spr pose_accuracy Pose Accuracy redocking->pose_accuracy cross_docking->pose_accuracy affinity_correlation Affinity Correlation decoy_sets->affinity_correlation xray->pose_accuracy nmr->pose_accuracy itc->affinity_correlation spr->affinity_correlation

Sources

A Senior Application Scientist's Guide to Spectroscopic Data Validation for Synthesized Piperidin-4-ylmethyl Acetate Batches

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond Confirmation, Towards Comprehensive Validation

In the landscape of pharmaceutical development, the journey from a synthesized molecule to a viable drug candidate is paved with rigorous analytical checkpoints. For intermediates like piperidin-4-ylmethyl acetate, a versatile building block in medicinal chemistry, the confirmation of its chemical identity and purity is not a mere formality but the bedrock of subsequent research and development. This guide moves beyond a simple checklist of techniques, offering a holistic and self-validating framework for the spectroscopic analysis of newly synthesized batches of this compound.

Our core philosophy is that each analytical technique should not only provide standalone data but also synergistically interlock with others to create a comprehensive and unambiguous profile of the molecule. We will explore the "why" behind our choice of spectroscopic methods—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS)—and detail the protocols with an emphasis on anticipating and identifying potential process-related impurities. This approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines on the validation of analytical procedures, ensuring that the data is robust, reliable, and fit for its intended purpose.[1][2][3][4]

The Molecular Profile: Piperidin-4-ylmethyl Acetate

Before delving into the analytical techniques, it is crucial to understand the structure of our target molecule. Piperidin-4-ylmethyl acetate possesses several key structural features that are amenable to spectroscopic characterization: a secondary amine within a piperidine ring, an ester functional group, and distinct aliphatic proton environments.

A diagram illustrating the key structural features of Piperidin-4-ylmethyl Acetate.

Caption: Key functional groups of Piperidin-4-ylmethyl Acetate.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the carbon-hydrogen framework. For batch validation, both ¹H and ¹³C NMR are indispensable. Our approach is not just to match peaks but to use the data to build the molecule from the ground up, ensuring every signal is accounted for.

Expert Rationale: Why NMR is a Primary Tool

NMR is selected for its unparalleled ability to provide a detailed atomic-level map of the molecule.

  • ¹H NMR: Offers information on the number of different proton environments, their electronic environment (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons in each environment (integration). This allows for a definitive confirmation of the piperidine, methylene, and acetate methyl protons.

  • ¹³C NMR: Reveals the number of unique carbon environments and their nature (e.g., C=O, C-O, C-N, CH, CH₂, CH₃). It is particularly powerful for identifying the carbonyl carbon of the ester and confirming the overall carbon skeleton.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 10-15 mg of the piperidin-4-ylmethyl acetate batch sample for ¹H NMR (25-50 mg for ¹³C NMR) and dissolve in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.[5] Ensure the sample is fully dissolved.

  • Instrument Setup: Use a 400 MHz (or higher) spectrometer. Ensure the instrument is properly shimmed to obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire the spectrum over a range of at least -1 to 10 ppm.[5]

    • Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Process the data with appropriate phasing and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all peaks, including any identified impurity signals.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover a range of at least -10 to 200 ppm to ensure the carbonyl carbon is observed.[5]

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Calibrate the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS at 0.00 ppm.

Data Interpretation and Validation

The obtained spectra should be compared against a validated reference standard or theoretically predicted values.

Table 1: Expected NMR Data for Piperidin-4-ylmethyl Acetate in CDCl₃

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted) Rationale for Assignment
Acetate CH₃~2.05 ppm (singlet, 3H)~21.0 ppmSinglet due to no adjacent protons; characteristic chemical shift for an acetate methyl.
Methylene CH₂-O~3.8-3.9 ppm (doublet, 2H)~68.0 ppmShifted downfield due to the adjacent oxygen atom; appears as a doublet due to coupling with the C4 proton.
Piperidine N-HVariable (broad singlet, 1H)-Broad signal due to quadrupole broadening and chemical exchange; will disappear upon D₂O shake.[6]
Piperidine H2/H6 (axial)~2.5-2.6 ppm (multiplet, 2H)~46.0 ppmProtons adjacent to the nitrogen atom.
Piperidine H2/H6 (equatorial)~3.0-3.1 ppm (multiplet, 2H)~46.0 ppmDeshielded relative to the axial protons.
Piperidine H3/H5 (axial)~1.2-1.4 ppm (multiplet, 2H)~29.0 ppmShielded aliphatic protons.
Piperidine H3/H5 (equatorial)~1.7-1.8 ppm (multiplet, 2H)~29.0 ppmDeshielded relative to the axial protons.
Piperidine H4~1.5-1.7 ppm (multiplet, 1H)~37.0 ppmMethine proton at the point of substitution.
Ester C=O-~171.0 ppmCharacteristic chemical shift for a carbonyl carbon in an ester.

Validation Checks:

  • Structural Confirmation: Do all predicted signals appear with the correct chemical shift, multiplicity, and integration?

  • Purity Assessment: Are there any unexpected peaks? Common impurities to look for include:

    • Residual Solvents: (e.g., Ethyl acetate at ~2.04, 1.25, and 4.12 ppm; Dichloromethane at ~5.30 ppm).

    • Starting Materials: Unreacted (piperidin-4-yl)methanol would show a prominent CH₂-OH signal.

    • Byproducts: Look for any signals that cannot be assigned to the product or known impurities.

Part 2: Fourier-Transform Infrared (FTIR) Spectroscopy - The Functional Group Fingerprint

While NMR provides the skeleton, FTIR spectroscopy confirms the presence of key functional groups. It is a rapid and highly sensitive technique for identifying the characteristic vibrations of bonds within the molecule.

Expert Rationale: Why FTIR is a Critical Secondary Tool

FTIR is complementary to NMR.[7] It provides a quick and definitive confirmation of the functional groups that are critical to the molecule's identity. For piperidin-4-ylmethyl acetate, we are specifically looking for the N-H bond of the secondary amine and the C=O and C-O bonds of the ester. The absence or shift of these bands would immediately flag a potential issue with the batch.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal. If the sample is an oil, a thin film can be applied.

  • Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract the atmospheric CO₂ and H₂O signals.

  • Sample Scan: Apply the sample and collect the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-600 cm⁻¹.

  • Data Processing: The resulting spectrum should be displayed in terms of transmittance or absorbance.

Data Interpretation and Validation

The spectrum should exhibit characteristic absorption bands corresponding to the molecule's functional groups.

Table 2: Key FTIR Absorption Bands for Piperidin-4-ylmethyl Acetate

Frequency Range (cm⁻¹) Vibration Type Functional Group Significance for Validation
~3300-3400 (medium, sharp)N-H StretchSecondary AmineConfirms the presence of the piperidine ring N-H. Absence indicates N-substitution.
2850-2960 (strong)C-H StretchAliphaticConfirms the presence of the piperidine and acetate C-H bonds.
~1735-1745 (strong, sharp)C=O StretchEsterCRITICAL: Confirms the presence of the ester carbonyl. A shift to lower wavenumbers could indicate conjugation or hydrogen bonding. Absence is a major red flag.
~1230-1250 (strong)C-O StretchEster (acyl-oxygen)Confirms the C-O single bond of the ester linkage.
~1030-1050 (medium)C-O StretchEster (alkyl-oxygen)Further confirmation of the ester group.

Validation Checks:

  • Functional Group Confirmation: Are all the expected key bands present?

  • Impurity Detection: The presence of a broad band around 3200-3500 cm⁻¹ could indicate the presence of hydroxyl groups from unreacted (piperidin-4-yl)methanol or water.

Part 3: Mass Spectrometry (MS) - The Molecular Weight Gatekeeper

Mass spectrometry provides the definitive molecular weight of the compound and offers valuable structural information through fragmentation patterns. It serves as the final gatekeeper for confirming the elemental composition.

Expert Rationale: Why MS is Essential for Final Confirmation

MS directly measures the mass-to-charge ratio (m/z) of the ionized molecule, providing a highly accurate molecular weight. This is a crucial piece of data that, when combined with NMR and FTIR, leaves little room for structural ambiguity. High-resolution mass spectrometry (HRMS) can even confirm the elemental formula. Fragmentation patterns can further corroborate the structure proposed by NMR.[8]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrument Setup: Use an ESI source coupled to a quadrupole, ion trap, or time-of-flight (TOF) analyzer.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the spectrum in positive ion mode, as the secondary amine is readily protonated.

    • Expected [M+H]⁺ for C₈H₁₅NO₂: (812.011) + (151.008) + (114.007) + (215.999) + 1.008 = 158.118 (protonated).

  • Fragmentation (MS/MS): If necessary, perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to observe characteristic fragments.

Data Interpretation and Validation

Table 3: Expected Mass Spectrometry Data for Piperidin-4-ylmethyl Acetate

m/z Value (Predicted) Ion Significance for Validation
~158.12[M+H]⁺Confirms the molecular weight of the parent compound.
~98.10[M+H - CH₃COOH]⁺Corresponds to the loss of acetic acid (60 Da), a common fragmentation pathway for acetates. This fragment represents the protonated piperidin-4-yl-methylene cation.

Validation Checks:

  • Molecular Weight Confirmation: Does the observed mass of the protonated molecular ion match the calculated value within the instrument's mass accuracy?

  • Fragmentation Consistency: Do the observed fragments align with the known structure? The loss of acetic acid is a strong indicator of the acetate moiety.

A Self-Validating System: Integrating the Spectroscopic Data

The true power of this validation approach lies in the integration of all three techniques. No single method provides the complete picture, but together they form a self-validating system.

A workflow diagram illustrating the integrated spectroscopic validation process.

cluster_start cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_decision start New Batch of Piperidin-4-ylmethyl Acetate Received prep_nmr Dissolve in CDCl3 (for NMR) start->prep_nmr prep_ms Dilute in MeOH (for MS) start->prep_ms prep_ftir Use Neat Solid/Oil (for FTIR) start->prep_ftir nmr ¹H & ¹³C NMR (Structural Framework) prep_nmr->nmr ms MS (Molecular Weight) prep_ms->ms ftir FTIR (Functional Groups) prep_ftir->ftir data_nmr Confirm H/C Skeleton Check Integrations Identify Impurities nmr->data_nmr data_ftir Confirm N-H, C=O, C-O Check for -OH Impurity ftir->data_ftir data_ms Confirm [M+H]⁺ Analyze Fragmentation ms->data_ms decision Do all data sets corroborate the correct structure and meet purity specs? data_nmr->decision data_ftir->decision data_ms->decision pass Batch PASS decision->pass Yes fail Batch FAIL (Further Investigation Required) decision->fail No

Caption: Integrated workflow for spectroscopic batch validation.

This integrated approach ensures trustworthiness:

  • NMR proposes the detailed C-H framework.

  • FTIR confirms that the key functional groups (ester, secondary amine) are present within that framework.

  • MS validates that the proposed framework has the correct molecular weight.

If the NMR spectrum is perfect, but the C=O stretch is absent in the FTIR, the data sets are in conflict, immediately signaling a problem. Conversely, if an impurity is suspected in the NMR, its functional groups (e.g., an -OH from a starting material) should be visible in the FTIR, and its molecular weight might be detectable in the MS, providing multiple points of confirmation.

Comparing Batches and Alternatives

For ongoing quality control, it is essential to compare new batches against a well-characterized reference standard. Overlaying the NMR and FTIR spectra of a new batch with the reference standard is a powerful visual tool for quickly identifying discrepancies.

When comparing with products from alternative synthetic routes, this validation workflow is crucial for identifying different impurity profiles. For example, a synthesis involving the reduction of a pyridine ring might have different residual catalysts or partially reduced byproducts compared to a route starting from piperidine itself. Each route will have a unique process signature that can be characterized and monitored using this spectroscopic trifecta.

Conclusion

The validation of synthesized piperidin-4-ylmethyl acetate batches is a multi-faceted process that relies on the synergistic use of NMR, FTIR, and Mass Spectrometry. By understanding the strengths of each technique and integrating their data into a cohesive, self-validating workflow, researchers and drug development professionals can ensure the structural integrity and purity of this critical chemical intermediate. This rigorous analytical approach not only builds confidence in the material but also upholds the principles of scientific integrity and quality that are paramount in the pharmaceutical industry. Adherence to established guidelines from bodies like the ICH and IUPAC further ensures that the data is universally understood and accepted.[1][3][4][9]

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • ICH Q2 Analytical Method Validation. SlideShare Presentation. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Updating IUPAC spectroscopy recommendations and data standards. Davies, A. N., & Lancashire, R. J. (2016). Spectroscopy Europe, 28(5), 18-22. [Link]

  • FAIR Publishing Guidelines for Spectral Data and Chemical Structures. IUPAC | International Union of Pure and Applied Chemistry. [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Valli, M., et al. (2018). Rapid Communications in Mass Spectrometry, 32(15), 1275-1284. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Piperidin-4-ylmethyl Acetate

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Piperidin-4-ylmethyl acetate. As a piperidine derivative with incompletely characterized toxicological properties, this compound necessitates a cautious and systematic approach to waste management.[1]. The procedures outlined herein are designed to protect laboratory personnel, ensure environmental integrity, and maintain strict adherence to regulatory standards. This document moves beyond a simple checklist, explaining the scientific and regulatory rationale behind each critical step, empowering researchers to make informed safety decisions.

Section 1: Hazard Assessment & Pre-Disposal Safety

A thorough understanding of the potential hazards is the foundation of safe chemical handling and disposal. While comprehensive toxicological data for Piperidin-4-ylmethyl acetate is not fully available, its structural relationship to piperidine requires us to treat it with a high degree of caution.[1]. Piperidine itself is classified as a highly flammable, corrosive, and acutely toxic substance.[2][3][4]. Therefore, a conservative approach assuming similar hazards is scientifically prudent.

Table 1: Hazard Profile of Piperidin-4-ylmethyl Acetate and Related Compounds

Hazard ClassificationPiperidin-4-ylmethyl acetate hydrochloride[1]Piperidine (Inferred Hazard Basis)[2][4]Rationale for Precaution
Acute Toxicity Properties not thoroughly investigated.Toxic in contact with skin or if inhaled; Harmful if swallowed.Assume high toxicity via all routes of exposure.
Skin Corrosion/Irritation Properties not thoroughly investigated.Causes severe skin burns and eye damage.Handle as a corrosive material.
Respiratory Irritation May cause respiratory irritation.Vapors can cause corrosion of the respiratory system.All handling must be done in a well-ventilated area.
Flammability Data not available.Highly flammable liquid and vapor.Treat as a flammable substance; eliminate all ignition sources.

Mandatory Personal Protective Equipment (PPE):

Before beginning any disposal-related activities, all personnel must be equipped with the following PPE to mitigate exposure risks:

  • Eye and Face Protection: Chemical safety goggles and a full-face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: A flame-retardant laboratory coat. An impervious chemical-resistant apron is also recommended.

  • Respiratory Protection: All handling and preparation for disposal should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[5].

Section 2: The Core Disposal Principle: Professional Deactivation & Removal

The single most critical directive for the disposal of Piperidin-4-ylmethyl acetate is that it must be managed by a licensed professional waste disposal service.[1]. Under no circumstances should this chemical or its containers be disposed of via standard trash or sanitary sewer systems.[2].

Causality: The rationale for this stringent requirement is threefold:

  • Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) under the Laboratory Standard (29 CFR 1910.1450) mandate that hazardous chemical waste be tracked and managed from generation to final disposal.[6][7].

  • Environmental Protection: Piperidine derivatives can be harmful to aquatic life. Preventing entry into drains and waterways is a critical environmental safeguard.[1].

  • Safety: Professional waste handlers have the specialized equipment, training, and facilities to manage, transport, and neutralize or incinerate hazardous chemicals safely, mitigating risks of fire, explosion, or toxic exposure.

Section 3: Step-by-Step Waste Segregation & Containment Protocol

The following protocol details the process of preparing Piperidin-4-ylmethyl acetate waste for collection by a licensed contractor.

3.1. Designating the Waste Stream All materials containing or contaminated with Piperidin-4-ylmethyl acetate must be designated as "Hazardous Chemical Waste." This includes:

  • Unused or expired pure chemical.

  • Solutions containing the chemical.

  • Contaminated labware (e.g., pipette tips, weighing boats).

  • Spill cleanup materials.

  • Contaminated PPE.

3.2. Selecting the Appropriate Waste Container The choice of container is crucial for preventing leaks and dangerous reactions.

  • Primary Container: Use a robust, leak-proof container with a secure, vapor-tight screw cap. The container material must be chemically compatible with piperidine derivatives. High-density polyethylene (HDPE) is a suitable choice.

  • Headspace: Do not overfill the container. Always leave at least 10% headspace to allow for vapor expansion.[8].

  • Exterior Condition: Ensure the outside of the container remains clean and free of contamination.

3.3. Labeling the Waste Container Proper labeling is a strict regulatory requirement and essential for safety.[9][10].

  • Attach a "Hazardous Waste" label to the container as soon as the first drop of waste is added.

  • The label must include:

    • The words "Hazardous Waste" .

    • The full chemical name: "Piperidin-4-ylmethyl acetate" .

    • A clear indication of the associated hazards (e.g., "Toxic," "Corrosive," "Flammable").

    • The accumulation start date (the date the first waste was added).

3.4. Managing Contaminated Materials

  • Solid Waste: Contaminated items such as gloves, absorbent pads, and disposable labware must be collected in a separate, clearly labeled hazardous solid waste container.[11].

  • "Empty" Containers: Containers that once held the pure chemical are not truly empty and must be managed as hazardous waste.[3]. Triple-rinse the container with a suitable solvent (e.g., methanol or ethanol). Collect the rinsate as liquid hazardous waste. The rinsed container can then be managed according to your institution's specific guidelines.[11].

Section 4: On-Site Accumulation & Storage

Proper temporary storage of the prepared waste container is vital to maintaining a safe laboratory environment.

  • Satellite Accumulation Area (SAA): Waste containers must be stored in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.[10].

  • Segregation: Store the Piperidin-4-ylmethyl acetate waste away from incompatible materials, particularly strong acids and oxidizing agents, to prevent violent reactions.[2].

  • Secondary Containment: Place the sealed waste container within a larger, chemical-resistant secondary container (e.g., a plastic tub) capable of holding the entire volume of the primary container in case of a leak.[6].

  • Ignition Sources: If the waste is being handled as flammable, ensure the storage area is free from heat, sparks, and open flames.[3][4].

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of Piperidin-4-ylmethyl acetate.

G Figure 1. Disposal Workflow for Piperidin-4-ylmethyl Acetate start Waste Generation (Piperidin-4-ylmethyl acetate) ppe Step 1: Don Mandatory PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe spill Emergency Event (Spill or Exposure) start->spill container Step 2: Select Compatible Container (HDPE, Screw Cap, Leave 10% Headspace) ppe->container label Step 3: Apply Hazardous Waste Label (Chemical Name, Hazards, Date) container->label segregate Step 4: Place Waste in Container (Segregate Solids and Liquids) label->segregate store Step 5: Store in Satellite Accumulation Area (Secondary Containment, Away from Incompatibles) segregate->store segregate->spill contact_ehs Step 6: Arrange Pickup (Contact Institutional EHS Office) store->contact_ehs store->spill disposal Step 7: Final Disposal (Hand-off to Licensed Waste Contractor) contact_ehs->disposal spill_protocol Follow Emergency Protocol (Evacuate, Contain, Decontaminate, Report) spill->spill_protocol IMMEDIATE ACTION spill_protocol->store After cleanup

Sources

Mastering Safety: A Guide to Personal Protective Equipment for Handling Piperidin-4-ylmethyl Acetate

Author: BenchChem Technical Support Team. Date: April 2026

An Essential Framework for Researchers in Drug Development

In the dynamic environment of pharmaceutical research, the safe handling of chemical reagents is paramount. This guide provides an in-depth, procedural framework for the use of Personal Protective Equipment (PPE) when working with Piperidin-4-ylmethyl acetate. As a Senior Application Scientist, my aim is to move beyond mere checklists and instill a deep, causal understanding of why specific protective measures are critical. This ensures not only compliance but a culture of intrinsic safety.

Hazard Analysis: Understanding the Compound

  • Piperidine Moiety: Piperidine itself is classified as a flammable liquid that is toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage.[1][2][3][4] It is crucial to handle its derivatives with the assumption of similar corrosive and toxic properties.

  • Acetate Ester Group: While less aggressive than the piperidine, esters can be irritants. More importantly, the reactivity of the overall molecule must be considered.

  • Hydrochloride Salt Form: The hydrochloride salt version of this compound, while less volatile, may present inhalation hazards as a dust and can cause respiratory irritation.[5]

Therefore, a robust PPE strategy must account for dermal, ocular, and respiratory exposure routes.

Core Protective Equipment: A Multi-Layered Defense

The Occupational Safety and Health Administration (OSHA) mandates that PPE be provided based on a thorough hazard assessment.[6][7] It serves as the final barrier between the researcher and the chemical, supplementing primary engineering controls like fume hoods.[6][7]

Eye and Face Protection: The First Line of Defense

Mandatory:

  • ANSI Z87-rated Safety Glasses: These are the absolute minimum requirement for any laboratory work and must feature side shields to protect against peripheral splashes.[8]

  • Chemical Splash Goggles: Required when there is a risk of liquid splashes, such as during solution preparation, transfers of significant volumes, or when working with heated solutions.[8]

Situational:

  • Face Shield: A face shield must be worn in addition to safety glasses or goggles when handling larger quantities (>1L) of the chemical or during procedures with a high risk of energetic splashing or eruption.[8][9]

Task Minimum Eye/Face Protection
Weighing solidsSafety glasses with side shields
Preparing dilute solutionsChemical splash goggles
Large-volume transfersGoggles and a face shield
Running reactionsChemical splash goggles
Skin and Body Protection: An Impermeable Barrier

Laboratory Coat: A flame-resistant lab coat is essential. For handling piperidine derivatives, a coat with a chemically resistant treatment offers an additional layer of protection against corrosive splashes. Ensure the coat is fully buttoned with sleeves rolled down.

Gloves: A Critical Choice The selection of appropriate gloves is arguably the most critical decision in PPE for this compound. Piperidin-4-ylmethyl acetate contains both an amine (piperidine) and an ester functional group.

  • Nitrile Gloves: While nitrile gloves are a common choice in laboratories and offer good resistance to many solvents and weak acids, they provide poor resistance to esters and amines.[10][11] Standard, thin disposable nitrile gloves (e.g., 4-6 mil) should only be considered for short-term splash protection, with the understanding that breakthrough can occur in under a minute for some chemicals.[11][12] If they come into contact with the chemical, they must be changed immediately.[11]

  • Recommended Practice: Double Gloving To mitigate the poor resistance of nitrile, a double-gloving technique is strongly recommended. This involves wearing two pairs of nitrile gloves. This practice increases the time before the chemical can permeate to the skin, providing a critical window to recognize contamination and change the outer glove safely.

  • Alternative Glove Materials: For prolonged handling or situations with a higher risk of immersion, consider gloves made of more resistant materials. Consult a specific chemical resistance chart, but materials like butyl rubber or Viton often provide superior protection against a broader range of organic compounds.

Always inspect gloves for tears or pinholes before use. [13]

Respiratory Protection: Safeguarding Against Inhalation

All work with Piperidin-4-ylmethyl acetate, particularly when handling the neat liquid or creating solutions, must be conducted within a certified chemical fume hood.[1][9][14]

Why the Fume Hood is Critical: A fume hood is an engineering control designed to capture and exhaust hazardous vapors, preventing them from entering the laboratory environment and the user's breathing zone.[9][14][15]

Best Practices for Fume Hood Use:

  • Verify Operation: Ensure the fume hood has been certified within the last year and that the monitor indicates normal airflow.[16]

  • Work Deep Inside: All apparatus and chemical manipulations should be performed at least 6 inches (15 cm) inside the plane of the sash.[9][15][16][17]

  • Keep the Sash Low: The sash should be kept at the lowest possible position that is practical for the work being performed. This maximizes the capture velocity and provides a physical barrier.[9][15]

  • Avoid Obstructions: Do not block the baffle slots at the back of the hood or clutter the workspace, as this disrupts airflow.[9][16][18]

  • No Storage: A fume hood is a safety device, not a storage cabinet.[9][17]

When is a Respirator Needed? In standard laboratory-scale operations conducted within a functioning fume hood, a respirator should not be necessary. However, a risk assessment may indicate the need for respiratory protection in specific scenarios:

  • Fume hood failure or maintenance.

  • Large-scale spill response outside of a containment hood.

  • Weighing large quantities of the hydrochloride salt outside of a vented enclosure.

If required, a NIOSH-approved respirator with organic vapor (OV) cartridges is appropriate.[5] A complete respiratory protection program, including fit testing and training, is mandated by OSHA.[19]

Operational Plans: From Donning to Disposal

A systematic approach to using and removing PPE is vital to prevent cross-contamination.

PPE Donning and Doffing Workflow

The sequence of putting on and taking off PPE is designed to minimize the transfer of contaminants from the "dirty" exterior of the equipment to your skin or clean clothes.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Safety Glasses / Goggles Don1->Don2 Don3 3. Inner Gloves Don2->Don3 Don4 4. Outer Gloves Don3->Don4 Work Chemical Handling (Inside Fume Hood) Don4->Work Doff1 1. Outer Gloves (Contaminated) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Safety Glasses / Goggles Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 End End Doff4->End Start Start Start->Don1 Work->Doff1

Caption: Workflow for Donning and Doffing PPE.

Disposal Plan: Managing Contaminated Waste

All disposable items contaminated with Piperidin-4-ylmethyl acetate must be treated as hazardous waste.[20][21]

Procedure:

  • Segregation: At the point of use, place all contaminated disposables (gloves, paper towels, pipette tips) into a designated, clearly labeled hazardous waste container.[20] This is typically a sturdy plastic container or a double-bagged, sealed plastic bag.[20]

  • Container Management: Keep the hazardous waste container closed when not in use. Do not overfill containers; leave at least 5% of headspace to allow for expansion.[22][23]

  • Labeling: Ensure the container is labeled with a "Hazardous Waste" tag, listing the chemical constituents.[20]

  • Final Disposal: Follow your institution's specific procedures for the collection and disposal of chemical waste, which is handled by a permitted hazardous waste transporter.[21]

Waste_Disposal_Plan cluster_lab Laboratory Workflow cluster_facility Facility Waste Management Contaminated_Item Contaminated PPE (e.g., Outer Gloves) Waste_Bin Designated, Labeled Hazardous Waste Container Contaminated_Item->Waste_Bin Immediate Disposal Sealed_Container Seal Container (When Full) Waste_Bin->Sealed_Container Storage Secure Satellite Accumulation Area Sealed_Container->Storage Move to Pickup Professional Hazardous Waste Collection Storage->Pickup

Caption: Hazardous Waste Disposal Workflow.

Emergency Response

  • Skin Contact: Immediately remove contaminated clothing.[13] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][5] Seek immediate medical attention.[1][13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][5] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5]

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[1][5] Seek immediate medical attention.[1][5]

  • Spill: Evacuate the area. If the spill is small and you are trained to handle it, wear appropriate PPE (including respiratory protection if necessary) and absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Place in a sealed container for disposal as hazardous waste.[24]

By integrating these principles and procedures into your daily laboratory operations, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

  • A Survival Guide to Chemical Fume Hoods. (n.d.). OSU Chemistry.
  • Chemical Fume Hood Use Guidelines. (2024, February 21). UCSD Blink.
  • Henderson, T. J. (2025, March 3). 5 Essential Steps for Proper Fume Hood Use in the Laboratory. Lab Manager.
  • Hope. (2022, May 27). Chemical Fume Hood Best Practices. ScholarBlogs.
  • Fume Hood Basics: 5 Best Practices. (2018, December 17). Labconco Corporation.
  • Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety - The University of Chicago.
  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14). International Enviroguard.
  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025, July 17). PMC.
  • Procedure for disposing of hazardous waste. (n.d.). MIT Environmental Health & Safety.
  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 13). Certified Safety.
  • MSDS of Piperidin-4-ylmethyl acetate hydrochloride. (2026, February 12). BOC Sciences.
  • Nitrile Glove Chemical-Compatibility Reference. (n.d.). UPenn EHRS.
  • Piperidine - SAFETY DATA SHEET. (2023, March 16). Acros Organics.
  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025, July 17). ResearchGate.
  • Hazardous Waste Disposal Procedures. (n.d.). Environmental Health and Safety - The University of Chicago.
  • How Do You Dispose of Organic Solvents?. (2021, April 6). Hazardous Waste Experts.
  • Laboratories - Standards. (n.d.). Occupational Safety and Health Administration.
  • Safety Data Sheet: Piperidine. (n.d.). Chemos GmbH & Co.KG.
  • LLG-Gloves Nitrile Chemical resistance. (n.d.). LLG Labware.
  • Piperidine. (n.d.). GESTIS-Stoffdatenbank.
  • Nitrile Glove Chemical Resistance Guide. (2025, June 23). S&G Gloves.
  • PIPERIDINE HAZARD SUMMARY. (n.d.). New Jersey Department of Health.
  • PIPERIDINE MATERIAL SAFETY DATA SHEET. (n.d.). CDH Fine Chemical.
  • Treatment and disposal of chemical wastes in daily laboratory work. (n.d.). University of Regensburg.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
  • Nitrile Gloves: Chemical Resistance Focus. (2025, September 5). INTCO Glove.
  • SAFETY DATA SHEET - Piperidine. (2025, September 23). Sigma-Aldrich.
  • SAFETY DATA SHEET - 1-Methyl-4-(4-piperidinyl)piperazine. (2025, December 25). Fisher Scientific.
  • Piperidine Safety Data Sheet. (n.d.). Jubilant Life Sciences Limited.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.